Fmoc-L-2-Thienylalanine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c24-21(25)20(12-14-6-5-11-28-14)23-22(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBMQFMUHRNKTG-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CS4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CS4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130309-35-2 | |
| Record name | Fmoc-L-2-Thienylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Fmoc-L-2-Thienylalanine CAS number and properties
An In-Depth Technical Guide to Fmoc-L-2-Thienylalanine for Advanced Research and Drug Development
Introduction
This compound is a non-canonical, protected amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a thiophene side chain, makes it a valuable component for designing novel peptides with enhanced biological activities and specific pharmacological profiles. The incorporation of the thienyl group can influence peptide stability, conformation, and interaction with biological targets, making it a compound of significant interest in drug discovery, particularly in oncology and neurology, as well as in materials science.[1][2][3] This guide provides a comprehensive overview of its properties, applications, and the methodologies for its use.
Chemical and Physical Properties
This compound is typically supplied as a lyophilized, brownish powder.[1][4] Its core identity and physicochemical characteristics are summarized below.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 130309-35-2[4][5][6] |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid[6] |
| Molecular Formula | C₂₂H₁₉NO₄S[4][6][7] |
| Synonyms | Fmoc-Thi-OH, Fmoc-3-(2-thienyl)-L-alanine, Fmoc-β-(2-thienyl)-Ala-OH[6] |
| InChIKey | PXBMQFMUHRNKTG-FQEVSTJZSA-N[6] |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N--INVALID-LINK--C(=O)O[6] |
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 393.46 g/mol [7] |
| Purity | ≥95-98% (HPLC)[4] |
| Melting Point | 120 - 124 °C[1] |
| Appearance | Lyophilized powder, Brownish powder[1][4][5] |
| Optical Rotation | [a]D²⁵ = +10 ± 2° (c=1 in DMF)[1] |
Table 3: Storage and Handling
| Condition | Temperature | Duration |
| Short-term Storage | 4°C | 1 week[4][5] |
| Long-term Storage | -20°C to -80°C | 6 months[4][5] |
| Shipping | Shipped with blue ice[4][5] | |
| Note: For multiple uses, aliquoting the compound upon receipt is recommended to avoid repeated freeze-thaw cycles.[4][5] The product is generally stable for 6 months when stored as a lyophilized powder at -20°C or below.[4][5] |
Applications in Research and Development
The primary application of this compound is as a monomer unit in Fmoc-based solid-phase peptide synthesis (SPPS) .[8] This methodology is the standard for producing synthetic peptides for research and therapeutic applications due to its mild reaction conditions and suitability for automation.[8][9]
-
Drug Development : The inclusion of the thiophene ring, a bioisostere of the phenyl ring found in Phenylalanine, can modify the resulting peptide's properties. This modification can lead to enhanced biological activity, improved selectivity for a target receptor, or increased metabolic stability, which are desirable traits in the development of new therapeutics.[1][2][3]
-
Peptide Synthesis : It serves as a fundamental building block for creating complex peptide structures.[1] The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amino group is stable under coupling conditions but can be easily removed with a mild base, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.[1][8]
-
Materials Science : The properties imparted by the thienyl group also make this compound suitable for developing novel materials, such as conducting polymers or sensors.[1]
Experimental Protocols: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The following is a detailed, generalized protocol for a single coupling cycle in Fmoc-SPPS, which is directly applicable to this compound.
Workflow for a Single Amino Acid Coupling Cycle
Caption: Workflow of a single cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).
Methodology
Materials:
-
Resin with N-terminal Fmoc-protected peptide
-
This compound
-
Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Activation Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
-
Solid-phase synthesis vessel
Protocol Steps:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swelled resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-20 minutes to ensure complete removal of the Fmoc group.
-
The appearance of the fluorenyl adduct in the waste stream can be monitored by UV spectroscopy (~301 nm).
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and byproducts. A small sample of resin can be tested with chloranil to ensure a free amine is present.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (0.95 eq. to amino acid), and HOAt (1 eq. to amino acid) in a minimal amount of DMF.
-
Add DIPEA (2-3 eq. to amino acid) to the solution to raise the pH and initiate activation. Allow the mixture to pre-activate for 1-5 minutes.
-
Drain the wash solvent from the resin and immediately add the activated amino acid solution.
-
Agitate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative ninhydrin test to check for the presence of free primary amines on the resin.
-
-
Final Wash:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the support if the synthesis is complete.
-
This cycle is repeated with the desired sequence of Fmoc-protected amino acids until the full-length peptide is assembled.[10][11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. cusabio.com [cusabio.com]
- 5. mybiosource.com [mybiosource.com]
- 6. This compound | C22H19NO4S | CID 7017916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. Advances in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Automated Peptide Synthesizers [peptidemachines.com]
- 11. chem.uci.edu [chem.uci.edu]
A Technical Guide to Fmoc-L-2-Thienylalanine for Researchers
Fmoc-L-2-Thienylalanine is a specialized amino acid derivative crucial for the fields of peptide synthesis and drug development.[1][2] This guide provides an in-depth overview of its chemical properties, applications, and the methodologies for its use in research, tailored for scientists and professionals in drug development. The incorporation of a thienyl group offers unique structural and functional properties to peptides, potentially enhancing their biological activity and selectivity.[2][3]
Core Properties and Data
This compound, chemically known as (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid, is a non-canonical amino acid protected at the alpha-amino group by a fluorenylmethoxycarbonyl (Fmoc) group.[4] This base-labile protecting group is central to its application in modern solid-phase peptide synthesis (SPPS).[2]
| Property | Value | Source |
| Molecular Formula | C22H19NO4S | [4][5][6] |
| Molecular Weight | 393.5 g/mol | [4] |
| CAS Number | 130309-35-2 | [4][5][6] |
| Appearance | White to brownish powder | [1][7] |
| Purity | ≥ 95% (Typically by HPLC) | [1][6] |
| Melting Point | 164-173 °C | [7] |
| Storage Conditions | Store at -20°C upon receipt. For short-term storage (up to one week), 4°C is suitable. Avoid repeated freeze-thaw cycles. | [5][6] |
Applications in Research and Drug Development
The unique thiophene side chain of this compound makes it a valuable building block for synthesizing novel peptides with enhanced pharmacological properties.[2][3] Its primary applications include:
-
Peptide Synthesis : It serves as a key component in solid-phase peptide synthesis (SPPS) for creating complex peptide structures with high purity.[2][7]
-
Drug Development : The incorporation of the thiophene moiety can improve the biological activity and metabolic stability of peptide-based drug candidates. It is particularly explored in the design of therapeutics for oncology and neurology.[2][3][7]
-
Bioconjugation : The compound can be used in techniques to attach peptides to other biomolecules, aiding in the development of targeted drug delivery systems.[7]
Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the coupling of this compound during standard Fmoc-based solid-phase peptide synthesis. This process involves two main stages: Fmoc-deprotection of the resin-bound peptide and the subsequent coupling of the new amino acid.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents (e.g., DCC/HOBt or HATU/HOAt)
-
Base (e.g., DIPEA/NMM)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Isopropanol (IPA)
Methodology:
-
Fmoc Group Deprotection:
-
The peptide-resin is washed thoroughly with DMF.
-
The resin is treated with a 20% piperidine in DMF solution for approximately 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.[8]
-
The resin is then washed alternately with DMF and IPA to remove residual piperidine and dibenzofulvene byproducts.[8] The completion of this step can be monitored by UV spectroscopy.[8]
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3 equivalents of this compound, 3 equivalents of HOBt, and 3 equivalents of DCC in DMF (or a DCM/DMF mixture).[8]
-
Allow the mixture to react for 15-20 minutes at room temperature to activate the amino acid.[8]
-
Filter the resulting solution to remove the dicyclohexylurea (DCU) byproduct and add the filtrate to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours. The completion of the coupling can be monitored using qualitative tests like the ninhydrin test.
-
-
Washing:
-
After the coupling is complete, the resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.
-
This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.
Visualization of the SPPS Workflow
The following diagram illustrates the core logical steps for incorporating a single this compound monomer into a growing peptide chain during solid-phase peptide synthesis.
References
The Cornerstone of Novel Peptides: A Technical Guide to the Storage and Handling of Fmoc-L-2-Thienylalanine Powder
For Immediate Release
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the proper storage and handling of Fmoc-L-2-Thienylalanine powder. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding laboratory personnel. This compound is a crucial building block in the synthesis of specialized peptides, and its unique thienyl side chain offers novel structural and functional properties to the final peptide products.
Executive Summary
This compound is a sensitive chemical that requires specific storage conditions to prevent degradation. This guide outlines the recommended storage temperatures, handling procedures, and safety precautions. It also provides a detailed experimental protocol for a primary application of this compound: solid-phase peptide synthesis (SPPS). The information presented herein is a compilation of best practices and data from various supplier datasheets and established chemical safety guidelines.
Storage of this compound
The stability of this compound powder is paramount for its successful application in peptide synthesis. The primary factors influencing its stability are temperature, moisture, and light.
Quantitative Storage Recommendations:
| Parameter | Condition | Duration | Rationale |
| Long-Term Storage | -20°C to -80°C[1][2] | Up to 6 months[1][2] | Minimizes chemical degradation and preserves the integrity of the Fmoc protecting group. |
| Short-Term Storage | 4°C[1][2] | Up to 1 week[1][2] | Suitable for temporary storage between experiments. |
| Shipping | Shipped with blue ice[1] | N/A | To maintain a cool environment and prevent degradation during transit. |
Qualitative Storage Guidelines:
-
Moisture: Store in a tightly sealed container in a dry environment. The use of a desiccator is recommended to prevent hydrolysis of the Fmoc group and the amino acid itself.
-
Light: Protect from light by storing in an opaque container in a dark location. The fluorenylmethoxycarbonyl (Fmoc) group is UV-sensitive and can degrade upon prolonged exposure to light.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Handling of this compound Powder
Proper handling techniques are essential to prevent contamination, degradation, and exposure.
General Handling:
-
Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Use only clean, dry spatulas and weighing instruments.
-
Minimize the time the container is open to the atmosphere.
-
Upon receipt, it is recommended to briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[2]
-
Avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the product.[1][2] Aliquoting the powder upon receipt for multiple uses is highly recommended.[1]
Safety Precautions:
| Precaution | Recommendation |
| Personal Protective Equipment (PPE) | Wear a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[3] In case of significant dust generation, a dust mask or respirator may be necessary.[3] |
| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of the powder.[3] |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
| Spills | In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the spill area with a suitable solvent. |
| Disposal | Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.[3] |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in Fmoc-based solid-phase peptide synthesis. The following is a generalized protocol for the incorporation of an this compound residue into a growing peptide chain on a solid support.
Materials:
-
This compound
-
Resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
-
Washing solvents (e.g., Methanol, Isopropanol)
-
Cleavage cocktail (e.g., Trifluoroacetic acid - TFA with scavengers)
Methodology:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc-adduct.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU) in DMF.
-
Add a base (e.g., DIPEA) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Washing: Wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
-
Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.
-
Dry the peptide pellet under vacuum.
-
Visualization of the SPPS Workflow
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using this compound.
References
A Technical Guide to the Purity and Quality of Fmoc-L-2-Thienylalanine
For Researchers, Scientists, and Drug Development Professionals
Fmoc-L-2-Thienylalanine is a crucial building block in modern peptide synthesis, prized for its ability to introduce a unique thiophene side chain that can enhance the pharmacological properties of peptides. Its application in the development of novel therapeutics, particularly in oncology and neurology, underscores the critical need for well-defined purity and quality specifications. This in-depth technical guide provides a comprehensive overview of the key quality attributes of this compound, detailed experimental protocols for its analysis, and a discussion of potential impurities.
Core Quality Specifications
The quality of this compound is assessed through a variety of physicochemical and purity tests. The following tables summarize the typical specifications provided by commercial suppliers.
Table 1: Physicochemical Properties
| Parameter | Specification |
| Appearance | White to off-white powder[1] |
| Molecular Formula | C₂₂H₁₉NO₄S[1] |
| Molecular Weight | 393.4 g/mol [1] |
| CAS Number | 130309-35-2[1] |
| Storage Conditions | 0 - 8 °C[1] or -20°C[2][3] |
Table 2: Purity and Impurity Specifications
| Parameter | Specification | Method |
| Purity (HPLC) | ≥95% to ≥99%[1][2] | HPLC |
| Enantiomeric Purity | ≥99.8% L-isomer | Chiral HPLC |
| Free Amino Acid | ≤0.2% | GC |
| Dipeptide Impurities | ≤0.1% | HPLC |
| β-Alanyl Impurities | ≤0.1% | HPLC |
| Acetate Content | ≤0.02% | Ion Chromatography |
| Ethyl Acetate Content | ≤0.5% | Headspace GC |
Understanding Potential Impurities
Impurities in Fmoc-protected amino acids can significantly impact the outcome of peptide synthesis, leading to truncated or deletion sequences and complicating purification.[4] Key impurities to monitor in this compound include:
-
D-Enantiomer: The presence of the D-isomer can lead to the synthesis of diastereomeric peptides, which may have altered biological activity and be difficult to separate from the target peptide.
-
Free L-2-Thienylalanine: Residual unprotected amino acid can lead to double insertion during peptide synthesis.[4]
-
Dipeptides: Formed by the reaction of the Fmoc attachment reagent with an already formed Fmoc-amino acid, leading to the insertion of two L-2-Thienylalanine residues.[4]
-
β-Alanyl Impurities: These arise from the rearrangement of the Fmoc-OSu reagent used in the protection step.[4]
-
Acetate and Ethyl Acetate: Residual solvents from the synthesis and purification process. Acetic acid, in particular, can act as a capping agent, terminating peptide chain elongation.[4]
Experimental Protocols for Quality Control
Accurate and reproducible analytical methods are essential for verifying the quality of this compound. The following are detailed methodologies for key quality control experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the chemical purity of this compound by separating it from any process-related impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[5][6]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[5][6]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically employed. For example, 5% to 95% B over 30 minutes.[6] The exact gradient should be optimized to achieve good separation of all potential impurities.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 265 nm, which is the characteristic absorbance wavelength for the Fmoc group.[5]
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of Mobile Phase A and B, to a concentration of approximately 1 mg/mL.[5]
Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)
This method is crucial for determining the enantiomeric excess of the desired L-enantiomer over the unwanted D-enantiomer.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A macrocyclic glycopeptide-based chiral stationary phase, such as Astec CHIROBIOTIC™ T (Teicoplanin).[7][8]
-
Mobile Phase: Reversed-phase is often the preferred mode for Fmoc-amino acids on a CHIROBIOTIC T column.[7] A typical mobile phase would consist of a mixture of methanol or acetonitrile and an aqueous buffer (e.g., 20mM ammonium acetate).[7] The exact ratio should be optimized for baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful techniques for confirming the chemical structure of this compound.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 or 400 MHz).[9]
-
Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve an appropriate amount of the sample in the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, should be consistent with the known structure of this compound.
Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
Methodology:
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).[9]
-
Sample Infusion: The sample, dissolved in a suitable solvent like acetonitrile/water, is infused into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode.
-
Data Analysis: The spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound (expected m/z for [M+H]⁺ ≈ 394.1).
Visualizing Quality Control and Impurity Relationships
The following diagrams, generated using the DOT language, illustrate key aspects of the quality control process and the relationships between this compound and its potential impurities.
Caption: A typical workflow for the synthesis and quality control of this compound.
Caption: Relationship between this compound and its common process-related impurities.
References
- 1. This compound | C22H19NO4S | CID 7017916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. mybiosource.com [mybiosource.com]
- 4. scienceopen.com [scienceopen.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Astec CHIROBIOTIC™ T [sigmaaldrich.com]
- 9. rsc.org [rsc.org]
Navigating the Solubility of Fmoc-L-2-Thienylalanine: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Technical Resource for Scientists in Drug Development and Peptide Synthesis
This in-depth technical guide addresses the critical, yet often unpublished, solubility characteristics of Fmoc-L-2-Thienylalanine, a key building block in the synthesis of novel peptides. While specific quantitative solubility data for this compound is not widely available in public literature, this document provides researchers, scientists, and drug development professionals with a thorough understanding of its expected solubility in common laboratory solvents, a detailed protocol for determining precise solubility, and its application within a standard synthetic workflow.
Introduction to this compound in Peptide Synthesis
This compound is an unnatural amino acid derivative that is increasingly utilized in the design of peptides with enhanced biological activity and stability. The incorporation of the thiophene moiety can introduce unique conformational constraints and potential for new interactions within a peptide, making it a valuable tool for medicinal chemists. Successful incorporation of this compound into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is highly dependent on its solubility in the solvents used for dissolution and coupling reactions. Poor solubility can lead to inefficient coupling, resulting in deletion sequences and challenging purifications.
Qualitative Solubility of this compound
Based on the general behavior of Fmoc-protected amino acids, the solubility of this compound in common laboratory solvents can be qualitatively summarized. The bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group dominates the solubility profile, rendering these derivatives generally soluble in polar aprotic solvents and sparingly soluble in polar protic and non-polar solvents.
| Solvent | Chemical Formula | Type | Expected Qualitative Solubility | Remarks |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Highly Soluble | The most common and effective solvent for SPPS. |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Highly Soluble | A strong alternative to DMF, often used for difficult couplings or aggregated sequences. |
| Dimethyl sulfoxide (DMSO) | C₂H₆SO | Polar Aprotic | Highly Soluble | A very strong solvent, can be used to solubilize difficult Fmoc-amino acids, sometimes in co-solvent mixtures. |
| Dichloromethane (DCM) | CH₂Cl₂ | Non-polar | Moderately to Sparingly Soluble | Often used for resin swelling and some on-resin reactions, but may not fully dissolve all Fmoc-amino acids alone. |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Moderately Soluble | Can be used in SPPS, sometimes in solvent mixtures. |
| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Sparingly Soluble | Generally not a primary solvent for dissolving Fmoc-amino acids for coupling. |
| Methanol (MeOH) | CH₄O | Polar Protic | Sparingly Soluble | The protic nature and polarity are generally not ideal for dissolving Fmoc-amino acids. |
| Water | H₂O | Polar Protic | Insoluble | The hydrophobic Fmoc group leads to very poor solubility in aqueous solutions. |
Experimental Protocol: Quantitative Solubility Determination
For researchers requiring precise solubility data for process optimization and scale-up, it is recommended to determine the solubility of this compound experimentally. The following protocol is based on the widely accepted saturation shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.
Objective: To determine the saturation solubility of this compound in a specific solvent at a defined temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, NMP, DCM)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker
-
Vortex mixer
-
Centrifuge or syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 50 mg) into several vials.
-
Add a precise volume of the test solvent (e.g., 1.0 mL) to each vial.
-
Tightly cap the vials and vortex for 1-2 minutes to ensure good initial mixing.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Clarification:
-
After equilibration, remove the vials and let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant. To ensure no solid particles are transferred, either:
-
Centrifuge the vials at high speed to pellet the undissolved solid and then draw the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
-
-
Sample Preparation for HPLC Analysis:
-
Dilute the clarified supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration that falls within the linear range of the HPLC calibration curve. A significant dilution will likely be necessary.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.
-
Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or Molarity).
-
Application in Experimental Workflows
The primary application for this compound is its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). Understanding its solubility is crucial for the "Amino Acid Coupling" step in this workflow.
Caption: Experimental workflow for determining the solubility of this compound.
The general workflow for incorporating this compound into a peptide chain using SPPS is a cyclical process.
Caption: Workflow for incorporating this compound in Solid-Phase Peptide Synthesis.
This guide provides a foundational understanding of the solubility of this compound, empowering researchers to handle this reagent effectively and to generate the precise data needed for their specific applications in peptide synthesis and drug discovery.
A Technical Guide to Fmoc-L-2-Thienylalanine for Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-L-2-Thienylalanine, a key building block in modern peptide synthesis, tailored for researchers, scientists, and professionals in the field of drug development. This document outlines supplier information, purchasing details, and comprehensive experimental protocols for its application in solid-phase peptide synthesis (SPPS).
Introduction
This compound is a non-proteinogenic amino acid derivative that incorporates a thienyl group, offering unique structural and functional properties to synthetic peptides. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it particularly suitable for Fmoc-based solid-phase peptide synthesis, a cornerstone of peptide drug discovery and development. The incorporation of this unnatural amino acid can enhance peptide stability, receptor affinity, and pharmacokinetic profiles.
Supplier and Purchasing Information
A variety of chemical suppliers offer this compound, with purities suitable for peptide synthesis. Key purchasing information from prominent suppliers is summarized below. It is important to note that pricing is subject to change and may vary based on quantity and institutional agreements. Researchers are advised to request quotes directly from the suppliers for the most accurate and up-to-date information.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities | Storage Conditions |
| Chem-Impex | Fmoc-β-(2-thienyl)-L-alanine | 130309-35-2 | C22H19NO4S | ≥99% (HPLC) | Inquire | 0 - 8 °C |
| Cusabio | This compound | 130309-35-2 | C22H19NO4S | >95% | 1g | -20°C upon receipt |
| MyBioSource | This compound amino acid | 130309-35-2 | C22H19NO4S | >95% | Inquire | Short term: 4°C, Long term: -20°C to -80°C |
| Sigma-Aldrich | Fmoc-β-(2-thienyl)-Ala-OH | 130309-35-2 | C22H19NO4S | ≥98.0% | Inquire | Inquire |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The following protocols provide a detailed methodology for the incorporation of this compound into a peptide chain using manual or automated solid-phase peptide synthesis.
Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).
-
Procedure:
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF from the reaction vessel.
-
Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.
-
Reagents:
-
Deprotection solution: 20% (v/v) piperidine in DMF.
-
-
Procedure:
-
Add the deprotection solution to the swollen resin.
-
Agitate the mixture for an initial 2 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 5-10 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and by-products.
-
Amino Acid Coupling
This protocol describes the coupling of this compound using HBTU as the activating agent.
-
Reagents:
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (peptide synthesis grade)
-
-
Procedure:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to create the activated ester. Allow this pre-activation to proceed for 5-10 minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative test indicates a complete reaction.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF to remove excess reagents and by-products.
-
Repetitive Cycles
Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the desired peptide sequence.
Cleavage from Resin and Side-Chain Deprotection
-
Reagents:
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)). The exact composition may vary depending on the amino acid composition of the peptide.
-
-
Procedure:
-
Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly.
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Visualizations
The following diagrams illustrate key workflows and concepts in the utilization of this compound.
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.
Caption: Simplified mechanism of HBTU-mediated peptide coupling.
Expanding the Peptide Chemistries: An In-depth Technical Guide to Non-Canonical Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids (ncAAs) into peptides is a transformative strategy in peptide chemistry and drug discovery. By venturing beyond the 20 proteinogenic amino acids, researchers can engineer peptides with enhanced therapeutic properties, including increased proteolytic stability, improved bioavailability, and novel functionalities. This guide provides a comprehensive overview of the core methodologies for synthesizing peptides containing ncAAs, detailed experimental protocols, and a look into their application for interrogating complex biological systems.
Core Methodologies for ncAA Incorporation
There are two primary strategies for introducing ncAAs into peptides: chemical synthesis, dominated by Solid-Phase Peptide Synthesis (SPPS), and biological synthesis, which utilizes the cell's translational machinery through techniques like Genetic Code Expansion (GCE).[1][2]
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the cornerstone of chemical peptide synthesis, enabling the stepwise construction of a peptide chain on a solid resin support. The most prevalent method is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, favored for its mild deprotection conditions that are compatible with a wide array of sensitive ncAAs.[1][3]
The SPPS workflow is an iterative cycle comprising four key steps:
-
Deprotection: Removal of the N-terminal Fmoc protecting group with a mild base, typically piperidine.
-
Activation and Coupling: Activation of the C-terminus of the incoming Fmoc-protected amino acid and its subsequent coupling to the deprotected N-terminus of the resin-bound peptide.
-
Capping (Optional): Acetylation of any unreacted amino groups to prevent the formation of deletion sequences.
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts before the next cycle.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously.
Genetic Code Expansion (GCE)
GCE is a powerful in vivo or in vitro method that reprograms the genetic code to direct the ribosomal incorporation of an ncAA at a specific site in a protein.[2][3] This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair into the expression system. The orthogonal aaRS is engineered to specifically recognize and charge the ncAA onto the orthogonal tRNA. This tRNA, in turn, recognizes a reassigned codon, most commonly the amber stop codon (UAG), on the messenger RNA (mRNA) template, leading to the incorporation of the ncAA into the growing polypeptide chain.[3][4]
Quantitative Data on ncAA Incorporation and Peptide Properties
The efficiency of ncAA incorporation and the resulting properties of the modified peptides are critical considerations. The following tables summarize available quantitative data.
| Method | Non-Canonical Amino Acid (Example) | Incorporation Efficiency/Yield | Fidelity | Key Advantages | Limitations |
| Solid-Phase Peptide Synthesis (SPPS) | General | Typically >99% per coupling step | High | Broad ncAA scope, high purity | Peptide length limited (<50-60 aa), time-consuming |
| Genetic Code Expansion (GCE) | p-Azido-L-phenylalanine (pAzF) | 10-50% of wild-type protein yield[5] | >95% | Site-specific incorporation in vivo, production of large proteins | Lower yields, potential for off-target effects, requires orthogonal pair development |
| Genetic Code Expansion (GCE) | O-Methyl-L-tyrosine | Varies significantly with aaRS/tRNA pair and codon context[6] | High | Enables precise modification for studying protein function | Efficiency is highly system-dependent |
| Genetic Code Expansion (GCE) | 3,4-dihydroxy-L-phenylalanine (DOPA) | Can be efficient with engineered aaRS[7] | High | Introduction of unique chemical functionalities | Requires optimization of the orthogonal system |
| Peptide Modification | Property Assessed | Quantitative Improvement (Example) | Reference |
| Incorporation of β-amino acids | Proteolytic Stability | Mixed α,β-peptides show significantly slower degradation by peptidases compared to α-peptides.[8] | [8] |
| N-terminal acetylation and C-terminal amidation | Proteolytic Stability in cell culture | Peptides with N-terminal amines were almost entirely degraded by 48 hours, while modified peptides showed significantly reduced degradation.[9] | [9] |
| Incorporation of ncAAs | Receptor Binding Affinity | Machine learning models show that ncAAs can significantly alter (increase or decrease) binding affinity to MHC-I.[10][11][12] | [10][11][12] |
| Incorporation of D-amino acids | Proteolytic Stability in serum | Peptides containing D-amino acids exhibit enhanced stability in serum compared to their L-amino acid counterparts.[13] | [13] |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis of a Peptide Containing p-Benzoyl-L-phenylalanine (Bpa)
This protocol details the manual synthesis of a short peptide incorporating the photo-crosslinking ncAA, p-benzoyl-L-phenylalanine (Bpa).[2]
Materials:
-
Resin: Rink Amide resin (for C-terminal amide)
-
Amino Acids: Fmoc-protected canonical amino acids, Fmoc-Bpa-OH
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour. Drain the solvent.
-
Fmoc Deprotection:
-
Add 20% piperidine/DMF to the resin and agitate for 5 minutes. Drain.
-
Add a fresh portion of 20% piperidine/DMF and agitate for 15 minutes. Drain.
-
-
Washing: Wash the resin thoroughly with DMF (5 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading), HBTU (4 eq.), and DIPEA (8 eq.) in DMF.
-
Immediately add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor reaction completion using a Kaiser test (ninhydrin test). A positive result (blue beads) indicates incomplete coupling; repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5 times).
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence, using Fmoc-Bpa-OH at the desired position.
-
Final Deprotection: After the final coupling, perform one last Fmoc deprotection (Step 2) and washing (Step 3).
-
Final Wash and Dry: Wash the resin with DCM (3 times) and dry under vacuum.
-
Cleavage and Global Deprotection:
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage solution into a cold tube of diethyl ether. A white precipitate (the crude peptide) will form.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification and Characterization of the ncAA-Containing Peptide
Purification by Reversed-Phase HPLC (RP-HPLC): [2][14][15][16]
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A (0.1% TFA in water).
-
Column Equilibration: Equilibrate a C18 RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B (0.1% TFA in acetonitrile).
-
Injection and Elution: Inject the sample and run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes. Monitor absorbance at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Purity Analysis: Analyze an aliquot of each collected fraction by analytical RP-HPLC to determine purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
Characterization by Mass Spectrometry (MS): [2][16][17][18]
-
Sample Preparation: Dissolve a small amount of the lyophilized peptide in 50:50 water/acetonitrile with 0.1% formic acid.
-
Mass Analysis: Infuse the sample into an ESI-MS or spot onto a MALDI plate. Acquire the mass spectrum to confirm the molecular weight of the peptide, verifying the successful incorporation of the ncAA.
Protocol 3: Site-Specific Incorporation of an ncAA via Genetic Code Expansion in E. coli
This protocol provides a general workflow for incorporating an ncAA at a specific site in a target protein expressed in E. coli.[3][4][17]
Materials:
-
Plasmids:
-
Plasmid 1: Encoding the engineered orthogonal aaRS and tRNA pair.
-
Plasmid 2: Containing the gene of interest with an in-frame amber stop codon (TAG) at the desired site of ncAA incorporation.
-
-
E. coli Strain: An appropriate expression strain (e.g., BL21(DE3)).
-
Non-Canonical Amino Acid: The specific ncAA to be incorporated.
-
Culture Media and Inducer: Standard bacterial growth media (e.g., LB or minimal media) and an inducer such as IPTG.
Procedure:
-
Transformation: Co-transform the E. coli expression strain with both plasmids.
-
Culture Growth: Grow the transformed cells in media containing the appropriate antibiotics for plasmid selection and the ncAA.
-
Induction: When the cell culture reaches a suitable density (e.g., OD₆₀₀ of 0.6-0.8), induce protein expression with IPTG.
-
Expression: Continue to grow the cells for 4-16 hours to allow for protein expression.
-
Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using sonication or chemical methods.
-
Purification: Purify the ncAA-containing protein from the cell lysate, typically using an affinity tag (e.g., His-tag) engineered into the protein.
-
Characterization: Confirm the successful incorporation of the ncAA by mass spectrometry.
Visualizing Workflows and Pathways
Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate key experimental and logical workflows in the synthesis and application of ncAA-containing peptides.
Signaling Pathway Interrogation
Photo-crosslinking ncAAs are invaluable tools for mapping protein-protein interactions within signaling pathways, such as those involving G-protein-coupled receptors (GPCRs).[19][20][21][22]
This diagram illustrates how a photo-reactive ncAA incorporated into a GPCR can be used to covalently trap interacting partners like ligands or β-arrestin upon UV irradiation, enabling their identification and the mapping of binding sites.[20][23][24][25]
Conclusion
The ability to incorporate non-canonical amino acids into peptides has opened up new avenues in drug discovery and chemical biology. While challenges in synthesis efficiency and purification persist, the ongoing development of optimized SPPS protocols, robust genetic code expansion systems, and novel bio-orthogonal chemistries continues to expand the toolkit available to researchers. These advancements are paving the way for the design of next-generation peptide therapeutics with tailored properties to address previously intractable biological targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. addgene.org [addgene.org]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the Efficiency and Orthogonality of Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Machine learning application to predict binding affinity between peptide containing non-canonical amino acids and HLA0201 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Machine learning application to predict binding affinity between peptide containing non-canonical amino acids and HLA-A0201 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. protocols.io [protocols.io]
- 16. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pepdoopeptides.com [pepdoopeptides.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Photocrosslinkers incorporated into G-protein coupled receptors in mammalian cells: a ligand comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Thienylalanine in Peptide Structure and Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the strategic incorporation of thienylalanine, a non-proteinogenic amino acid analogue of phenylalanine, in peptide science. By replacing the phenyl ring with a bioisosteric thiophene moiety, researchers can modulate the structural and functional properties of peptides, leading to enhanced therapeutic potential. This document covers the synthesis, structural implications, functional outcomes, and experimental protocols relevant to the study of thienylalanine-containing peptides.
Introduction to Thienylalanine
Thienylalanine (Thi) is an unnatural amino acid that serves as a valuable tool in medicinal chemistry for the modification of peptides. It exists as two primary isomers, 2-thienylalanine and 3-thienylalanine, depending on the attachment point of the alanine side chain to the thiophene ring. The replacement of phenylalanine (Phe) with thienylalanine can introduce subtle yet significant changes in the physicochemical properties of a peptide, including lipophilicity, electronic character, and steric bulk. These modifications can, in turn, influence peptide conformation, receptor binding affinity, and metabolic stability.
The thiophene ring, being more electron-rich than the benzene ring of phenylalanine, can engage in different non-covalent interactions, potentially altering the binding mode of a peptide to its target receptor. Furthermore, the sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, a feature absent in phenylalanine.
Synthesis and Incorporation of Thienylalanine into Peptides
The incorporation of thienylalanine into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing the Fmoc/tBu strategy. Both Fmoc-L-2-thienylalanine and Fmoc-L-3-thienylalanine are commercially available and can be integrated into the peptide chain using conventional coupling reagents.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Thienylalanine-Containing Peptide
This protocol outlines the manual synthesis of a generic pentapeptide containing a thienylalanine residue using the Fmoc/tBu strategy on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound or Fmoc-L-3-thienylalanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if Cys is present)
-
Water
-
Diethyl ether (cold)
-
HPLC-grade acetonitrile and water
-
Solid-phase synthesis vessel with a sintered glass frit
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence, including the thienylalanine residue.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). If the peptide contains Trp, add 2.5% DTT.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Experimental Workflow for SPPS
Structural Impact of Thienylalanine Incorporation
The substitution of phenylalanine with thienylalanine can induce significant changes in the conformational preferences of a peptide. The smaller size of the thiophene ring compared to the benzene ring can reduce steric hindrance, potentially allowing for a greater range of backbone dihedral angles. Furthermore, the distinct electronic properties of the thiophene ring can influence intramolecular and intermolecular interactions, such as aromatic stacking and hydrogen bonding, which are critical for stabilizing secondary structures like β-turns and helices.
Experimental Protocol: Conformational Analysis by 2D NMR Spectroscopy (NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful technique to elucidate the solution-state conformation of peptides. NOESY experiments detect through-space interactions between protons that are close in proximity (< 5 Å), providing distance restraints that can be used to calculate a 3D structural model.
Materials:
-
Lyophilized purified peptide
-
NMR buffer (e.g., 90% H₂O / 10% D₂O, phosphate-buffered saline in D₂O)
-
NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe
-
NMR data processing and analysis software (e.g., TopSpin, NMRPipe, Sparky)
-
Structure calculation software (e.g., CYANA, Xplor-NIH)
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in the NMR buffer to a final concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a 1D ¹H NMR spectrum to assess sample purity and proper folding.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum with a mixing time of 100-300 ms to detect through-space proton-proton interactions.
-
-
Resonance Assignment:
-
Use the TOCSY spectrum to identify the spin systems of each amino acid.
-
Use the NOESY spectrum to sequentially assign the resonances along the peptide backbone by identifying inter-residue NOEs (e.g., Hα(i) to HN(i+1)).
-
-
NOE Restraint Generation:
-
Integrate the cross-peak volumes in the NOESY spectrum.
-
Calibrate the NOE cross-peak volumes to distance restraints (typically categorized as strong, medium, and weak, corresponding to upper distance limits of ~2.5 Å, ~3.5 Å, and ~5.0 Å, respectively).
-
-
Structure Calculation:
-
Use the generated distance restraints, along with any dihedral angle restraints from J-coupling analysis, as input for structure calculation software.
-
Generate an ensemble of low-energy structures that satisfy the experimental restraints.
-
-
Structure Validation: Analyze the quality of the calculated structures using metrics such as Ramachandran plots and RMSD values.
Impact on Peptide Function
The functional consequences of substituting phenylalanine with thienylalanine are diverse and context-dependent. Key functional aspects that can be modulated include receptor binding affinity, agonist/antagonist activity, and metabolic stability.
Receptor Binding and Activity
The altered steric and electronic properties of thienylalanine can significantly impact how a peptide interacts with its biological target. In some cases, the substitution can lead to enhanced binding affinity and potency, while in others, it may result in reduced activity or even a switch from agonism to antagonism.
Quantitative Data on Receptor Binding Affinity
| Peptide/Analog | Receptor | Binding Affinity (Ki, nM) | Notes |
| TIPP (Tyr-Tic-Phe -Phe -OH) | δ-Opioid | 6 | A potent δ-opioid receptor antagonist.[1] |
| [Phe(p-NCS)³]TIPP | δ-Opioid | 12 | Isothiocyanate derivative of TIPP for affinity labeling.[1] |
| [Phe(p-NCS)⁴]TIPP | δ-Opioid | 5 | Isothiocyanate derivative of TIPP for affinity labeling.[1] |
| Biphalin Analog (Phe at 4,4') | μ-Opioid | 0.35 ± 0.04 | Data for biphalin analogs with a 1,2-phenylenediamine linker. |
| Biphalin Analog (Phe at 4,4') | δ-Opioid | 1.10 ± 0.12 | Data for biphalin analogs with a 1,2-phenylenediamine linker. |
Metabolic Stability
A significant advantage of incorporating unnatural amino acids like thienylalanine is the potential to increase the peptide's resistance to proteolytic degradation. The modified side chain can hinder recognition and cleavage by proteases, thereby extending the in vivo half-life of the peptide.
Quantitative Data on Enzymatic Stability
| Peptide | Modification | Half-life (t½) in Human Plasma | Analytical Method |
| Peptide 1 | Tam-labeled | 43.5 h | RP-HPLC |
| Peptide 2 | Tam-labeled | 3.2 h | RP-HPLC |
| Peptide 3 | Tam-labeled | 50.5 h | RP-HPLC |
Note: This data illustrates the variability in peptide stability. Specific half-life data directly comparing a phenylalanine-containing peptide with its thienylalanine-substituted counterpart is not widely available and would need to be determined empirically for each peptide of interest.
Experimental Protocol: In Vitro Peptide Stability Assay in Human Plasma
This protocol describes a general method for assessing the stability of a thienylalanine-containing peptide in human plasma.
Materials:
-
Lyophilized purified peptide
-
Pooled human plasma (with anticoagulant, e.g., EDTA or heparin)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or cold acetonitrile with 0.1% TFA)
-
Internal standard (for LC-MS/MS)
-
LC-MS/MS system
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of the peptide in a suitable solvent (e.g., water or DMSO) at a concentration of 1-10 mM.
-
Incubation:
-
Pre-warm the human plasma to 37°C.
-
Spike the peptide stock solution into the plasma to a final concentration of 1-10 µM.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing the cold quenching solution (typically 3-4 volumes).
-
If using LC-MS/MS, the quenching solution should contain an internal standard.
-
Vortex vigorously and incubate on ice for 10-20 minutes to precipitate plasma proteins.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Analysis:
-
Carefully collect the supernatant.
-
Analyze the supernatant by RP-HPLC or LC-MS/MS to quantify the amount of remaining intact peptide.
-
-
Data Analysis:
-
Plot the percentage of remaining peptide versus time.
-
Determine the half-life (t½) by fitting the data to a first-order decay model.
-
Signaling Pathways of Thienylalanine-Containing Peptide Targets
Thienylalanine-containing peptides often target G-protein coupled receptors (GPCRs), such as opioid and somatostatin receptors. The binding of the peptide ligand to the GPCR initiates a cascade of intracellular signaling events.
Mu-Opioid Receptor Signaling
The mu-opioid receptor (MOR) is a classic example of a Gi/o-coupled GPCR. Activation of MOR by an agonist, such as an opioid peptide, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channel activity.
Somatostatin Receptor 2 (SSTR2) Signaling
Somatostatin receptor 2 (SSTR2) is also a Gi-coupled GPCR. Its activation by somatostatin or its analogs leads to the inhibition of adenylyl cyclase and the activation of protein tyrosine phosphatases (PTPs), ultimately resulting in anti-proliferative and anti-secretory effects.
Characterization of Thienylalanine-Containing Peptides
Accurate characterization of synthetic peptides is crucial to ensure identity, purity, and quality. Mass spectrometry is the primary tool for this purpose.
Experimental Protocol: Peptide Characterization by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for confirming the molecular weight and sequence of a synthetic peptide.
Materials:
-
Lyophilized purified peptide
-
HPLC-grade water and acetonitrile
-
Formic acid
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Dissolve the peptide in an appropriate solvent (e.g., 0.1% formic acid in water) to a concentration of approximately 10-100 pmol/µL.
-
Liquid Chromatography (LC):
-
Inject the sample onto a C18 reverse-phase column.
-
Separate the peptide from any impurities using a gradient of increasing acetonitrile concentration.
-
-
Mass Spectrometry (MS):
-
The eluting peptide is ionized (typically by electrospray ionization, ESI) and enters the mass spectrometer.
-
Acquire a full MS scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide. The molecular weight can be calculated from the observed m/z values of the different charge states.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the precursor ion corresponding to the peptide of interest for fragmentation (e.g., by collision-induced dissociation, CID).
-
Acquire the MS/MS spectrum (MS2) of the fragment ions.
-
-
Data Analysis:
-
Analyze the MS1 spectrum to confirm the molecular weight of the peptide.
-
Analyze the MS2 spectrum to identify the b- and y-ion series, which correspond to fragments of the peptide backbone. This fragmentation pattern confirms the amino acid sequence.
-
Conclusion
The incorporation of thienylalanine into peptides is a versatile and effective strategy in peptide-based drug discovery. This modification can favorably alter the structural and functional properties of peptides, leading to enhanced receptor binding, increased metabolic stability, and modulated biological activity. The experimental protocols detailed in this guide provide a framework for the synthesis, characterization, and functional evaluation of thienylalanine-containing peptides, enabling researchers to explore the full potential of this valuable chemical tool. Further investigation into the quantitative structure-activity relationships of thienylalanine substitution will continue to drive the rational design of next-generation peptide therapeutics.
References
Unlocking New Therapeutic Frontiers: A Technical Guide to Fmoc-L-2-Thienylalanine in Drug Discovery
For Immediate Release
A comprehensive technical guide released today details the burgeoning potential of Fmoc-L-2-Thienylalanine, a non-canonical amino acid, in the landscape of modern drug discovery. This document provides researchers, scientists, and drug development professionals with an in-depth analysis of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of its role in cellular signaling. The incorporation of unique structural motifs like 2-thienylalanine into peptides is a key strategy for developing next-generation therapeutics with enhanced efficacy and stability.
This compound, a derivative of the natural amino acid phenylalanine, offers a unique thiophene side chain that can confer advantageous properties to peptide-based drug candidates. Its use in solid-phase peptide synthesis (SPPS) allows for the creation of novel peptides with modified structures, leading to improved biological activity and selectivity, particularly in the fields of oncology and neurology.[1][2] The thiophene moiety can influence a peptide's interaction with its biological target, potentially enhancing binding affinity and modulating pharmacokinetic properties.[3]
Core Applications and Rationale
The primary application of this compound lies in its role as a structural analog of phenylalanine. By substituting phenylalanine with 2-thienylalanine in a peptide sequence, researchers can probe and modulate the peptide's interaction with its target receptor. The rationale for this substitution is rooted in the distinct electronic and steric properties of the thiophene ring compared to the phenyl ring, which can lead to:
-
Enhanced Binding Affinity: The sulfur atom in the thiophene ring can participate in unique interactions with receptor pockets, potentially increasing the binding affinity of the peptide.
-
Improved Stability: The introduction of this non-natural amino acid can increase resistance to enzymatic degradation, thereby extending the in-vivo half-life of the peptide drug.[4]
-
Altered Pharmacokinetics: Changes in lipophilicity and metabolic stability can lead to more favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[5]
A prime example of the successful incorporation of a thienylalanine residue is in the development of potent modulators of the bradykinin B2 receptor, a G protein-coupled receptor (GPCR) involved in inflammation and pain.[6]
Case Study: Bradykinin B2 Receptor Agonist JMV1116
A notable example showcasing the application of a thienylalanine-containing peptide is JMV1116, a potent and selective bradykinin B2 receptor agonist.[7]
Structure: H-DArg-Arg-Pro-Hyp-Gly-Thi -Ser-D-BT-Arg-OH
In this peptide, "Thi" represents the 2-thienylalanine residue. The strategic placement of this and other non-canonical amino acids results in a peptide with high affinity for the human bradykinin B2 receptor.
Quantitative Data: Binding Affinity of JMV1116
| Compound | Target Receptor | Binding Affinity (Ki) |
| JMV1116 | Human Bradykinin B2 Receptor | 0.7 nM[7] |
This high affinity demonstrates the potential of incorporating 2-thienylalanine to create potent receptor modulators.
Bradykinin B2 Receptor Signaling Pathway
The bradykinin B2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through Gαq and Gαi proteins.[8] Upon agonist binding, such as with a thienylalanine-containing peptide like JMV1116, the receptor activates a cascade of intracellular events.
Caption: Signaling pathway of the Bradykinin B2 receptor activated by a thienylalanine-containing peptide.
Activation of phospholipase C (PLC) by Gαq leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG and Ca²⁺ together activate protein kinase C (PKC).[9] This can subsequently lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, influencing cellular processes like proliferation and inflammation.[9] The Gαi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1]
Experimental Protocols
The synthesis of peptides containing this compound follows the general principles of Fmoc-based solid-phase peptide synthesis (SPPS). Below is a generalized protocol for the manual synthesis of a peptide incorporating this non-canonical amino acid.
General Workflow for Fmoc-SPPS
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Detailed Protocol for a Single Coupling Cycle
-
Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes. Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene byproducts.
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an activating agent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. The coupling of the bulky 2-thienylalanine may require a longer coupling time or a double coupling step to ensure completion.
-
A ninhydrin test can be performed to check for the presence of free amines, indicating an incomplete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
This cycle is repeated for each amino acid in the desired peptide sequence.
Future Perspectives
The use of this compound and other non-canonical amino acids is a rapidly advancing area in drug discovery. Future research will likely focus on:
-
Exploring Diverse Scaffolds: Incorporating 2-thienylalanine into a wider range of bioactive peptides to modulate new targets.
-
Structure-Based Design: Using computational modeling to predict the impact of 2-thienylalanine substitution on peptide conformation and receptor binding.
-
Fluorescent Probes: Investigating the intrinsic fluorescent properties of the thiophene ring to develop novel peptide-based probes for imaging and diagnostic applications, although this application requires further experimental validation.
References
- 1. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 2. Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Icatibant , the bradykinin B2 receptor antagonist with target to the interconnected kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and characterization of bradykinin B(2) receptor agonists containing constrained dipeptide mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bradykinin B2 Receptor-Mediated Mitogen-Activated Protein Kinase Activation in COS-7 Cells Requires Dual Signaling via Both Protein Kinase C Pathway and Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Incorporation of Fmoc-L-2-Thienylalanine into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. Unnatural amino acids can enhance receptor affinity and selectivity, improve metabolic stability, and provide novel structural scaffolds for drug design. Fmoc-L-2-thienylalanine, an analog of phenylalanine where the phenyl ring is replaced by a thiophene ring, is a particularly interesting building block. The thiophene moiety can introduce unique conformational constraints and engage in different molecular interactions compared to its natural counterpart, potentially leading to peptides with enhanced biological activity.[1][2]
This application note provides a detailed protocol for the incorporation of this compound into a peptide sequence using standard solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.[3][4] It covers the entire workflow from resin preparation to final peptide analysis, offering guidance on coupling conditions, deprotection, and cleavage. While the protocols provided are based on established methods, optimization may be required for specific peptide sequences.
Materials and Reagents
Amino Acids and Resins
-
This compound: (C₂₂H₁₉NO₄S, MW: 393.46 g/mol )[5][6] Purity ≥98% (HPLC) is recommended.[6] Store at 2-8°C.[1]
-
Standard Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Trt, Boc, tBu, Pbf).
-
Pre-loaded Wang resin or Rink Amide resin (100-200 mesh) with a substitution level of 0.3-0.8 mmol/g. The choice of resin depends on the desired C-terminal functionality (acid or amide).[7]
Solvents
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Piperidine, peptide synthesis grade.
-
Trifluoroacetic acid (TFA), reagent grade.
-
Diisopropylethylamine (DIPEA).
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH).
-
Diethyl ether, anhydrous.
Coupling Reagents and Additives
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
DIC (N,N'-Diisopropylcarbodiimide).
-
HOBt (Hydroxybenzotriazole).
-
Oxyma Pure® (Ethyl (hydroxyimino)cyanoacetate).
Cleavage and Deprotection Reagents
-
Cleavage Cocktail (Reagent K): TFA/H₂O/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v).[8]
-
Standard Cleavage Cocktail: TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v).[8]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Workflow
The overall workflow for incorporating this compound into a peptide sequence using SPPS is depicted below.
Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[9]
-
Drain the DMF.
Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[10][11]
-
Agitate the mixture for 5-10 minutes at room temperature.[10]
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL/g resin) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[10]
Amino Acid Coupling: Incorporation of this compound
The following protocol describes the coupling of this compound. The same general procedure can be used for other Fmoc-amino acids in the sequence. The steric hindrance from the thienyl group might slightly influence reaction kinetics, potentially requiring optimized coupling times or more potent activation methods compared to simpler amino acids.[12]
Activation and Coupling using HBTU/DIPEA:
-
In a separate vial, dissolve this compound (3-4 equivalents relative to the resin loading) and HBTU (3-4 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. The coupling time can be extended for sterically hindered amino acids.
-
After the coupling reaction is complete, drain the reaction solution and wash the resin with DMF (3 x 10 mL/g resin).
Monitoring Coupling Completion:
A Kaiser test can be performed to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a successful coupling.
Cleavage and Side-Chain Deprotection
-
After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3 x 10 mL/g resin) and dry it under vacuum for at least 1 hour.
-
Add the appropriate cleavage cocktail to the dry peptide-resin (10 mL per gram of resin). The choice of cocktail depends on the amino acid composition of the peptide. For peptides containing Trp, Met, or Cys, a scavenger-containing cocktail like Reagent K is recommended.[8]
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh cleavage cocktail and then with TFA. Combine the filtrates.
-
Concentrate the combined filtrate under a gentle stream of nitrogen to reduce the volume of TFA.
Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the concentrated TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).[9]
-
A white precipitate of the peptide should form.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The successful incorporation of this compound and the purity of the final peptide should be confirmed by analytical techniques such as HPLC and mass spectrometry.
Coupling Efficiency of this compound
The following table provides representative coupling times and expected efficiencies for different coupling reagents. These values are based on general SPPS literature and may require optimization for sequences containing L-2-thienylalanine.
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Typical Coupling Time (min) | Expected Purity (%) |
| HBTU/DIPEA | 1:1:2 | 30 - 120 | > 95 |
| HATU/DIPEA | 1:1:2 | 20 - 60 | > 97 |
| DIC/HOBt | 1:1:1 | 60 - 240 | > 95 |
| DIC/Oxyma | 1:1:1 | 60 - 180 | > 96 |
Analytical Characterization
Example Peptide Sequence: Ac-Tyr-Gly-Gly-Phe-Thi -Leu-Arg-Arg-Ile-NH₂ (where Thi is L-2-Thienylalanine)
| Analysis | Expected Result |
| HPLC Purity | > 95% (after purification) |
| Mass Spectrometry (ESI-MS) | Calculated Monoisotopic Mass: [M+H]⁺ = 1184.62 Da |
| Observed Mass: Should be within ± 0.1 Da of the calculated mass. |
Visualization of Key Structures and Processes
Chemical Structure of this compound
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. cusabio.com [cusabio.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chimia.ch [chimia.ch]
Application Notes and Protocols for Optimal Coupling of Fmoc-L-2-Thienylalanine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-2-thienylalanine is a non-proteinogenic amino acid that is increasingly utilized in peptide-based drug discovery to introduce unique structural and functional properties. Its thiophene side chain can participate in π-π stacking interactions, act as a bioisostere for phenylalanine, and potentially enhance the metabolic stability and receptor affinity of peptides.[1][2] However, as a bulky, non-natural amino acid, its efficient incorporation into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) requires careful selection of coupling reagents and optimization of reaction conditions to avoid incomplete reactions and potential side reactions.[3] This document provides a comprehensive guide to the selection of optimal coupling reagents for this compound, complete with detailed protocols and a comparative analysis of commonly used reagents.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions such as racemization, especially when dealing with sterically hindered amino acids like this compound.[3][4] The most common classes of coupling reagents used in Fmoc-SPPS are carbodiimides, phosphonium salts, and aminium/uronium salts.
| Coupling Reagent Class | Examples | Recommended for this compound? | Rationale & Considerations |
| Carbodiimides | DIC/HOBt, DIC/OxymaPure | Suitable for routine synthesis | Cost-effective and widely used.[5] May require longer reaction times or double coupling for sterically hindered residues. The use of an additive like HOBt or OxymaPure is essential to minimize racemization.[5] |
| Phosphonium Salts | PyBOP, PyAOP | Recommended | Highly efficient with low racemization potential.[6][7] PyBOP is a good balance of reactivity and stability. Does not pose a risk of guanidinylation side reactions.[7] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Highly Recommended | Generally the most reactive and fastest coupling reagents, making them ideal for difficult or sterically hindered couplings.[5][8] HATU and HCTU, containing a HOAt moiety, often exhibit superior performance with reduced racemization compared to HBTU.[7] COMU is also a highly efficient and safer alternative to HOBt/HOAt-based reagents.[9] A potential side reaction is guanidinylation of the N-terminus if the reagent is used in large excess.[7] |
Quantitative Data Summary
While direct comparative studies yielding quantitative data specifically for the coupling of this compound are not extensively available in the literature, the following table provides representative parameters for the recommended coupling reagents based on their performance with other sterically hindered and aromatic amino acids. These values should serve as a starting point for optimization.
| Coupling Reagent | This compound (eq.) | Coupling Reagent (eq.) | Base (eq.) | Typical Coupling Time (min) | Relative Efficiency for Hindered Couplings |
| DIC/HOBt | 3.0 - 5.0 | 3.0 - 5.5 (DIC) / 3.0 - 5.5 (HOBt) | - | 60 - 240+ | Moderate |
| PyBOP | 2.0 - 4.0 | 2.0 - 4.0 | 4.0 - 8.0 (DIPEA) | 30 - 120 | High |
| HBTU | 2.0 - 4.0 | 2.0 - 4.0 | 4.0 - 8.0 (DIPEA) | 20 - 60 | High |
| HATU | 2.0 - 4.0 | 1.9 - 3.9 | 4.0 - 8.0 (DIPEA/Collidine) | 15 - 45 | Very High |
Disclaimer: The data presented are representative values. Actual results can vary depending on the peptide sequence, solid support, solvents, and other reaction conditions. Optimization is recommended for each specific synthesis.
Experimental Protocols
The following are detailed protocols for the coupling of this compound using recommended reagents. It is crucial to monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test or other appropriate ninhydrin-based tests.[10]
Protocol 1: Coupling using HATU
This protocol is highly recommended for difficult sequences or when high coupling efficiency is paramount.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide, Wang) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF. This is typically done in two steps: a brief 1-3 minute treatment followed by a longer 15-20 minute treatment.[7]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Activation and Coupling:
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF.
-
Add HATU (2.9 equivalents) to the amino acid solution.
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents).
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes. For potentially difficult couplings, the reaction time can be extended.
-
-
Post-Coupling Wash:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times), followed by Dichloromethane (DCM) (2-3 times), and finally DMF (2-3 times).
-
-
Monitoring:
-
Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), a second coupling (recoupling) may be necessary.
-
Protocol 2: Coupling using PyBOP
PyBOP is a robust and efficient alternative to aminium/uronium salt-based reagents.[6]
-
Resin Preparation: Follow the same procedure as in Protocol 1, step 1.
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF.[6]
-
Add DIPEA (6-10 equivalents) to the amino acid/PyBOP solution and mix briefly.[6]
-
Immediately add the activated amino acid solution to the deprotected resin.[6]
-
Agitate the reaction mixture at room temperature for 30-120 minutes. The reaction time may need to be extended for sterically hindered amino acids.[6]
-
-
Post-Coupling Wash: Follow the same procedure as in Protocol 1, step 3.
-
Monitoring: Perform a Kaiser test as described in Protocol 1, step 4.
Protocol 3: Coupling using DIC/HOBt
This is a cost-effective and widely used method suitable for many standard syntheses.
-
Resin Preparation: Follow the same procedure as in Protocol 1, step 1.
-
Coupling:
-
Suspend the deprotected resin in DMF.
-
In a separate vial, dissolve this compound (3-5 equivalents) and HOBt (3-5 equivalents) in a minimal amount of DMF.
-
Add the dissolved amino acid and HOBt to the resin suspension.
-
Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the reaction mixture.
-
Agitate the reaction at room temperature for 1-4 hours.
-
-
Post-Coupling Wash: Follow the same procedure as in Protocol 1, step 3.
-
Monitoring: Perform a Kaiser test as described in Protocol 1, step 4. If the coupling is incomplete after 4 hours, a recoupling step is recommended.[10]
Visualizations
General SPPS Workflow for this compound Incorporation
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Decision Matrix for Coupling Reagent Selection
Caption: Decision flowchart for selecting a suitable coupling reagent.
Conclusion
The successful incorporation of the bulky, non-natural amino acid this compound into a peptide sequence via SPPS is highly dependent on the choice of coupling reagent. For routine syntheses where cost is a factor, traditional carbodiimide-based methods such as DIC/HOBt can be effective, although they may require longer reaction times or recoupling steps. For more challenging sequences, or when high efficiency and speed are desired, the use of more potent phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HCTU, COMU) salt-based reagents is strongly recommended. The protocols and decision-making flowchart provided herein offer a robust starting point for researchers to optimize the coupling of this compound and facilitate the synthesis of novel and complex peptides.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chempep.com [chempep.com]
- 4. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols: Standard Fmoc Deprotection Conditions for Thienylalanine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as thienylalanine, into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. Thienylalanine, an analog of phenylalanine containing a thiophene ring, can introduce unique conformational constraints and electronic properties. This document provides a detailed guide to the standard conditions for the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from thienylalanine residues during solid-phase peptide synthesis (SPPS). While thienylalanine is generally compatible with standard Fmoc-SPPS protocols, this guide also addresses potential side reactions and provides detailed experimental procedures.
The Fmoc protecting group is favored in modern peptide synthesis due to its base-lability, which allows for mild deprotection conditions orthogonal to the acid-labile side-chain protecting groups and resin linkers.[1][2] The standard deprotection reagent is a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[3][4]
Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds through a base-catalyzed β-elimination mechanism. A secondary amine, such as piperidine, abstracts the acidic proton on the C9 position of the fluorene ring. This leads to the formation of a dibenzofulvene (DBF) intermediate and the free N-terminal amine of the peptide. The excess piperidine in the reaction mixture traps the electrophilic DBF, preventing its reaction with the newly deprotected amine.[5]
Standard Fmoc Deprotection Conditions
Current literature and established practices suggest that the standard Fmoc deprotection conditions used for natural amino acids are also effective for thienylalanine residues. No significant side reactions involving the thiophene ring under these conditions have been widely reported.
Quantitative Data Summary
The following table summarizes the standard quantitative parameters for Fmoc deprotection of amino acids, which are applicable to thienylalanine.
| Parameter | Standard Condition | Range | Notes |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | 20-50% (v/v) | Higher concentrations can speed up deprotection but may increase the risk of side reactions.[4] |
| Solvent | N,N-Dimethylformamide (DMF) | NMP can also be used. | High-quality, amine-free DMF is crucial to prevent premature deprotection.[6] |
| Treatment Time | 2 x 5-10 minutes | 1 x 2 min, then 1 x 5-15 min | Two shorter treatments are generally more effective than a single long one.[7] |
| Temperature | Room Temperature | Room Temperature | Elevated temperatures are generally not required and may promote side reactions. |
| Volume of Reagent | ~10 mL per gram of resin | 5-15 mL per gram of resin | Sufficient volume is needed to swell the resin and ensure complete reaction. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection of Thienylalanine-Containing Peptide Resin
This protocol describes the manual deprotection of the Fmoc group from a peptide-resin containing a thienylalanine residue.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in high-purity DMF
-
High-purity DMF
-
Solid-phase synthesis reaction vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Initial Piperidine Treatment: Drain the DMF and add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture by bubbling with an inert gas or shaking for 2 minutes at room temperature.[6]
-
Drain: Drain the deprotection solution from the reaction vessel.
-
Second Piperidine Treatment: Add a fresh portion of the 20% piperidine/DMF solution to the resin.
-
Incubation: Agitate the mixture for 5-10 minutes at room temperature to ensure complete deprotection.
-
Draining: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation of Deprotection (Optional): Perform a Kaiser test to confirm the presence of a free primary amine, indicating successful Fmoc removal.
Protocol 2: Cleavage and Global Deprotection
After the completion of peptide synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. The choice of cleavage cocktail depends on the other amino acids present in the sequence. For peptides containing thienylalanine, a standard cleavage cocktail is generally sufficient.
Materials:
-
Dry peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
-
Centrifuge and tubes
-
Lyophilizer
Cleavage Cocktail (Reagent K - for general use): [1]
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-ethanedithiol (EDT): 2.5%
Procedure:
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin in a suitable reaction vessel (e.g., 10 mL per 100 mg of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Pelleting: Centrifuge the suspension to pellet the crude peptide.
-
Washing: Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Potential Side Reactions
While the thiophene ring of thienylalanine is relatively stable, researchers should be aware of general side reactions that can occur during Fmoc-SPPS, particularly during the final cleavage step.
-
Alkylation of the Thiophene Ring: During TFA cleavage, carbocations are generated from the removal of side-chain protecting groups (e.g., t-butyl, trityl).[8] These carbocations can potentially alkylate electron-rich aromatic rings. While less reactive than the indole ring of tryptophan, the thiophene ring could be a target for such electrophilic attack. The use of scavengers like TIS and water in the cleavage cocktail is crucial to minimize this risk.
-
Oxidation: The sulfur atom in the thiophene ring is less susceptible to oxidation than the thioether in methionine. However, prolonged exposure to harsh oxidative conditions should be avoided. Standard cleavage cocktails do not typically cause oxidation of the thiophene ring.
Visualizations
References
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
Application Notes and Protocols for the Cleavage of Peptides Containing 2-Thienylalanine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The incorporation of non-canonical amino acids, such as 2-thienylalanine, into peptide sequences is a valuable strategy for modulating their pharmacological properties. The thiophene moiety, an aromatic heterocycle containing a sulfur atom, can introduce unique conformational constraints and engage in specific interactions with biological targets. However, the electron-rich nature of the thiophene ring renders it susceptible to degradation and side reactions during the final cleavage step of solid-phase peptide synthesis (SPPS), which is typically performed under strong acidic conditions with trifluoroacetic acid (TFA).
These application notes provide a detailed protocol and recommendations for the selection of an appropriate cleavage cocktail to ensure the high-yield and high-purity recovery of peptides containing 2-thienylalanine. The provided methodologies are designed to minimize acid-catalyzed side reactions on the thiophene ring, thereby preserving the integrity of the target peptide.
Data Presentation: Cleavage Cocktail Recommendations
The selection of an appropriate cleavage cocktail is critical for the successful cleavage of peptides containing 2-thienylalanine. The following table summarizes recommended cleavage cocktails, their compositions, and their suitability for peptides with varying sensitivities.
| Cleavage Cocktail ID | Composition (v/v/v) | Key Scavengers | Recommended Use |
| TC-1 (Recommended) | 94% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) / 1% 3,6-Dioxa-1,8-octanedithiol (DODT) | TIS, DODT, Water | Primary recommendation for peptides containing 2-thienylalanine. TIS effectively scavenges carbocations, while the less odorous DODT protects the sulfur-containing thiophene ring from modification. |
| TC-2 (Alternative) | 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) | TIS, Water | Suitable for peptides where the 2-thienylalanine residue is not highly susceptible to acid-catalyzed side reactions. A good starting point for optimization. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | Phenol, Thioanisole, EDT, Water | A robust, general-purpose cocktail for peptides containing multiple sensitive residues, including Cys, Met, Trp, and Tyr, and can be considered for complex peptides also containing 2-thienylalanine.[1] |
| Reagent B (Low Odor) | 88% TFA / 5% Phenol / 5% Water / 2% Triisopropylsilane (TIS) | Phenol, TIS, Water | Effective for scavenging trityl groups and offers some protection for aromatic residues. May be less effective in preventing sulfur-related side reactions compared to thiol-containing cocktails. |
Experimental Protocols
This section provides a detailed protocol for the cleavage of a peptide containing 2-thienylalanine from a solid-phase resin using the recommended cleavage cocktail (TC-1).
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), high purity
-
Deionized water
-
Triisopropylsilane (TIS)
-
3,6-Dioxa-1,8-octanedithiol (DODT)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel (e.g., a fritted syringe or a round-bottom flask)
-
Shaker or rotator
-
Centrifuge and centrifuge tubes
-
Nitrogen gas supply
Protocol:
-
Resin Preparation:
-
Following completion of the solid-phase synthesis, wash the peptide-resin thoroughly with DCM (3 x 10 mL per gram of resin) to remove any residual dimethylformamide (DMF).
-
Dry the resin under high vacuum for at least 1 hour to remove all solvents.
-
-
Cleavage Cocktail Preparation (TC-1):
-
Caution: TFA is a strong, corrosive acid. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Immediately before use, prepare the cleavage cocktail. For every 100 mg of peptide-resin, prepare 2 mL of the cocktail.
-
In a clean, dry glass container, combine the following reagents in the specified order:
-
1.88 mL TFA (94%)
-
0.05 mL Deionized Water (2.5%)
-
0.05 mL Triisopropylsilane (TIS) (2.5%)
-
0.02 mL 3,6-Dioxa-1,8-octanedithiol (DODT) (1%)
-
-
-
Cleavage Reaction:
-
Place the dried peptide-resin in the reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin.
-
Seal the reaction vessel and place it on a shaker or rotator.
-
Allow the reaction to proceed at room temperature for 2-3 hours. For peptides with multiple acid-sensitive residues, the cleavage time may need to be optimized. A small-scale trial cleavage is recommended to determine the optimal time.[2][3][4]
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin from the TFA solution containing the cleaved peptide. A fritted syringe is convenient for this step.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[1]
-
In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[1]
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.[3]
-
Centrifuge the mixture (e.g., at 3000 rpm for 5 minutes) to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
The crude peptide is now ready for analysis by techniques such as HPLC and mass spectrometry to determine its purity and identity.
-
Mandatory Visualizations
Caption: Experimental workflow for the cleavage of peptides containing 2-thienylalanine.
Caption: Logic diagram for selecting a cleavage cocktail for 2-thienylalanine peptides.
References
Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Fmoc-L-2-Thienylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of bioactive peptides incorporating the unnatural amino acid Fmoc-L-2-thienylalanine. The inclusion of L-2-thienylalanine, an analog of phenylalanine, can confer unique structural and functional properties to peptides, potentially enhancing their biological activity, selectivity, and stability.[1] This document outlines the solid-phase peptide synthesis (SPPS) using Fmoc chemistry, purification methods, and protocols for evaluating the bioactivity of the resulting peptides.
Introduction to this compound in Peptide Synthesis
This compound is a valuable building block in peptide synthesis for creating novel therapeutics.[1] The thiophene side chain can introduce beneficial properties to peptides, including enhanced biological activity and improved stability against enzymatic degradation.[1] Fmoc solid-phase peptide synthesis (SPPS) is the preferred method for incorporating this amino acid due to its mild reaction conditions, which are compatible with a wide range of functional groups.[2] High-purity Fmoc-amino acids are crucial for achieving high yields and purity in the final peptide product.[3]
Key Applications
The incorporation of L-2-thienylalanine into peptide sequences has been explored for various therapeutic applications, including:
-
Antimicrobial Peptides: The unique structural features of 2-thienylalanine can contribute to the disruption of microbial cell membranes, a common mechanism of action for antimicrobial peptides.
-
Anticancer Peptides: Peptides containing unnatural amino acids can exhibit enhanced selectivity and cytotoxicity towards cancer cells.[4][5][6][7]
-
Enzyme Inhibitors: The thienyl group can participate in specific interactions with the active sites of enzymes, leading to potent and selective inhibition. Peptides are known to act as, for example, angiotensin-converting enzyme (ACE) inhibitors.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₁₉NO₄S |
| Molecular Weight | 393.46 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥99% |
| Storage Temperature | 2-8 °C |
Table 2: Representative Data for a Hypothetical Antimicrobial Peptide (AMP-Th1) Synthesized with this compound
Sequence: Ac-Lys-Lys-ThienylAla-Arg-Lys-Trp-Leu-Ala-Lys-Lys-NH₂
| Parameter | Result | Method |
| Crude Purity (HPLC) | >85% | Reversed-Phase HPLC |
| Final Purity (HPLC) | >98% | Preparative HPLC |
| Overall Yield | ~35% | Based on initial resin loading |
| Molecular Weight (MS) | Expected: 1356.8 Da | Mass Spectrometry |
| Observed: 1356.9 Da |
Table 3: Antimicrobial Activity of AMP-Th1
| Organism | MIC (µg/mL) |
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Candida albicans | 16 |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of AMP-Th1 using this compound
This protocol describes the manual solid-phase synthesis of the hypothetical antimicrobial peptide AMP-Th1 on a Rink Amide resin.
1. Resin Swelling:
- Place 100 mg of Rink Amide resin in a reaction vessel.
- Add 2 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 2 mL of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes at room temperature.
- Drain the solution.
- Repeat the addition of 20% piperidine in DMF and agitate for 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).
3. Amino Acid Coupling:
- In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (e.g., this compound) and 3.9 equivalents of HBTU in DMF.
- Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate for 2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (3 x 2 mL).
- Perform a Kaiser test to confirm the completion of the coupling reaction.
4. Repetitive Cycles:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. N-terminal Acetylation:
- After the final Fmoc deprotection, add a solution of 10% acetic anhydride and 1% DIPEA in DMF to the resin.
- Agitate for 30 minutes.
- Drain and wash with DMF.
6. Cleavage and Deprotection:
- Wash the resin with dichloromethane (DCM) (3 x 2 mL) and dry under vacuum.
- Add 2 mL of cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water).
- Agitate for 2 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Protocol 2: Purification and Characterization of AMP-Th1
1. Purification:
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
- Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.
- Use a linear gradient of acetonitrile in water, both containing 0.1% TFA.
- Collect fractions and analyze by analytical RP-HPLC to identify those containing the pure peptide.
- Pool the pure fractions and lyophilize to obtain the final product.
2. Characterization:
- Confirm the identity of the purified peptide by mass spectrometry to verify the molecular weight.
- Assess the purity of the final product by analytical RP-HPLC (>95% is generally desired).
Protocol 3: Antimicrobial Activity Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized peptide.
1. Preparation of Bacterial Inoculum:
- Culture the bacterial strain overnight in Mueller-Hinton Broth (MHB).
- Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
2. Peptide Dilution:
- Prepare a stock solution of the purified peptide in sterile water or a suitable buffer.
- Perform serial two-fold dilutions of the peptide in MHB in a 96-well microtiter plate.
3. Incubation:
- Add an equal volume of the bacterial inoculum to each well containing the peptide dilutions.
- Include a positive control (bacteria without peptide) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.
4. MIC Determination:
- The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Visualizations
Caption: Experimental workflow for peptide synthesis and evaluation.
Caption: Putative mechanism of action for a cationic antimicrobial peptide.
References
- 1. nbinno.com [nbinno.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. ALA‐A2 Is a Novel Anticancer Peptide Inspired by Alpha‐Lactalbumin: A Discovery from a Computational Peptide Library, In Silico Anticancer Peptide Screening and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of Anticancer Peptides with High Efficacy and Low Toxicity by Hybrid Model Based on 3D Structure of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-L-2-Thienylalanine in Peptide Library Construction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery, offering a route to novel therapeutics with enhanced potency, selectivity, and metabolic stability.[1][2] Fmoc-L-2-Thienylalanine, a non-proteinogenic amino acid featuring a thiophene ring, presents a unique building block for constructing diverse peptide libraries. The thiophene moiety can introduce beneficial physicochemical properties, including altered hydrophobicity, aromaticity, and the potential for unique interactions with biological targets, making it an attractive candidate for lead optimization and the discovery of novel bioactive peptides.[3]
These application notes provide a comprehensive guide to the use of this compound in the solid-phase synthesis of peptide libraries, specifically utilizing the one-bead-one-compound (OBOC) methodology. Detailed protocols for synthesis, analysis, and a hypothetical screening application against the Neurokinin-1 receptor (NK1R) are provided, along with illustrative data and visualizations to guide researchers in this application.
Physicochemical Properties of this compound
A clear understanding of the properties of this compound is essential for its effective use in peptide synthesis.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₉NO₄S | [4] |
| Molecular Weight | 393.5 g/mol | [4] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents | |
| Purity (typical) | >98% (HPLC) |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a "Split-and-Pool" OBOC Peptide Library
This protocol details the synthesis of a peptide library with the general structure Ac-X-Y-Z-NH₂, where X, Y, and Z represent a randomized position into which this compound and other amino acids are incorporated. The "split-and-pool" strategy ensures that each bead in the library carries a unique peptide sequence.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
A selection of other Fmoc-protected amino acids (both natural and unnatural)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) Piperidine in DMF
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Solid-phase synthesis vessels
-
Mechanical shaker
Procedure:
-
Resin Preparation:
-
Swell the Rink Amide MBHA resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
First Position (Z) Amino Acid Coupling (Split):
-
Divide the resin into equal portions, one for each amino acid to be incorporated at the Z position (including this compound).
-
In separate vessels, add a solution of the respective Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF to each resin portion.
-
Agitate the vessels for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash each resin portion with DMF (3x) and DCM (3x).
-
-
Pooling and Mixing:
-
Combine all resin portions into a single vessel.
-
Wash the combined resin with DMF (3x) and mix thoroughly to ensure randomization.
-
-
Fmoc Deprotection:
-
Treat the pooled resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Second (Y) and Third (X) Position Amino Acid Coupling:
-
Repeat steps 2, 3, and 4 for the Y and X positions with the desired set of Fmoc-amino acids.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF (3x).
-
Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Treat a sample of the resin beads with the TFA cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the cleaved peptides in cold diethyl ether.
-
Centrifuge to collect the peptide pellet and lyophilize.
-
-
Analysis:
-
Analyze the cleaved peptides by RP-HPLC and mass spectrometry to confirm the diversity and successful synthesis of the library.
-
Workflow for "Split-and-Pool" OBOC Library Synthesis
Caption: Workflow for OBOC peptide library synthesis.
Application Example: Screening for Neurokinin-1 Receptor (NK1R) Antagonists
Substance P is the endogenous ligand for the NK1 receptor, a G-protein coupled receptor (GPCR) involved in pain transmission and inflammation.[5] Peptide libraries containing unnatural amino acids can be screened to identify potent and stable NK1R antagonists.
Protocol 2: On-Bead Screening of an OBOC Library against NK1R
Materials:
-
OBOC peptide library on TentaGel beads
-
Recombinant human NK1R
-
Biotinylated Substance P
-
Streptavidin-Alkaline Phosphatase (SA-AP) conjugate
-
5-Bromo-4-chloro-3-indolyl phosphate (BCIP)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
Procedure:
-
Bead Preparation:
-
Wash the OBOC library beads with PBS.
-
Block non-specific binding by incubating the beads in PBS containing 1% BSA for 1 hour.
-
-
Competitive Binding Assay:
-
Incubate the beads with a solution of recombinant NK1R in binding buffer for 2 hours.
-
Wash the beads with PBS to remove unbound receptor.
-
Incubate the beads with a solution of biotinylated Substance P for 1 hour.
-
Wash the beads with PBS.
-
Incubate the beads with SA-AP conjugate for 30 minutes.
-
Wash the beads with PBS.
-
-
Colorimetric Development:
-
Add the BCIP substrate to the beads.
-
Beads that bind strongly to NK1R will prevent the binding of biotinylated Substance P, resulting in a lack of color development.
-
-
Hit Identification:
-
Isolate the colorless "hit" beads.
-
Determine the sequence of the peptide on the hit beads using Edman degradation or mass spectrometry.
-
Neurokinin-1 Receptor Signaling Pathway
The NK1 receptor is a Gq-coupled GPCR. Upon binding of an agonist like Substance P, it activates the phospholipase C (PLC) pathway.
Caption: NK1R signaling pathway and antagonist action.
Illustrative Quantitative Data
| Peptide Sequence (Ac-X-Y-Z-NH₂) | % Inhibition of Substance P Binding (at 10 µM) | IC₅₀ (µM) |
| Ac-Phe-Thi-Leu-NH₂ | 85 | 1.2 |
| Ac-Trp-Thi-Met-NH₂ | 78 | 2.5 |
| Ac-Tyr-Phe-Thi-NH₂ | 65 | 5.8 |
| Ac-Ala-Gly-Val-NH₂ (Control) | 5 | >100 |
| Thi = L-2-Thienylalanine |
Conclusion
This compound is a valuable building block for the construction of diverse peptide libraries. Its unique thiophene side chain can impart novel properties to peptides, leading to the discovery of potent and selective modulators of biological targets. The provided protocols for "split-and-pool" synthesis and on-bead screening offer a robust framework for researchers to explore the potential of this and other unnatural amino acids in drug discovery. The illustrative example of screening for NK1R antagonists highlights a potential application where the incorporation of this compound could lead to the identification of novel therapeutic leads.
References
- 1. Biological activity of silylated amino acid containing substance P analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological evaluation of substance P antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P: structure, function, and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity of silylated amino acid containing substance P analogues. | Semantic Scholar [semanticscholar.org]
- 5. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Orthogonal Protection Strategies with Fmoc-L-2-Thienylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to employing orthogonal protection strategies in Solid-Phase Peptide Synthesis (SPPS) for the incorporation of the non-canonical amino acid Fmoc-L-2-thienylalanine. This document outlines the principles of orthogonal synthesis, presents detailed experimental protocols, and includes representative data for the synthesis of linear and cyclic peptides containing L-2-thienylalanine.
Introduction to Orthogonal Protection in Fmoc-SPPS
In modern peptide synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is a widely adopted method due to its mild reaction conditions.[1] The core principle of this strategy lies in orthogonality , which is the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups.[1][2][3]
The standard Fmoc/tBu (tert-butyl) strategy is a prime example of a two-dimensional orthogonal system.[1][4] The N-terminal α-amino group is protected by the base-labile Fmoc group, which is removed at each cycle of peptide elongation using a mild base, typically piperidine.[2] In contrast, the reactive side chains of most amino acids are protected by acid-labile groups, such as tert-butyl (tBu), which remain intact during the synthesis and are removed in the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[2][3]
For the synthesis of more complex peptides, such as cyclic, branched, or modified peptides, additional layers of orthogonality are necessary.[1] This involves the use of protecting groups that are stable to both the basic conditions of Fmoc removal and the strong acidic conditions of the final cleavage. This compound, with its unique thiophene side chain, can be incorporated into such complex peptides, and its synthesis can be strategically designed using these advanced orthogonal protection schemes.[5]
Key Orthogonal Protecting Groups Compatible with this compound
The thiophene side chain of L-2-thienylalanine does not typically require protection during standard Fmoc-SPPS. However, when designing syntheses that require on-resin modifications or cyclization, other residues in the peptide sequence must be protected with groups that can be selectively removed. The following protecting groups are compatible with this compound and the overall Fmoc/tBu strategy:
-
Alloc (Allyloxycarbonyl): This group is stable to both piperidine and TFA but can be selectively removed by a palladium(0) catalyst.[1] This allows for on-resin modification of a specific amino acid side chain, such as the formation of a lactam bridge.
-
Mmt (4-Methoxytrityl): The Mmt group is highly acid-labile and can be removed under very mild acidic conditions (e.g., 1-2% TFA in DCM) that leave tBu-based protecting groups and the resin linkage intact. This is particularly useful for on-resin cyclization or branching from the side chain of residues like Lysine or Ornithine.
-
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): The ivDde group is labile to dilute hydrazine in DMF, providing another layer of orthogonality. This allows for the selective deprotection of a side chain to perform modifications while the rest of the peptide remains fully protected.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of a model linear and a cyclic peptide containing L-2-thienylalanine. These values are based on typical outcomes for SPPS of moderately complex peptides and serve as a benchmark for researchers.
Table 1: Representative Data for the Synthesis of a Linear Heptapeptide
Sequence: H-Tyr-Ala-Thi-Gly-Phe-Leu-Ser-NH₂ (Thi = L-2-thienylalanine)
| Parameter | Expected Value | Notes |
| Average Coupling Efficiency per Cycle | >98% | Monitored by Kaiser test or UV monitoring of Fmoc deprotection. Double coupling may be required for the bulky this compound. |
| Crude Purity (by RP-HPLC at 214 nm) | 75-85% | Impurities may include deletion sequences and products of side reactions during cleavage.[6] |
| Final Purity (after RP-HPLC purification) | >98% | Demonstrates the feasibility of obtaining high-purity linear peptides containing L-2-thienylalanine.[7] |
| Overall Yield (based on initial resin loading) | 25-40% | Dependent on the number of residues and purification efficiency. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ expected: 825.35 Da | Confirms the identity of the synthesized peptide. |
Table 2: Representative Data for the On-Resin Synthesis of a Cyclic Pentapeptide
Sequence: cyclo(Thi-D-Lys(Alloc)-Gly-Asp(OtBu)-Pro)
| Parameter | Expected Value | Notes |
| Linear Peptide Crude Purity | 70-80% | Purity of the linear precursor before cyclization. |
| Alloc Deprotection Efficiency | >95% | Monitored by LC-MS of a small cleaved sample. |
| On-Resin Cyclization Efficiency | 60-75% | Monitored by LC-MS. Dependent on sequence and cyclization conditions. |
| Crude Purity of Cyclic Peptide | 40-60% | Major impurities include uncyclized linear peptide and dimers. |
| Final Purity of Cyclic Peptide (after RP-HPLC) | >97% | Demonstrates the successful synthesis and purification of a cyclic peptide. |
| Overall Yield (based on initial resin loading) | 10-20% | Lower yields are typical for cyclic peptides due to the additional steps and purification challenges. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ expected: 550.22 Da | Confirms the identity of the final cyclic product. |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of a Linear Peptide containing L-2-Thienylalanine
Objective: To synthesize a linear heptapeptide (H-Tyr(tBu)-Ala-Thi-Gly-Phe-Leu-Ser(tBu)-NH₂) on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-amino acids (including this compound)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature. For this compound, a double coupling is recommended to ensure high efficiency.
-
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling (ninhydrin negative).
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification and Analysis:
Protocol 2: Orthogonal Synthesis of a Cyclic Peptide using an Alloc Protecting Group
Objective: To synthesize a side-chain to side-chain cyclized peptide, cyclo(Lys-Thi-Gly-Asp-Pro), using an Alloc protecting group on Lysine.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-Asp(OtBu)-OH, Fmoc-Pro-OH, Fmoc-Gly-OH, this compound, Fmoc-Lys(Alloc)-OH
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Standard SPPS reagents as in Protocol 1
Procedure:
-
Linear Peptide Synthesis: Synthesize the linear peptide sequence on the 2-chlorotrityl resin following the steps outlined in Protocol 1. The N-terminus should remain Fmoc-protected after the last coupling.
-
Selective Alloc Deprotection:
-
Swell the resin in anhydrous DCM.
-
In a separate flask, dissolve Pd(PPh₃)₄ (0.2 eq.) and PhSiH₃ (10 eq.) in anhydrous DCM under an inert atmosphere.
-
Add the palladium catalyst solution to the resin and agitate for 2 hours at room temperature.
-
Wash the resin thoroughly with DCM, DMF, and a solution of sodium diethyldithiocarbamate in DMF to remove residual palladium.
-
-
On-Resin Lactamization (Side-Chain to Side-Chain):
-
Swell the resin in DMF.
-
Add a solution of PyBOP (3 eq.) and DIPEA (6 eq.) in DMF to the resin.
-
Agitate at room temperature for 12-24 hours.
-
Monitor the cyclization by cleaving a small amount of resin and analyzing by LC-MS.
-
-
Final Fmoc Deprotection: Perform the final N-terminal Fmoc deprotection as described in Protocol 1.
-
Cleavage and Purification: Cleave the cyclic peptide from the resin and purify as described in Protocol 1.
Visualizations
Signaling Pathways and Workflows
Caption: Standard workflow of Fmoc solid-phase peptide synthesis.
Caption: Logical workflow for on-resin cyclization using an orthogonal protection strategy.
Caption: Final cleavage and deprotection pathway.
Conclusion
The use of this compound in conjunction with orthogonal protection strategies opens up possibilities for the synthesis of complex and novel peptides for drug discovery and development. By carefully selecting compatible protecting groups and optimizing reaction conditions, researchers can successfully incorporate this non-canonical amino acid into linear and cyclic structures with high purity. The protocols and data presented in these application notes serve as a valuable resource for scientists working in the field of peptide chemistry.
References
- 1. biotage.com [biotage.com]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. biotage.com [biotage.com]
- 4. cem.de [cem.de]
- 5. nbinno.com [nbinno.com]
- 6. On-resin peptide macrocyclization using thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. On-resin peptide macrocyclization using thiol–ene click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Analytical Characterization of Thienylalanine-Containing Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of peptides incorporating the non-proteinogenic amino acid thienylalanine. Thienylalanine, an analog of phenylalanine where the phenyl ring is replaced by a thiophene ring, is a valuable residue for modifying peptide structure and function. Its unique spectroscopic and chromatographic properties require specific considerations for accurate characterization.
Solid-Phase Peptide Synthesis (SPPS) of Thienylalanine-Containing Peptides
The synthesis of peptides containing thienylalanine can be readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Both 2-thienylalanine and 3-thienylalanine can be incorporated.
Workflow for SPPS of Thienylalanine-Containing Peptides:
Experimental Protocol: Manual Fmoc-SPPS of a Thienylalanine-Containing Peptide
This protocol describes the manual synthesis of a generic pentapeptide (e.g., Ala-Gly-Thi-Phe-Leu) on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-2-thienylalanine or Fmoc-3-thienylalanine)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
Manual SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence, incorporating Fmoc-thienylalanine at the desired position.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2]
-
Chromatographic Characterization
RP-HPLC is the primary technique for the purification and analytical characterization of thienylalanine-containing peptides. The thiophene ring imparts a distinct hydrophobicity that influences the peptide's retention behavior.
Experimental Protocol: Analytical RP-HPLC
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve the peptide sample in Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient could be 5-65% B over 30 minutes.
-
Monitor the elution at 220 nm and 254 nm. The thiophene ring of thienylalanine provides a secondary chromophore that can be monitored.
-
The retention time is dependent on the overall hydrophobicity of the peptide sequence.
Data Presentation: Predicted HPLC Retention Times
Predicting retention times can aid in method development and peak identification. While experimental determination is crucial, several models can predict peptide retention based on amino acid composition. The following table provides hypothetical retention coefficients for 2-thienylalanine and 3-thienylalanine, which can be used in such predictive algorithms. These values are illustrative and should be experimentally verified.
| Amino Acid | Retention Coefficient (Illustrative) |
| Glycine (Gly) | 1.0 |
| Alanine (Ala) | 2.5 |
| Leucine (Leu) | 8.0 |
| Phenylalanine (Phe) | 10.0 |
| 2-Thienylalanine | 9.5 |
| 3-Thienylalanine | 9.2 |
Note: Retention coefficients are highly dependent on the specific chromatographic conditions (column, mobile phase, temperature, etc.).
Mass Spectrometric Characterization
Mass spectrometry (MS) is essential for confirming the molecular weight and sequence of thienylalanine-containing peptides. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques. Tandem mass spectrometry (MS/MS) is used for sequence verification through fragmentation analysis.
Workflow for LC-MS/MS Analysis:
Experimental Protocol: LC-MS/MS Analysis
Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Perform chromatographic separation as described in the analytical RP-HPLC protocol, using a formic acid-based mobile phase for better MS sensitivity if necessary.
-
Introduce the eluent into the mass spectrometer via an ESI source.
-
Acquire full scan MS1 spectra to determine the mass-to-charge ratio (m/z) of the intact peptide.
-
Select the precursor ion of the thienylalanine-containing peptide for fragmentation.
-
Perform tandem MS (MS/MS) using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions.
-
Analyze the resulting MS/MS spectrum to confirm the amino acid sequence.
Data Presentation: Mass Spectrometry Data
The following table provides the theoretical monoisotopic masses of protonated 2-thienylalanine and 3-thienylalanine residues, which are crucial for interpreting mass spectra.
| Amino Acid | Monoisotopic Mass (Da) |
| 2-Thienylalanine | 155.0456 |
| 3-Thienylalanine | 155.0456 |
Fragmentation Pattern of Thienylalanine:
In CID, peptides primarily fragment along the amide backbone, producing b- and y-ions. The fragmentation pattern of thienylalanine-containing peptides will be similar to that of phenylalanine-containing peptides. The thiophene ring itself is relatively stable, and fragmentation within the side chain is not typically the dominant pathway. The major fragments will result from cleavage of the peptide bonds.
The following table presents a hypothetical fragmentation pattern for a simple tripeptide, Gly-Thi-Ala, where "Thi" represents 2-thienylalanine.
| Fragment Ion | Sequence | Calculated m/z ([M+H]⁺) |
| b₁ | Gly | 58.0293 |
| b₂ | Gly-Thi | 213.0749 |
| y₁ | Ala | 90.0550 |
| y₂ | Thi-Ala | 245.1006 |
UV-Vis Spectroscopic Characterization
The thiophene ring of thienylalanine possesses a distinct UV absorbance profile compared to the natural aromatic amino acids, which can be exploited for characterization and quantification.
Experimental Protocol: UV-Vis Spectroscopy
Instrumentation:
-
UV-Vis spectrophotometer
Procedure:
-
Dissolve the purified peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Measure the absorbance spectrum from 200 nm to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
Data Presentation: UV Absorbance Properties
The thiophene ring generally exhibits a λmax at a shorter wavelength than the benzene ring of phenylalanine. This can be useful for distinguishing peptides containing these residues.
| Amino Acid | Approximate λmax (nm) | Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) (Illustrative) |
| Phenylalanine (Phe) | 257 | ~200 |
| Tyrosine (Tyr) | 274 | ~1490 |
| Tryptophan (Trp) | 280 | ~5500 |
| 2-Thienylalanine | ~231 | ~7000-9000 |
| 3-Thienylalanine | ~235 | ~6000-8000 |
Note: The exact λmax and ε values can be influenced by the peptide sequence and the solvent environment.[3]
Signaling Pathways
Currently, there is limited specific information in the public domain detailing the direct involvement of thienylalanine-containing peptides in defined cellular signaling pathways. However, the incorporation of thienylalanine into known bioactive peptides, such as bradykinin analogs, is a common strategy in drug discovery to modulate their interaction with receptors and downstream signaling.[4] The altered conformation and electronic properties of the thienylalanine residue compared to phenylalanine can lead to changes in receptor binding affinity and activation, thereby influencing the corresponding signaling cascade. Further research is needed to elucidate the specific signaling consequences of such modifications.
Logical Relationship of Peptide Modification to Signaling Outcome:
Conclusion
The analytical characterization of thienylalanine-containing peptides leverages standard techniques in peptide chemistry, with special attention to the unique properties of the thienylalanine residue. The protocols and data presented here provide a foundational guide for researchers to synthesize, purify, and characterize these modified peptides, facilitating their development for various applications in research and drug discovery.
References
- 1. [PDF] Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. | Semantic Scholar [semanticscholar.org]
- 2. Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jbt.abrf.org [jbt.abrf.org]
- 4. Inhibition studies with peptides of thienylalanine and phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of Peptides with Fmoc-L-2-Thienylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and development, offering the potential to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. Fmoc-L-2-thienylalanine, an analog of phenylalanine containing a bioisosteric thiophene ring, is of particular interest for introducing novel aromatic and electronic properties into peptide structures. Accurate and detailed analysis of peptides containing this modification is crucial for synthesis validation, impurity profiling, and subsequent downstream applications. This application note provides a comprehensive guide to the mass spectrometric analysis of peptides containing this compound, including detailed experimental protocols and data interpretation.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the characterization of synthetic peptides.[1] This technique allows for the precise determination of molecular weight and the elucidation of peptide sequences through fragmentation analysis.[2] For peptides still bearing the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, understanding its influence on ionization and fragmentation is key to a successful analysis.
Expected Fragmentation Behavior
The fragmentation of peptides in a mass spectrometer, typically through collision-induced dissociation (CID), results in a series of characteristic product ions that reveal the amino acid sequence.[3] The presence of the Fmoc group and the 2-thienylalanine residue introduces specific fragmentation pathways.
Fmoc Group Fragmentation:
The Fmoc group is known to influence peptide fragmentation. A common pathway involves a McLafferty-type rearrangement, leading to the neutral loss of the Fmoc group. Additionally, the formation of a stable b1 ion from the Fmoc-protected N-terminal amino acid is a characteristic feature.
Thienylalanine Side Chain Fragmentation:
Aromatic side chains, like the thienyl group in 2-thienylalanine, can influence fragmentation. Under CID conditions, fragmentation of aromatic amino acids can lead to the formation of characteristic side-chain benzyl-type cations.[4]
A proposed fragmentation pathway for a peptide containing this compound is illustrated below. This pathway combines the known fragmentation behavior of the Fmoc group with the expected fragmentation of the peptide backbone and the aromatic side chain.
Caption: Proposed CID fragmentation pathways for a peptide containing N-terminal this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for successful LC-MS/MS analysis, ensuring the removal of interfering substances like salts and detergents that can suppress ionization.[5]
Materials:
-
Lyophilized peptide containing this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA) or Trifluoroacetic acid (TFA) (mass spectrometry grade)
-
0.22 µm syringe filters
Protocol:
-
Reconstitution: Dissolve the lyophilized peptide in a suitable solvent. A common starting point is 50:50 (v/v) acetonitrile/water with 0.1% formic acid.[6] The final concentration should be in the range of 1-10 µM for direct infusion or LC-MS analysis.
-
Solvent Considerations: While TFA is a common ion-pairing agent in HPLC, it can cause ion suppression in the mass spectrometer. For LC-MS, 0.1% formic acid is generally preferred.[7]
-
Filtration: If the reconstituted sample contains any particulate matter, filter it through a 0.22 µm syringe filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for separating synthetic peptides prior to mass spectrometric analysis.[8]
Instrumentation:
-
HPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
LC Method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 15-30 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 1-5 µL
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 300-400 °C
-
MS1 Scan Range: m/z 200-2000
-
Data-Dependent Acquisition (DDA):
-
Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.
-
Collision Energy: Use a stepped or ramped collision energy (e.g., 20-40 eV) to ensure comprehensive fragmentation.
-
Isolation Window: 1-2 m/z
-
Dynamic Exclusion: Exclude previously fragmented ions for a set period (e.g., 30 seconds) to allow for the detection of lower abundance peptides.
-
Caption: A generalized workflow for the LC-MS/MS analysis of synthetic peptides.
Data Presentation and Analysis
Qualitative Analysis
The primary goal of qualitative analysis is to confirm the identity of the synthesized peptide. This involves:
-
Molecular Weight Confirmation: The MS1 spectrum should show a peak corresponding to the calculated monoisotopic mass of the protonated peptide ([M+H]+). Multiple charge states ([M+2H]2+, [M+3H]3+, etc.) may also be observed.
-
Sequence Verification: The MS/MS spectrum is analyzed to identify the b- and y-ion series, which confirms the amino acid sequence. The presence of a prominent b1 ion and a neutral loss of the Fmoc group can further confirm the identity of the N-terminal residue.
Quantitative Analysis
For quantitative studies, a targeted mass spectrometry approach such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) is typically employed. This requires the selection of specific precursor-to-product ion transitions that are unique to the peptide of interest.
Quantitative Data Summary:
| Parameter | Value |
| Precursor Ion (m/z) | [Calculated m/z of the target peptide] |
| Product Ion 1 (m/z) | [m/z of a specific b- or y-ion] |
| Product Ion 2 (m/z) | [m/z of another specific b- or y-ion] |
| Limit of Detection (LOD) | [Determined experimentally] |
| Limit of Quantification (LOQ) | [Determined experimentally] |
| Linear Dynamic Range | [Determined experimentally] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
Conclusion
The mass spectrometric analysis of peptides containing this compound is a critical step in their characterization. By employing the detailed protocols outlined in this application note, researchers can confidently confirm the identity and purity of their synthetic peptides. Understanding the specific fragmentation patterns of the Fmoc group and the thienylalanine residue is essential for accurate data interpretation. The methodologies described here provide a robust framework for the qualitative and quantitative analysis of these novel peptides, supporting their development in various research and therapeutic applications.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. massspec.unm.edu [massspec.unm.edu]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Fmoc-L-2-Thienylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of Fmoc-L-2-Thienylalanine in N,N-Dimethylformamide (DMF) and other common solvents used in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why does my this compound exhibit poor solubility in DMF?
A1: The limited solubility of this compound in DMF can be attributed to several factors. The bulky and hydrophobic nature of the 2-thienyl side chain, combined with the potential for intermolecular aggregation of the Fmoc protecting groups, can lead to difficulties in dissolution.[1] Additionally, the quality of the DMF is crucial; degraded DMF containing dimethylamine can negatively impact solubility and subsequent reactions.[1]
Q2: Is there a significant difference in solubility between the L- and D-enantiomers of Fmoc-2-Thienylalanine?
A2: While specific comparative solubility data is not extensively published, enantiomers can sometimes exhibit differences in solubility due to variations in their crystal lattice energies. However, for practical purposes in SPPS, both L- and D-forms of Fmoc-2-Thienylalanine are often reported to have limited solubility in DMF.
Q3: Can I use solvents other than DMF to dissolve this compound?
A3: Yes, several alternative solvents can be more effective. N-Methyl-2-pyrrolidone (NMP) generally has a higher solvating power for hydrophobic protected amino acids.[1][2] Dimethyl sulfoxide (DMSO) is also an excellent solvent for many sparingly soluble Fmoc-amino acids.[1] For particularly challenging cases, a mixture of solvents is often the most effective approach.[1]
Q4: Will heating the solution improve the solubility of this compound?
A4: Gentle heating to approximately 37-40°C can significantly improve the solubility of this compound.[1][3] However, it is critical to use the solution immediately after cooling to room temperature, as the compound may precipitate out over time. Prolonged or excessive heating should be avoided to prevent potential degradation of the amino acid.[3]
Troubleshooting Guide
Issue: this compound does not fully dissolve in DMF.
This is a common challenge that can impede the efficiency of the coupling reaction in solid-phase peptide synthesis.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting the poor solubility of this compound in DMF.
Quantitative Data
Specific quantitative solubility data for this compound is not widely available in the literature, as it is often determined empirically by researchers.[1] The following table provides a qualitative overview of the solubility in common SPPS solvents.
| Solvent | Qualitative Solubility | Recommendations |
| DMF (N,N-Dimethylformamide) | Poor to Moderate | Sonication and gentle heating are often required. The use of high-quality, amine-free DMF is essential.[1][2] |
| NMP (N-Methyl-2-pyrrolidone) | Good | A common and effective alternative to DMF for hydrophobic amino acids.[1][2] |
| DMSO (Dimethyl sulfoxide) | Excellent | Can be used as a co-solvent with DMF or NMP to significantly enhance solubility.[1] |
| DCM (Dichloromethane) | Poor | Not recommended as a primary solvent for dissolving this compound. |
Experimental Protocols
Protocol 1: Standard Dissolution in DMF with Sonication and Heat
-
Weigh the required amount of this compound into a clean, dry vial.
-
Add the calculated volume of high-purity, amine-free DMF.
-
Vortex the vial for 1-2 minutes to create a suspension.
-
Place the vial in an ultrasonic bath and sonicate for 10-15 minutes.[1]
-
If the solid is not fully dissolved, gently warm the vial in a water bath to 37-40°C with intermittent vortexing until the solution is clear.[1][3]
-
Allow the solution to cool to room temperature before use in the coupling reaction. Use the solution promptly to avoid precipitation.
Protocol 2: Dissolution Using a DMF/DMSO Co-solvent
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 0.5 M).
-
In a separate vial, add the required volume of DMF for your coupling reaction.
-
Add a small volume of the concentrated DMSO stock solution to the DMF to achieve the final desired concentration of the amino acid.
-
Vortex the mixture thoroughly to ensure homogeneity.[1]
-
Proceed with the activation and coupling steps as per your standard protocol.
Protocol 3: Coupling of this compound
This protocol assumes the use of HBTU as the activating agent.
Workflow for Coupling Reaction:
Caption: A standard workflow for the coupling of this compound in solid-phase peptide synthesis.
Detailed Steps:
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Preparation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in your chosen solvent system (e.g., DMF with minimal DMSO, or NMP) using the methods described in Protocol 1 or 2.
-
Activation: To the amino acid solution, add HBTU (2.9 equivalents) and allow it to dissolve. Then, add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful coupling. If the test is positive (blue beads), a second coupling is recommended.
References
Technical Support Center: On-Resin Aggregation of Peptides Containing Thienylalanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering on-resin aggregation during the synthesis of peptides containing the non-canonical amino acid, thienylalanine.
Frequently Asked Questions (FAQs)
Q1: What is on-resin peptide aggregation and why is it a problem?
A1: On-resin peptide aggregation is the self-association of growing peptide chains attached to the solid support during solid-phase peptide synthesis (SPPS).[1][2] This process is driven by intermolecular interactions, such as hydrogen bonding, which can lead to the formation of secondary structures like β-sheets.[1][3][4] Aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps.[1][3][5] This results in lower synthesis yields and the generation of deletion impurities that are often difficult to separate from the desired peptide during purification.[5]
Q2: Why are peptides containing thienylalanine particularly prone to aggregation?
A2: Thienylalanine, an analog of phenylalanine, possesses a sulfur-containing aromatic thiophene ring.[6] This side chain contributes to the hydrophobicity of the peptide, a primary driver of aggregation.[3][7] Furthermore, the aromatic nature of the thienyl group can promote π-π stacking interactions between peptide chains, providing an additional driving force for aggregation beyond simple hydrophobicity. These interactions can lead to the formation of stable, insoluble aggregates on the resin.
Q3: How can I detect on-resin aggregation during my synthesis?
A3: Several indicators can suggest on-resin aggregation. A common sign in batch synthesis is the shrinking of the resin bed or a failure of the resin to swell properly.[2][8] You may also observe the formation of clumps or slow, inefficient draining of solvents from the reaction vessel.[8] In continuous flow synthesis, aggregation is often detected by a broadening and flattening of the UV deprotection signal.[1][4] Additionally, qualitative tests like the Kaiser test may give false negative results, as the aggregated peptide chains are inaccessible to the ninhydrin reagent.[1]
Troubleshooting Guides
Guide 1: Poor Coupling Efficiency or Incomplete Deprotection
Symptom: You observe a positive Kaiser test after a coupling step or a persistent Fmoc signal after deprotection, indicating a stalled or incomplete reaction.
Possible Cause: On-resin aggregation is preventing reagents from accessing the N-terminus of the growing peptide chain.
Solutions:
-
Disrupt Existing Aggregates with Chaotropic Salts: Before the difficult coupling step, wash the resin with a solution of a chaotropic salt to disrupt secondary structures.
-
Rationale: Chaotropic salts interfere with hydrogen bonding networks, breaking up the aggregates and improving the solvation of the peptide chains.
-
See Protocol 1: Chaotropic Salt Wash
-
-
Improve Solvation with Alternative Solvents: Switch from standard DMF to solvents known to be better at disrupting aggregation.
-
Rationale: Solvents like N-methylpyrrolidone (NMP) or the addition of dimethyl sulfoxide (DMSO) can improve the solvation of aggregated peptides.[2] A "Magic Mixture" of DCM/DMF/NMP (1:1:1) with additives can also be effective for particularly difficult sequences.[8]
-
See Table 1: Alternative Solvents and Additives for Aggregation
-
-
Utilize Mechanical Disruption: Gentle sonication can help to physically break up clumped resin beads.
-
Rationale: Mechanical agitation can disrupt the physical association of aggregated resin particles, allowing for better solvent penetration.
-
See Table 2: Physical Disruption Methods
-
Guide 2: Proactively Preventing Aggregation in Thienylalanine-Containing Peptides
Symptom: You are planning the synthesis of a peptide known to be hydrophobic or containing multiple thienylalanine residues and want to prevent aggregation from occurring.
Possible Cause: The peptide sequence has a high intrinsic propensity for aggregation.
Solutions:
-
Incorporate Structure-Breaking Dipeptides (Pseudoprolines): Strategically insert pseudoproline dipeptides into your sequence.
-
Rationale: Pseudoprolines introduce a "kink" in the peptide backbone, disrupting the formation of regular secondary structures like β-sheets.[3] The native amino acid sequence is regenerated during the final TFA cleavage.
-
See Protocol 2: Incorporation of Pseudoproline Dipeptides
-
-
Use Backbone Protection (Hmb/Dmb): Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting group on the backbone nitrogen of an amino acid residue.
-
Rationale: These bulky groups physically prevent the formation of the hydrogen bonds between peptide chains that are necessary for aggregation.[2] They are removed during the final cleavage.
-
See Protocol 3: Incorporation of Hmb/Dmb Protected Amino Acids
-
-
Reduce Resin Loading: Use a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g).
-
Rationale: Lower loading increases the distance between the growing peptide chains on the resin, reducing the likelihood of intermolecular interactions and aggregation.[3]
-
-
Elevated Temperature or Microwave Synthesis: Perform coupling steps at a higher temperature or use a microwave peptide synthesizer.
Data Presentation
Table 1: Alternative Solvents and Additives for Aggregation
| Reagent/Solvent | Concentration/Mixture | Application Notes |
| N-Methylpyrrolidone (NMP) | Used as a replacement for DMF | Can improve solvation of peptide chains.[2] |
| Dimethyl Sulfoxide (DMSO) | Up to 25% in DMF | Added to the coupling solvent to enhance solvation.[1] |
| Chaotropic Salts (e.g., NaClO₄, LiCl) | 0.8 M in DMF | Used as a wash to disrupt existing aggregates.[3] |
| "Magic Mixture" | DCM/DMF/NMP (1:1:1) + 1% Triton X100 + 2 M Ethylene Carbonate | Used as the solvent for difficult acylation steps, often at elevated temperatures (e.g., 55 °C).[8] |
Table 2: Physical Disruption Methods
| Method | Duration | Application Notes |
| Sonication | 1-2 minutes | Gentle sonication in a water bath can help break up clumped resin. Perform in short bursts to avoid damaging the resin or peptide.[8] |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash
This protocol is used to disrupt existing on-resin aggregation prior to a difficult coupling step.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection protocol and wash the resin thoroughly with DMF.
-
Chaotropic Wash:
-
Add a solution of 0.8 M LiCl in DMF to the resin, ensuring all beads are fully submerged.
-
Agitate for 1-2 minutes.
-
Drain the solution.
-
Repeat the wash one more time.
-
-
DMF Wash: Wash the resin thoroughly with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt, as it can interfere with coupling reagents.
-
Coupling: Proceed immediately with the standard amino acid coupling protocol.
Protocol 2: Incorporation of Pseudoproline Dipeptides
This protocol outlines the manual coupling of a commercially available pseudoproline dipeptide.
-
Resin Preparation: After the standard deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 times for 1 minute each).
-
Activation:
-
In a separate vessel, dissolve the Fmoc-Xaa-Yaa(ΨPro)-OH dipeptide (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, HATU) in DMF.
-
Add the activation base (e.g., DIPEA) and allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 1-2 hours.
-
Monitoring: Monitor the reaction for completion using a qualitative method such as the Kaiser test.
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times for 1 minute each) before proceeding to the next synthesis cycle.
Protocol 3: Incorporation of Hmb/Dmb Protected Amino Acids
This protocol describes the coupling of an Fmoc-AA(Hmb/Dmb)-OH monomer.
-
Resin Preparation: Perform the standard N-terminal Fmoc deprotection and wash the resin with DMF.
-
Activation:
-
In a separate vessel, dissolve the Fmoc-AA(Hmb/Dmb)-OH monomer (3 equivalents) and an activator like HOBt (3 equivalents) in a minimum volume of DMF/DCM (2:1).
-
Add DIPCDI (3 equivalents) and mix thoroughly.
-
Allow the mixture to activate for 10 minutes.
-
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours. Note that coupling of Hmb/Dmb protected amino acids can be slower than standard amino acids.
-
Monitoring and Washing: Check for completion of the coupling using the TNBS test. If the reaction is incomplete, the coupling time can be extended. Once complete, wash the resin with DMF before proceeding.
Visualizations
Caption: Troubleshooting workflow for aggregation during a synthesis cycle.
Caption: Relationship between causes and mitigation strategies for aggregation.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. m.youtube.com [m.youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Difficult Coupling of Fmoc-L-2-Thienylalanine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-L-2-Thienylalanine. Due to the steric hindrance presented by its bulky thienyl side chain, this amino acid derivative often requires optimized coupling protocols to achieve high yields and purity.
Troubleshooting Guide
Issue: Incomplete or Failed Coupling of this compound
This is the most common problem encountered and can be diagnosed by a positive Kaiser test after the coupling step, or by the presence of deletion sequences in the final peptide analysis by HPLC and mass spectrometry.
| Potential Cause | Recommended Solution |
| Steric Hindrance | The bulky 2-thienyl side chain physically impedes the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. |
| Suboptimal Activation | Standard coupling reagents may not be potent enough to efficiently activate the carboxylic acid of the sterically hindered this compound. |
| Peptide Aggregation | The growing peptide chain, particularly if it contains other hydrophobic residues, may aggregate on the solid support, making the N-terminal amine inaccessible.[1] |
| Inadequate Reagent Excess or Reaction Time | Insufficient amounts of the activated amino acid or a short coupling time may not be enough to drive the reaction to completion. |
Here is a logical workflow to troubleshoot incomplete coupling:
Caption: Troubleshooting workflow for incomplete coupling.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?
A1: this compound possesses a bulky, sterically hindering 2-thienyl side chain. This bulkiness can physically obstruct the formation of the peptide bond between its carboxyl group and the free amine of the growing peptide on the solid support, leading to lower coupling efficiencies compared to amino acids with smaller side chains like glycine or alanine.
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered amino acids, more potent coupling reagents are generally required. While standard carbodiimides like DIC may be insufficient, uronium/aminium-based reagents such as HATU, HCTU, or COMU are highly recommended.[1][2][3] These reagents form highly reactive OAt or Oxyma esters, which are more effective at overcoming the steric barrier.[2]
Q3: What is "double coupling" and should I use it for this compound?
A3: Double coupling is the repetition of the coupling step with a fresh solution of activated amino acid and reagents to drive the reaction towards completion.[2][3] This is a highly recommended strategy for difficult couplings, including that of this compound, especially if a monitoring test like the Kaiser test indicates incomplete reaction after the first coupling.
Q4: Can I extend the coupling reaction time?
A4: Yes, extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can significantly improve the yield for sterically hindered residues.[2] However, be aware that prolonged reaction times can potentially increase the risk of side reactions like racemization, especially with certain coupling reagents.
Q5: How can microwave-assisted peptide synthesis (MAPS) help with this difficult coupling?
A5: Microwave energy can accelerate the coupling reaction, often leading to higher efficiencies in a shorter amount of time, even for sterically hindered amino acids.[1][4] The increased temperature drives the reaction forward, helping to overcome the activation energy barrier imposed by the steric hindrance.
Q6: I'm still seeing a deletion product. What should I do?
A6: If you observe a deletion product corresponding to the missed this compound coupling, it's crucial to ensure the coupling is as complete as possible. If optimizing reagents and reaction times isn't sufficient, you should implement a "capping" step.[1] After the coupling of this compound, any unreacted N-terminal amines are acetylated with a reagent like acetic anhydride. This prevents them from reacting in subsequent cycles, effectively terminating the "failed" sequences and simplifying the purification of the final full-length peptide.
Data Presentation
Table 1: Relative Reactivity of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Activating Group | Relative Reactivity | Notes |
| DCC/DIC | - | Low | Often inefficient for hindered couplings.[2] |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but can be insufficient for very hindered residues.[2] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU. |
| HATU /PyAOP | OAt ester | Very High | Among the most efficient reagents due to the high reactivity of OAt esters. Recommended for this compound. [2] |
| COMU | Oxyma ester | Very High | Comparable or superior to HATU, with an improved safety profile (non-explosive). [2] |
Experimental Protocols
Protocol 1: Double Coupling of this compound using HATU
This protocol is recommended as a first-line approach for incorporating this compound.
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3-5 times).
-
First Coupling - Activation: In a separate vessel, pre-activate the this compound (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[2]
-
First Coupling - Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes.[2]
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. If the test is negative (yellow/colorless beads), the coupling is likely complete, and you can proceed to the next deprotection step. If the test is positive (blue beads), proceed to the second coupling.
-
Second Coupling: Repeat steps 2 through 4 with a fresh solution of activated this compound.
-
Final Wash: After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.[2]
Caption: Activation of this compound with HATU.
Protocol 2: Microwave-Assisted Coupling of this compound
This protocol is for use with a microwave peptide synthesizer and is effective for particularly difficult sequences.
-
Resin Preparation: Swell and deprotect the resin according to the standard instrument protocol.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 0.2 M in DMF), a coupling activator like HATU or COMU (e.g., 0.5 M in DMF), and a base like DIPEA (e.g., 2 M in DMF).
-
Microwave Coupling: Add the coupling solution to the resin in a microwave peptide synthesis vessel. A typical condition would be to irradiate at 75-90°C for 5-15 minutes.[1]
-
Washing and Monitoring: Perform the standard post-coupling wash protocol. A Kaiser test can be performed to confirm completion. If necessary, a second microwave-assisted coupling can be performed.
References
Technical Support Center: Cleavage of Thienylalanine-Containing Peptides
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating side reactions during the cleavage of thienylalanine-containing peptides from solid-phase synthesis resins.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of side reactions during the TFA-mediated cleavage of thienylalanine-containing peptides?
The primary cause of side reactions is the generation of highly reactive carbocations from the acid-labile side-chain protecting groups (e.g., Boc, tBu) and the resin linker upon treatment with trifluoroacetic acid (TFA).[1][2] These carbocations are strong electrophiles and can attack nucleophilic residues in the peptide chain. The electron-rich thiophene ring of thienylalanine is susceptible to such electrophilic attack, leading to undesired modifications.[2]
Q2: Which side reactions are most likely to occur with thienylalanine residues during cleavage?
While specific literature on thienylalanine is limited, based on its chemical similarity to tryptophan, the following side reactions are plausible:
-
Alkylation of the Thiophene Ring: The thiophene ring can be alkylated by carbocations, most notably the tert-butyl cation, leading to the addition of a +56 Da modification to the peptide.[1][2]
-
Oxidation of the Thiophene Sulfur: The sulfur atom in the thiophene ring may be susceptible to oxidation, forming a sulfoxide (+16 Da) or sulfone (+32 Da), particularly if the cleavage cocktail is not properly deoxygenated or if oxidizing species are present.
-
Reattachment to the Resin: Cationic species generated from the resin linker can react with the thienylalanine side chain, causing the peptide to irreversibly reattach to the resin.[3]
Q3: What are scavengers, and how do they prevent side reactions involving thienylalanine?
Scavengers are nucleophilic reagents added to the TFA "cleavage cocktail" to trap reactive carbocations and other electrophilic species.[1][2] They react with these harmful species at a faster rate than the sensitive amino acid side chains, thus preventing unwanted modifications to the peptide.[1] For thienylalanine, scavengers are crucial for protecting the thiophene ring from alkylation.
Troubleshooting Guides
Issue 1: Mass spectrometry analysis of my cleaved peptide shows unexpected peaks with a mass increase of +56 Da.
-
Possible Cause: This mass addition strongly suggests tert-butylation of one or more residues, likely thienylalanine or other sensitive amino acids like tryptophan or methionine.[1][2] This occurs when the tert-butyl cations generated from Boc or t-butyl protecting groups are not effectively quenched.
-
Solution:
-
Optimize Your Scavenger Cocktail: Ensure your cleavage cocktail contains an adequate concentration of scavengers. Triisopropylsilane (TIS) is a highly effective carbocation scavenger.[4]
-
Increase Scavenger Concentration: For peptides with multiple sensitive residues, consider increasing the percentage of scavengers in your cocktail.
-
Use a Thiol Scavenger: Adding a thiol-based scavenger like 1,2-ethanedithiol (EDT) can provide additional protection.[4][5]
-
Issue 2: The yield of my thienylalanine-containing peptide is significantly lower than expected.
-
Possible Cause 1: Incomplete Cleavage: The peptide may not be fully cleaved from the resin.
-
Solution: Extend the cleavage time to 3-4 hours and ensure the resin is adequately swollen in the cleavage cocktail.[6]
-
-
Possible Cause 2: Reattachment to the Resin: The peptide may have reattached to the resin via the thienylalanine side chain.[3]
-
Solution: Use a robust scavenger cocktail containing TIS and water to effectively quench the resin-derived cations.[7]
-
-
Possible Cause 3: Peptide Precipitation during Cleavage: The peptide may be precipitating out of the TFA solution.
-
Solution: Ensure sufficient volume of the cleavage cocktail is used to maintain peptide solubility.
-
Issue 3: My peptide shows a mass increase of +16 Da or +32 Da.
-
Possible Cause: This indicates oxidation, likely of the thienylalanine sulfur atom or other susceptible residues like methionine.[8]
-
Solution:
-
Use a Reducing Scavenger: Incorporate a thiol scavenger such as 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) in your cleavage cocktail to maintain a reducing environment.[4]
-
Degas Reagents: Ensure all cleavage reagents are fresh and degassed to minimize dissolved oxygen.
-
Work under an Inert Atmosphere: Perform the cleavage reaction under a nitrogen or argon atmosphere to prevent air oxidation.
-
Data Presentation: Recommended Cleavage Cocktails
The choice of cleavage cocktail is critical and depends on the presence of other sensitive residues in your peptide sequence. The following table summarizes common cleavage cocktails that can serve as a starting point for thienylalanine-containing peptides.
| Reagent Name | Composition (v/v/w for solids) | Primary Application |
| Standard TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose for peptides without highly sensitive residues. TIS is a good carbocation scavenger.[7] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Recommended for peptides with multiple sensitive residues, including Trp, Met, and Cys.[4][5] Likely effective for thienylalanine. |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Particularly useful for peptides containing arginine residues protected with sulfonyl groups, which can also modify sensitive residues.[4] |
| Low Odor Cocktail | 88% TFA, 2% TIS, 5% H₂O, 5% DTT (w/v) | Replaces volatile thiols with DTT, reducing odor while providing protection against oxidation.[4] |
Experimental Protocols
Protocol 1: Standard Cleavage of Thienylalanine-Containing Peptides
This protocol is a good starting point for most thienylalanine-containing peptides.
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A robust choice is Reagent K : 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT. For a 0.1 mmol synthesis, prepare 10 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[9] Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
In a centrifuge tube, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
-
Isolation and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 8. Analysis of missed cleavage sites, tryptophan oxidation and N-terminal pyroglutamylation after in-gel tryptic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Cleavage Conditions for Sensitive Peptides
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during the cleavage of sensitive peptides from solid-phase resins.
Frequently Asked Questions (FAQs)
Q1: Which amino acids are considered "sensitive" during TFA cleavage, and what are the common side reactions?
A1: During the final cleavage step with trifluoroacetic acid (TFA), several amino acid residues are susceptible to modification by reactive carbocations generated from the removal of protecting groups.[1][2] The most common sensitive residues and their associated side reactions are:
-
Tryptophan (Trp): The indole side chain is prone to oxidation and alkylation.[1][2] Using Fmoc-Trp(Boc)-OH during synthesis can help prevent many of these side reactions.[2]
-
Methionine (Met): The thioether side chain can be easily oxidized to methionine sulfoxide or alkylated by t-butyl cations.[1][3]
-
Cysteine (Cys): The thiol group is highly nucleophilic and can be alkylated (e.g., S-tert-butylation) or oxidized to form disulfide bonds.[1]
-
Tyrosine (Tyr): The phenol side chain can undergo alkylation.[1]
-
Arginine (Arg): While generally stable, the removal of its protecting groups (like Pmc or Pbf) can generate reactive species that modify other residues, particularly Tryptophan.[1]
-
Serine (Ser) & Threonine (Thr): The hydroxyl groups can be O-alkylated by carbocations.[1]
Q2: What is a scavenger, and why is it crucial in a cleavage cocktail?
A2: A scavenger is a nucleophilic reagent added to the TFA cleavage cocktail to "trap" or quench the highly reactive carbocations generated during the removal of protecting groups and resin linkers.[1][2] By reacting with these electrophilic species, scavengers prevent them from modifying sensitive amino acid residues, thus minimizing the formation of side products and improving the purity of the crude peptide.[1]
Q3: How do I choose the right scavenger or scavenger cocktail for my peptide?
A3: The choice of scavengers depends on the specific amino acid composition of your peptide. A combination of scavengers, often referred to as a "cocktail," is typically used to address various potential side reactions.[1] The selection should be based on the sensitive residues present in your sequence.
Q4: My mass spectrometry results show unexpected adducts (e.g., +16 Da, +57 Da). What is the likely cause?
A4: Unexpected adducts in mass spectrometry are often due to side reactions during cleavage. A +16 Da adduct commonly indicates the oxidation of Methionine or Tryptophan.[1] A +57 Da adduct can result from the alkylation of sensitive residues like Cysteine by t-butyl cations.[1][2] These issues typically arise from insufficient or inappropriate scavengers in the cleavage cocktail.[1]
Q5: The cleavage reaction mixture turned brown or purple. What does this indicate?
A5: Discoloration of the reaction mixture, particularly turning brown or purple, can be an indication of the oxidation of the Tryptophan indole ring or other side reactions.[1] To mitigate this, it is recommended to perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) and ensure the use of high-purity, fresh TFA and scavengers.[1]
Q6: My peptide is not precipitating well in cold ether. What can I do?
A6: Poor precipitation can be due to the peptide being too short, too hydrophobic, or the volume of ether being insufficient.[2] To improve precipitation, you can try increasing the volume of cold diethyl ether (at least a 10-fold excess) or using alternative non-polar solvents like a mixture of ether and hexane.[2] Reducing the volume of TFA with a stream of nitrogen before adding the cold ether can also be effective.[1]
Q7: How can I confirm if the peptide cleavage from the resin is complete?
A7: Incomplete cleavage results in a significantly lower yield. To confirm if the cleavage is complete, you can perform a qualitative post-cleavage Kaiser test on a small sample of the resin beads.[4] A positive result (a deep blue or purple color) indicates the presence of remaining peptide on the resin.[4]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Peptide Yield | 1. Incomplete cleavage from the resin.[5] 2. Inefficient precipitation of the peptide.[5] 3. Peptide re-attachment to the resin.[4] | 1. Increase the cleavage reaction time or use a stronger cleavage cocktail.[1][5] Perform a small-scale trial cleavage to optimize the time.[4] 2. Use a 10-fold excess of cold diethyl ether. Consider using methyl tert-butyl ether (MTBE).[5] 3. Ensure an adequate amount and the correct type of scavenger are used (e.g., Triisopropylsilane (TIS) for trityl groups).[1] |
| Oxidation of Methionine (Met) | The thioether side chain of Met is susceptible to oxidation.[1] | Add a reducing scavenger like 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT) to the cleavage cocktail.[1] Perform the cleavage under an inert atmosphere.[1] A specific cocktail containing dimethylsulfide and ammonium iodide has been shown to prevent methionine oxidation.[6][7] |
| Alkylation of Tryptophan (Trp) | The indole ring of Trp is susceptible to alkylation by carbocations.[1] | Use Fmoc-Trp(Boc)-OH during synthesis.[2] Include scavengers like Phenol, EDT, or TIS in the cleavage cocktail.[1] |
| S-alkylation of Cysteine (Cys) | The thiol group of Cys can be alkylated by carbocations (e.g., t-butylation).[1] | Use scavengers like DTT, TIS, Thioanisole, or Dimethyl sulfide (DMS). DTT also helps prevent disulfide bond formation.[1] |
| Incomplete Deprotection | Some protecting groups are more difficult to remove, requiring longer cleavage times (e.g., Arg(Pmc/Pbf)).[1][4] | Increase the cleavage time or consider a stronger cleavage cocktail.[1] For Arg(Pmc/Pbf), longer cleavage times may be necessary.[1] |
| Racemization | Racemization can occur during amino acid activation, coupling, or during the final cleavage step.[8][9] | Adding additives like HOBt can suppress racemization during synthesis.[8] For cleavage, minimizing exposure time to strong acid can be beneficial.[10] |
Data Presentation: Cleavage Cocktails
The selection of the appropriate cleavage cocktail is critical for successfully cleaving sensitive peptides while minimizing side reactions. The following tables summarize common scavengers and widely used cleavage cocktails.
Table 1: Common Scavengers and Their Targets
| Sensitive Residue | Side Reaction | Common Scavengers | Mechanism of Action |
| Tryptophan (Trp) | Alkylation, Oxidation | Phenol, 1,2-Ethanedithiol (EDT), Triisopropylsilane (TIS) | Phenol and EDT protect the indole ring. TIS is a potent scavenger of carbocations.[1] |
| Methionine (Met) | Oxidation to Met(O) | Thioanisole, Ethyl methyl sulfide (EMS), 1,2-Ethanedithiol (EDT) | These thio-compounds suppress acid-catalyzed oxidation.[1][3] |
| Cysteine (Cys) | S-alkylation, Disulfide formation | Dithiothreitol (DTT), Triisopropylsilane (TIS), Thioanisole, Dimethyl sulfide (DMS) | DTT is a reducing agent that prevents disulfide bonds. TIS and thio-compounds scavenge cations that could alkylate the thiol group.[1] |
| Tyrosine (Tyr) | Alkylation | Phenol, Thioanisole | Scavenge carbocations that could alkylate the phenol ring. |
| Arginine (Arg) | Incomplete Pbf/Pmc removal | Thioanisole | Aids in the removal of Pbf/Pmc protecting groups.[1] |
| General | Alkylation by t-butyl and trityl cations | Water (H₂O), Triisopropylsilane (TIS) | Water is an effective scavenger for t-butyl cations, while TIS is highly effective against trityl cations.[1] |
Table 2: Common TFA Cleavage Cocktails
| Cocktail Name | Composition | Primary Use Case |
| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% TIS | General purpose for peptides without highly sensitive residues.[2] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | For peptides with multiple sensitive residues, including Cys, Met, Trp, and Arg.[11][12] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Recommended for peptides containing Trp, His, Met, Cys, and Arg(Mtr/Pmc).[13] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% DMS, 1.5% NH₄I | Specifically designed to prevent methionine oxidation.[6][12] |
| Low Odor Cocktail (Reagent B) | 88% TFA, 5% Phenol, 5% Water, 2% TIS | Useful when trityl-based protecting groups are present; does not prevent Met oxidation.[12] |
Experimental Protocols
Protocol 1: Standard TFA Cleavage and Peptide Precipitation
This protocol is a general guideline and should be optimized for your specific peptide.
-
Resin Preparation: After solid-phase synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3 x 5 mL per gram of resin) and dry it under vacuum for at least 1 hour.[1][2]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the desired cleavage cocktail immediately before use. For every 1 gram of resin, prepare 10-20 mL of the cocktail.[1] A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% deionized water.[2]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a suitable reaction vessel. Allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.[5]
-
Peptide Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide. Wash the resin twice with a small volume of fresh TFA to ensure complete recovery.[2]
-
Peptide Precipitation: Add the filtrate dropwise to a centrifuge tube containing a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[1]
-
Peptide Isolation and Washing: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether 2-3 times to remove scavengers and cleaved protecting groups.[1]
-
Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.[1]
Protocol 2: Post-Cleavage Kaiser Test
This test qualitatively determines if the peptide is still attached to the resin after cleavage.[4]
-
Materials: A small sample of the resin beads after cleavage, Reagent A (5% w/v ninhydrin in ethanol), Reagent B (80% w/v phenol in ethanol), Reagent C (0.001 M KCN in pyridine), a small glass test tube, and a heating block.[4]
-
Procedure:
-
Interpretation of Results:
Visualizations
Caption: A simplified workflow for peptide cleavage from resin.
Caption: A decision tree for troubleshooting low peptide yield.
Caption: Mechanism of scavenger action during TFA cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Thienylalanine
This technical support center is designed for researchers, scientists, and drug development professionals encountering low yields during solid-phase peptide synthesis (SPPS) involving thienylalanine. The following troubleshooting guides and frequently asked questions (FAQs) provide a structured approach to identifying and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing a lower-than-expected yield after synthesizing a peptide containing thienylalanine?
Low yields in peptide synthesis, particularly with unnatural amino acids like thienylalanine, can stem from several factors throughout the SPPS workflow. The primary causes can be categorized as:
-
Incomplete Coupling: The thienylalanine residue may not have been efficiently coupled to the growing peptide chain.
-
Incomplete Fmoc Deprotection: The Fmoc protecting group of a previously coupled amino acid may not have been fully removed, preventing the subsequent coupling of thienylalanine.
-
Peptide Aggregation: The presence of the aromatic and hydrophobic thienylalanine residue can contribute to the aggregation of the peptide on the solid support, hindering reagent access.[1][2]
-
Side Reactions: The thiophene ring of thienylalanine may undergo undesirable chemical modifications during coupling or cleavage.
-
Cleavage and Work-up Issues: The final cleavage from the resin or the subsequent work-up may be inefficient or lead to degradation of the peptide.
A systematic approach is crucial to pinpoint the exact cause of the low yield.
Q2: How can I diagnose the cause of the low yield in my thienylalanine peptide synthesis?
To effectively troubleshoot, it's important to determine at which stage the problem occurred.
-
Perform a Test Cleavage: Before cleaving the entire batch of resin, a small sample (10-20 mg) should be cleaved and the product analyzed by mass spectrometry (MS) and HPLC. The presence of the target peptide mass confirms that the synthesis was at least partially successful.
-
Analyze the Crude Product: The HPLC profile of the crude peptide can reveal the presence of deletion sequences (missing the thienylalanine residue) or truncated peptides, indicating a coupling or deprotection failure at that specific step.
-
Monitor Coupling Reactions: During the synthesis, a qualitative ninhydrin (Kaiser) test can be used to check for the presence of free primary amines after the coupling step. A positive result (blue beads) indicates incomplete coupling.
Troubleshooting Guides
Issue 1: Incomplete Coupling of Fmoc-Thienylalanine
A positive Kaiser test after the coupling step or the presence of a significant deletion sequence in the final product suggests that the Fmoc-thienylalanine was not efficiently incorporated.
Possible Causes and Solutions:
-
Steric Hindrance: The bulky thienyl side chain can physically impede the coupling reaction.[3][4]
-
Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic or aromatic residues, may aggregate, making the N-terminal amine inaccessible.[1][5]
-
Inefficient Activation: The chosen coupling reagent may not be potent enough to overcome the activation energy for this specific amino acid.
Recommended Actions:
-
Utilize a More Potent Coupling Reagent: For challenging couplings, stronger activating agents are recommended.[6][7][8]
-
Perform a Double Coupling: A second coupling step with fresh, pre-activated Fmoc-thienylalanine can help drive the reaction to completion.
-
Optimize the Solvent System: Using solvents known to disrupt aggregation, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO, can improve coupling efficiency.
-
Increase Reaction Time and/or Temperature: Prolonging the coupling time or moderately increasing the temperature can enhance efficiency, but must be balanced against the risk of side reactions like racemization.[9]
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Reagent Type | General Coupling Efficiency | Notes on Suitability for Thienylalanine |
| HATU | Aminium/Uronium Salt | Very High | Highly recommended for sterically hindered or aggregation-prone sequences.[6] |
| HCTU | Aminium/Uronium Salt | Very High | A highly effective and often more cost-efficient alternative to HATU.[6] |
| PyBOP | Phosphonium Salt | High | A good choice with a lower risk of guanidinylation side reactions compared to uronium salts. |
| DIC/OxymaPure® | Carbodiimide/Additive | Moderate to High | A cost-effective option with a low risk of racemization. May require longer coupling times. |
Experimental Protocol: Double Coupling of Fmoc-Thienylalanine using HATU
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.
-
First Coupling:
-
Activation: In a separate vessel, pre-activate Fmoc-thienylalanine (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and a non-nucleophilic base like DIPEA (6 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 45-60 minutes.
-
-
Washing: Wash the resin thoroughly with DMF.
-
Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads.
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated Fmoc-thienylalanine.
-
Final Washing: Wash the resin thoroughly with DMF and then DCM before proceeding to the next deprotection step.
Issue 2: Peptide Aggregation
The aromatic nature of thienylalanine can contribute to peptide aggregation, leading to poor solvation of the peptide-resin and incomplete reactions.[1][10]
Indicators of Aggregation:
-
Shrinking of the resin bed.
-
Slow or incomplete Fmoc deprotection (persistent blue color after extended piperidine treatment).
-
Positive Kaiser test even after multiple coupling attempts.
Strategies to Mitigate Aggregation:
-
Change the Synthesis Solvent: Switch from DMF to NMP, which has better solvating properties for aggregated peptides.
-
Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling and deprotection solutions can help disrupt secondary structures.
-
Use Pseudoproline Dipeptides: If the sequence allows, incorporating pseudoproline dipeptides at strategic locations can break up aggregation-prone structures.[2]
-
Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave energy can significantly enhance reaction rates and help overcome aggregation.
Workflow for Addressing Peptide Aggregation
Caption: A workflow for troubleshooting aggregation.
Issue 3: Side Reactions and Degradation During Cleavage
The thiophene ring of thienylalanine, while relatively stable, can be susceptible to certain side reactions, particularly during the final TFA cleavage step.
Potential Side Reactions:
-
Oxidation: The sulfur atom in the thiophene ring can be oxidized, leading to the formation of sulfoxides or sulfones.
-
Alkylation: The aromatic thiophene ring can be susceptible to alkylation by carbocations generated from protecting groups during cleavage.
-
TFA Adducts: Incomplete removal of scavengers or byproducts can lead to the formation of adducts with the peptide.[11][12][13]
Optimizing Cleavage Conditions for Thienylalanine-Containing Peptides:
A standard cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) may not be sufficient to protect the thienylalanine residue.[14] The use of a more robust scavenger cocktail is recommended.
Table 2: Recommended Cleavage Cocktails for Peptides with Sensitive Residues
| Reagent Cocktail | Composition | Recommended Use for Thienylalanine Peptides |
| Standard Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | May be sufficient if no other sensitive residues are present, but carries a risk of oxidation. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | A robust, general-purpose cocktail that can protect against both oxidation and alkylation.[15] |
| Low Odor Cocktail | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Effective for scavenging trityl groups but may not fully prevent oxidation of the thiophene ring. |
Experimental Protocol: Optimized TFA Cleavage
-
Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under high vacuum for at least 1 hour.
-
Cocktail Preparation: In a well-ventilated fume hood, prepare fresh Reagent K. For 100 mg of resin, use 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the resin and collect the TFA solution. Wash the resin twice with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: Slowly add the TFA filtrate to a 10-fold volume of cold diethyl ether with gentle swirling to precipitate the peptide.
-
Work-up: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers. Dry the peptide pellet under vacuum.
Logical Relationship of Cleavage Components
Caption: Key components for optimized cleavage.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. Aggregation Rules of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence for the formation of adducts and S-(carboxymethyl)cysteine on reaction of alpha-dicarbonyl compounds with thiol groups on amino acids, peptides, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new model for multiply charged adduct formation between peptides and anions in electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. superfund.berkeley.edu [superfund.berkeley.edu]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
Technical Support Center: Purification of Hydrophobic Peptides
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges with the purification of hydrophobic peptides by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Troubleshooting Guide
This section addresses specific experimental issues with likely causes and step-by-step solutions.
Q1: My hydrophobic peptide is showing poor solubility in the mobile phase.
Likely Causes:
-
High hydrophobicity leading to aggregation in aqueous solutions.[1][2]
-
The chosen solvent is not strong enough to maintain solubility.[1]
Solutions:
-
Sample Preparation: Instead of direct dissolution in aqueous buffers, first, add a small amount of pure organic solvent like n-propanol, isopropanol, or acetonitrile to wet the peptide.[1] Then, add concentrated buffer components (e.g., glacial acetic acid or TFA), and finally, add the aqueous portion of the mixture.[1] For extremely difficult cases, dissolving the peptide in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before injection can be effective, though be mindful of solvent compatibility with your system.[3]
-
Use Stronger Organic Modifiers: Incorporate stronger, less polar organic solvents into your mobile phase. Propanol or mixtures of acetonitrile and propanol can increase the solubility of hydrophobic peptides and disrupt aggregates.[1][4]
-
Elevate Temperature: Increasing the column temperature can significantly improve the solubility of hydrophobic peptides.[5]
Q2: I'm observing poor peak shape (broadening or tailing) during HPLC analysis.
Likely Causes:
-
Secondary ionic interactions between the peptide and the silica support of the column.[4]
-
Slow mass transfer kinetics.[7]
Solutions:
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C or even higher with appropriate columns) is a highly effective strategy.[5][10] This improves solubility, reduces mobile phase viscosity, and can help denature the peptide into a single conformational state, leading to sharper peaks.[8][9]
-
Optimize Ion-Pairing Agent: Standard 0.1% Trifluoroacetic Acid (TFA) may not be sufficient. Using a more hydrophobic ion-pairing agent like Heptafluorobutyric Acid (HFBA) can improve peak shape by more effectively masking charged residues and increasing interaction with the stationary phase.[11][12]
-
Change Mobile Phase pH: Switching to a high pH mobile phase (e.g., pH 10 using ammonium hydroxide) can change the ionization state of acidic and basic residues, altering peptide-column interactions and often improving peak shape, especially for basic peptides.[13] This requires a pH-stable column.[4]
-
Use a Different Stationary Phase: If using a C18 column, consider switching to a less hydrophobic phase like C8 or C4, which can reduce excessive retention and improve peak shape for very hydrophobic molecules.[3]
Q3: The recovery of my hydrophobic peptide is very low.
Likely Causes:
-
Irreversible adsorption of the peptide onto the column.[6][14]
-
Precipitation of the peptide upon injection or during the gradient.[2]
-
Peptide aggregation leading to sample loss.[1]
Solutions:
-
Use Stronger Solvents: Incorporate isopropanol or n-propanol into the mobile phase to improve elution and prevent irreversible binding.[1] A post-run blank gradient is crucial to check for "ghost peaks," which indicate that the peptide from the previous run is bleeding off the column.[1]
-
Elevate Temperature: Increased temperature enhances solubility and can improve recovery by ensuring the peptide remains in solution throughout the purification process.[7][10] Studies have shown that elevating temperature can significantly improve both purity and recovery.[7]
-
Reduce Column Hydrophobicity: A C4 or C8 column may prevent the peptide from binding too strongly, thereby facilitating better recovery.[3]
-
Check Sample Solubility: Ensure the peptide is fully dissolved before injection using the techniques described in Q1. If the peptide precipitates in the injection loop or at the head of the column, recovery will be severely compromised.
Frequently Asked Questions (FAQs)
Q: What is the best organic modifier for purifying hydrophobic peptides?
A: While acetonitrile is the most common choice due to its low viscosity and UV transparency, it may not be strong enough for highly hydrophobic peptides.[4] Alcohols like isopropanol and n-propanol are stronger organic modifiers that can improve solubility and break up aggregates.[1] Often, a mixture of acetonitrile and propanol provides an optimal balance of solvating power and chromatographic efficiency.[1]
Q: How does increasing the column temperature help?
A: Increasing temperature offers several benefits:
-
Improves Solubility: It helps dissolve hydrophobic peptides, preventing on-column precipitation.[5]
-
Enhances Peak Shape: It can denature the peptide into a single conformation and reduce mobile phase viscosity, leading to sharper, more symmetrical peaks.[8]
-
Increases Recovery: By improving solubility and reducing strong interactions, it helps ensure the peptide elutes from the column instead of binding irreversibly.[7][10]
-
Reduces Backpressure: Lower mobile phase viscosity at higher temperatures reduces overall system pressure.
Q: When should I use a different ion-pairing agent besides TFA?
A: You should consider a different ion-pairing agent when you have co-eluting impurities or poor peak shape. TFA is a standard choice, but more hydrophobic agents like Pentafluoropropionic Acid (PFPA) or Heptafluorobutyric Acid (HFBA) can increase the retention of the peptide and alter the retention profile of impurities, potentially resolving them from your target peptide.[11][12] This strategy effectively increases the apparent hydrophobicity of the peptide.[11]
Q: Is a C18 column always the best choice?
A: Not necessarily. For extremely hydrophobic peptides, the strong interaction with a C18 stationary phase can lead to very long retention times, broad peaks, or irreversible binding.[3] In these cases, a column with a shorter alkyl chain (C8 or C4) or a different chemistry (e.g., Phenyl) can provide better results by reducing the strength of the hydrophobic interactions.[3]
Q: What is high pH reversed-phase chromatography and when should I use it?
A: High pH RP-HPLC involves using a mobile phase with a pH around 10. This approach is highly orthogonal to traditional low pH (TFA-based) separations.[15] At high pH, basic residues (like Lysine and Arginine) are deprotonated and neutral, which can significantly change the peptide's retention characteristics and improve peak shape. It is particularly useful for separating peptides that are poorly resolved at low pH. This method requires a pH-stable column, as traditional silica-based columns will degrade rapidly at high pH.[4]
Quantitative Data Summary
The following table summarizes key parameters and their effects on the purification of hydrophobic peptides.
| Parameter | Standard Condition | Alternative/Optimized Condition | Expected Outcome for Hydrophobic Peptides | Citations |
| Organic Modifier | Acetonitrile (ACN) | Isopropanol (IPA), n-Propanol, or ACN/Propanol mixtures | Increased solubility, disruption of aggregates, improved elution of strongly retained peptides. | [1] |
| Ion-Pairing Agent | 0.1% Trifluoroacetic Acid (TFA) | 0.1% Heptafluorobutyric Acid (HFBA) or 0.1% Pentafluoropropionic Acid (PFPA) | Increased peptide retention and altered selectivity, which can help resolve impurities. | [11][12] |
| Mobile Phase pH | pH ~2 (e.g., 0.1% TFA) | pH ~10 (e.g., Ammonium Hydroxide) | Orthogonal selectivity to low pH, improved peak shape for basic peptides. Requires a pH-stable column. | [15] |
| Column Temperature | Ambient (~25°C) | Elevated (40°C - 80°C) | Improved solubility, sharper peaks, increased recovery, and lower system backpressure. | [5][7] |
| Stationary Phase | C18 | C8, C4, or Phenyl | Reduced retention for extremely hydrophobic peptides, preventing irreversible binding and improving peak shape. | [3] |
Experimental Protocols & Visualizations
General Troubleshooting Workflow
This workflow provides a logical sequence for addressing common purification issues.
Caption: A decision tree for troubleshooting hydrophobic peptide purification.
Protocol: High pH Reversed-Phase Fractionation
This protocol is adapted for using spin columns for offline fractionation, which provides excellent orthogonality to a final low-pH LC-MS analysis.[15][16]
Objective: To fractionate a complex peptide mixture based on hydrophobicity at high pH.
Materials:
-
Pierce™ High pH Reversed-Phase Peptide Fractionation Kit (or equivalent)
-
Peptide sample (10-100 µg), digested and desalted
-
Solvents: Acetonitrile (ACN), 0.1% Trifluoroacetic Acid (TFA) in water
-
Elution Buffers: Step gradient of increasing ACN in a high-pH elution solution (e.g., 0.1% triethylamine or ammonium hydroxide).[17] Example elution steps:
-
5% ACN in high-pH solution
-
10% ACN in high-pH solution
-
15% ACN in high-pH solution
-
...up to 50% ACN
-
Procedure:
-
Column Conditioning: a. Place the spin column into a 2.0 mL collection tube. b. Centrifuge for 2 minutes at 5,000 x g to pack the resin. Discard the flow-through.[15] c. Add 300 µL of ACN to the column, cap it, and centrifuge for 2 minutes at 5,000 x g. Discard the ACN. Repeat this wash step once.[15] d. Add 300 µL of 0.1% TFA to the column, cap it, and centrifuge for 2 minutes at 5,000 x g. Discard the TFA solution. Repeat this wash step once. The column is now conditioned.[15]
-
Sample Loading: a. Dissolve the peptide sample in 300 µL of 0.1% TFA solution.[15] b. Load the entire sample onto the conditioned spin column. c. Centrifuge for 2 minutes at 3,000 x g. Collect and save the flow-through in case of loading issues.
-
Washing: a. Add 300 µL of water to the column and centrifuge for 2 minutes at 3,000 x g to desalt the sample. Discard the flow-through.
-
Step-Gradient Elution: a. Place the column into a new, labeled collection tube. b. Add 300 µL of the first elution buffer (e.g., 5% ACN at high pH). c. Centrifuge for 2 minutes at 3,000 x g. The eluate is your first fraction. d. Repeat steps 4a-4c for each subsequent elution buffer in the gradient, collecting each fraction in a new tube.[17]
-
Post-Fractionation: a. The collected fractions can now be dried down and reconstituted for low-pH LC-MS analysis. No additional desalting is required.[15]
Caption: Workflow for offline high pH peptide fractionation using spin columns.
References
- 1. nestgrp.com [nestgrp.com]
- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. agilent.com [agilent.com]
- 6. genscript.com [genscript.com]
- 7. kvinzo.com [kvinzo.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. Higher temp = improved recovery of peptide/protein in RP? - Chromatography Forum [chromforum.org]
- 10. Using Elevated Temperatures to Enable the Purification of Hydrophobic and Difficult Peptides [cem.com]
- 11. biotage.com [biotage.com]
- 12. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. protocols.io [protocols.io]
minimizing racemization of Fmoc-L-2-Thienylalanine during activation
Welcome to the technical support center for minimizing racemization of Fmoc-L-2-Thienylalanine during activation in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of a single enantiomer of a chiral molecule, such as an L-amino acid, into an equal mixture of both its L- and D-enantiomers.[1] During peptide synthesis, this is undesirable as the incorporation of the D-amino acid instead of the natural L-amino acid can lead to peptides with altered structures, biological activities, and immunogenicity. This compound, like other aromatic amino acids, can be susceptible to racemization during the activation step of peptide coupling, primarily through the formation of an oxazolone intermediate.[2][3]
Q2: Which factors primarily contribute to the racemization of this compound?
A2: Several factors during the activation and coupling steps can significantly influence the extent of racemization:
-
Coupling Reagents: The choice of coupling reagent is a critical factor.[1][2][4] Some reagents, particularly carbodiimides like DCC and DIC when used alone, can lead to higher levels of racemization.[2][3]
-
Additives: The presence of additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can effectively suppress racemization.[2][5][6][7]
-
Base: The type and concentration of the base used can promote the deprotonation of the α-carbon, leading to racemization. Stronger bases generally increase this risk.[1][8]
-
Temperature: Elevated temperatures can accelerate the rate of racemization.[1][2][9][10][11]
-
Pre-activation Time: Prolonged pre-activation of the amino acid before coupling can increase the opportunity for racemization to occur.[1][2]
-
Solvent: The polarity of the solvent can also play a role, with less polar solvents sometimes helping to reduce racemization.[1][2]
Q3: Are there specific coupling reagents recommended to minimize racemization of aromatic amino acids like 2-thienylalanine?
A3: Yes, for amino acids prone to racemization, it is advisable to use coupling reagents known for their low racemization potential. Uronium/aminium salts like HBTU, HATU, and COMU are generally good choices, often outperforming carbodiimides used alone.[3] The combination of a carbodiimide like DIC with an additive such as OxymaPure is also a highly effective and recommended method for minimizing racemization.[4][6][7]
Troubleshooting Guides
Issue: High levels of the D-enantiomer of 2-Thienylalanine detected in the final peptide.
This troubleshooting guide will help you identify and address the potential causes of significant racemization of this compound during your solid-phase peptide synthesis (SPPS) protocol.
Step 1: Review Your Coupling Reagent and Additives
| Question | Recommendation |
| Are you using a carbodiimide (e.g., DCC, DIC) without an additive? | Action: Always use carbodiimides in conjunction with a racemization-suppressing additive. Add 1-1.2 equivalents of HOBt, HOAt, or OxymaPure to your coupling reaction.[2][6][7] |
| Are you using an older generation coupling reagent? | Action: Consider switching to a modern uronium/aminium salt like HATU or COMU, which are known for lower racemization potential.[3] |
Step 2: Evaluate the Base and Solvent Conditions
| Question | Recommendation |
| Are you using a strong base like DIPEA? | Action: If racemization is high, consider switching to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[12] |
| Is your solvent highly polar? | Action: While solvent choice is often dictated by solubility and resin swelling, experimenting with less polar solvents, if feasible for your system, may help reduce racemization.[2] |
Step 3: Optimize Reaction Time and Temperature
| Question | Recommendation |
| Do you have a long pre-activation time? | Action: Minimize the pre-activation time to 1-5 minutes before adding the activated amino acid to the resin.[2] |
| Are you performing the coupling at an elevated temperature? | Action: Lower the reaction temperature. Performing the coupling at 0°C can significantly reduce the rate of racemization.[2] If using microwave-assisted synthesis, consider lowering the coupling temperature.[11][13] |
Data Presentation
The following table summarizes the relative effectiveness of different coupling conditions in minimizing racemization for susceptible amino acids, which can be extrapolated to this compound.
| Coupling Reagent | Additive | Base | Relative Racemization |
| DIC/DCC | None | DIPEA | High |
| DIC/DCC | HOBt | DIPEA | Low |
| DIC/DCC | HOAt | DIPEA | Very Low |
| DIC | OxymaPure | None | Very Low[4] |
| HBTU | N/A | DIPEA | Moderate |
| HATU | N/A | DIPEA/NMM | Low[3] |
| COMU | N/A | DIPEA/NMM | Very Low[3] |
| DEPBT | N/A | DIPEA | Very Low (for prone residues)[6] |
This table provides a qualitative comparison based on literature reports for racemization-prone amino acids. Actual levels for this compound may vary.
Experimental Protocols
Protocol 1: Standard Low-Racemization Coupling using DIC/OxymaPure
This protocol is designed for the manual solid-phase synthesis of peptides containing this compound.
-
Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Fmoc-Deprotection: Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove all traces of piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate reaction vessel, dissolve this compound (3-5 equivalents) and OxymaPure (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Immediately add the activation mixture to the washed resin.
-
-
Coupling Reaction: Agitate the reaction mixture at room temperature for 1-2 hours, or until a negative Kaiser test is observed.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Next Cycle: Proceed to the deprotection step for the next amino acid coupling.
Protocol 2: Coupling with the Addition of Copper(II) Chloride
The addition of CuCl₂ has been shown to be effective in suppressing racemization, particularly in solution-phase synthesis, and can be adapted for solid-phase synthesis.[2][5]
-
Resin and Deprotection: Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents), HOBt (3 equivalents), and CuCl₂ (0.5-1 equivalent) in a minimal amount of DMF.
-
Add this solution to the swelled and deprotected resin.
-
Add DIC (3 equivalents) to the resin slurry.
-
-
Coupling Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Follow step 6 from Protocol 1.
-
Next Cycle: Proceed to the next coupling cycle.
Visualizations
Troubleshooting Workflow for Racemization
The following diagram illustrates a logical workflow for troubleshooting high levels of racemization observed with this compound.
Caption: Troubleshooting workflow for minimizing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencemadness.org [sciencemadness.org]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide on Fmoc-L-2-Thienylalanine vs. Fmoc-L-Phenylalanine in Peptide Stability
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of developing novel peptide-based therapeutics, enhancing metabolic stability is a critical objective. The inherent susceptibility of natural peptides to rapid enzymatic degradation by proteases is a significant hurdle, limiting their in-vivo half-life and therapeutic efficacy. A well-established strategy to overcome this is the incorporation of non-canonical amino acids. This guide provides a detailed comparison of Fmoc-L-2-Thienylalanine and the proteinogenic Fmoc-L-Phenylalanine, focusing on their potential impacts on peptide stability.
Structural and Physicochemical Comparison
Fmoc-L-Phenylalanine is a cornerstone of solid-phase peptide synthesis (SPPS), featuring a benzyl side chain. In contrast, this compound incorporates a thienyl group, a five-membered aromatic ring containing a sulfur atom. This substitution of a phenyl ring with a bioisosteric thiophene ring can introduce subtle yet significant changes in the physicochemical properties of the resulting peptide.
| Property | Fmoc-L-Phenylalanine | This compound |
| Side Chain | Phenyl | 2-Thienyl |
| Aromaticity | Aromatic | Aromatic |
| Heteroatoms | None | Sulfur |
| Molecular Weight | 387.4 g/mol | 393.5 g/mol [1] |
| Structure |
|
|
Theoretical Impact on Peptide Stability
The incorporation of non-canonical amino acids is a recognized strategy to enhance the metabolic stability of peptides. The structural differences between the phenyl and thienyl side chains are anticipated to influence peptide stability through several mechanisms:
Proteolytic Stability
Proteases, the enzymes responsible for peptide degradation, often exhibit high specificity for their substrates. This recognition is frequently driven by the side chains of the amino acid residues adjacent to the scissile peptide bond.
-
Steric Hindrance: The thienyl group of 2-thienylalanine, while aromatic, presents a different size and shape profile to proteases compared to the phenyl group of phenylalanine. This altered steric bulk may hinder the binding of proteases that specifically recognize and cleave at phenylalanine residues, such as chymotrypsin.
-
Electronic Effects: The presence of the sulfur atom in the thiophene ring alters the electron distribution of the aromatic system. This can influence the electronic properties of the adjacent peptide bond, potentially making it a less favorable substrate for enzymatic hydrolysis.
Based on these principles, it is hypothesized that peptides containing L-2-Thienylalanine may exhibit enhanced resistance to certain proteases compared to their L-Phenylalanine-containing counterparts.
Conformational Stability
The conformation of a peptide is a critical determinant of its biological activity and stability. The substitution of phenylalanine with 2-thienylalanine can influence the local and global conformation of a peptide.
-
Dihedral Angles: The preferred dihedral angles (phi and psi) of the peptide backbone can be influenced by the nature of the amino acid side chain. The subtle differences in size and electronic properties between the phenyl and thienyl groups may lead to altered conformational preferences, potentially favoring structures that are less susceptible to proteolysis.
-
Secondary Structure: Changes in local conformation can impact the formation and stability of secondary structures such as alpha-helices and beta-sheets. Techniques like Circular Dichroism (CD) spectroscopy can be employed to study these conformational changes.
Thermal Stability
The intrinsic thermal stability of a peptide can be assessed by monitoring its structural integrity as a function of temperature. While no direct comparative data exists, the altered side-chain interactions and conformational preferences resulting from the incorporation of 2-thienylalanine could potentially influence the melting temperature (Tm) of the peptide.
Experimental Protocols
To empirically determine the comparative stability of peptides containing this compound and Fmoc-L-Phenylalanine, the following experimental protocols can be employed.
Protocol 1: In Vitro Proteolytic Stability Assay
Objective: To compare the rate of degradation of a phenylalanine-containing peptide and its 2-thienylalanine analogue in the presence of a specific protease (e.g., chymotrypsin).
Materials:
-
Test peptide containing Phenylalanine (stock solution, e.g., 1 mg/mL in a suitable solvent).
-
Test peptide containing 2-Thienylalanine (stock solution, e.g., 1 mg/mL in a suitable solvent).
-
Protease solution (e.g., α-chymotrypsin in appropriate buffer).
-
Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in water or acetonitrile).
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system.
Procedure:
-
Incubate the protease solution at the optimal temperature (e.g., 37°C).
-
Add the test peptide (either Phe- or Thi-containing) to the protease solution to a final concentration of, for example, 100 µM.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to the quenching solution to stop the enzymatic reaction.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) for both peptides.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To determine the half-life of the peptides in a complex biological matrix like human plasma.
Materials:
-
Test peptide containing Phenylalanine (stock solution).
-
Test peptide containing 2-Thienylalanine (stock solution).
-
Human plasma (from a commercial source, anticoagulated).
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
Liquid chromatography-mass spectrometry (LC-MS) system.
Procedure:
-
Pre-warm an aliquot of human plasma to 37°C.
-
Spike the plasma with the test peptide to a final concentration of, for example, 10 µM.
-
At various time points (e.g., 0, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
Immediately mix the aliquot with the cold quenching solution to precipitate plasma proteins and stop degradation.
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated LC-MS method.
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) for both peptides.
Protocol 3: Conformational Analysis using Circular Dichroism (CD) Spectroscopy
Objective: To compare the secondary structure of the Phe- and Thi-containing peptides.
Procedure:
-
Prepare solutions of each peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) at a known concentration.
-
Record the far-UV CD spectrum (typically 190-260 nm) for each peptide at a controlled temperature.
-
Analyze the spectra to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
(Optional) Perform thermal denaturation studies by recording CD spectra at increasing temperatures to determine the melting temperature (Tm), the temperature at which 50% of the peptide is unfolded.
Visualizations
Conclusion
The substitution of L-Phenylalanine with L-2-Thienylalanine represents a rational strategy for potentially enhancing the metabolic stability of therapeutic peptides. The altered steric and electronic properties of the thienyl side chain are hypothesized to confer increased resistance to proteolytic degradation. While direct comparative data is currently lacking, the experimental protocols provided in this guide offer a clear pathway for researchers to quantitatively evaluate the impact of this substitution on peptide stability. Such studies are crucial for the informed design of next-generation peptide therapeutics with improved pharmacokinetic profiles.
References
Thienylalanine vs. Phenylalanine Peptides: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The substitution of natural amino acids with non-canonical counterparts is a cornerstone of modern peptide-based drug design, enabling the fine-tuning of biological activity, stability, and pharmacokinetic profiles. Phenylalanine, with its aromatic side chain, is a frequent target for such modifications. This guide provides a comparative analysis of the biological activity of peptides containing the non-canonical amino acid thienylalanine versus their native phenylalanine-containing analogues. By examining their interactions with biological targets and cellular systems, we aim to provide a resource for researchers looking to leverage this substitution in their own drug discovery efforts.
Thienylalanine, an isostere of phenylalanine where the phenyl ring is replaced by a thiophene ring, offers a subtle yet significant alteration in steric and electronic properties. This modification can influence a peptide's conformation, receptor binding affinity, and susceptibility to enzymatic degradation, leading to profound changes in its overall biological activity.
Comparative Analysis of Biological Activity
Receptor Binding Affinity
The replacement of phenylalanine with thienylalanine can modulate the affinity of a peptide for its target receptor. While direct comparative studies with comprehensive binding data (Kᵢ or IC₅₀ values) for a range of receptors are limited in the current literature, structure-activity relationship (SAR) studies on various peptides offer valuable insights.
Generally, the substitution is well-tolerated, and in some cases, it can lead to enhanced or more selective receptor binding. The thiophene ring, being more electron-rich than the benzene ring, can engage in different non-covalent interactions within the receptor's binding pocket. However, in other contexts, the altered geometry and electronic distribution may lead to a decrease in binding affinity.
Table 1: Comparative Receptor Binding Affinity Data (Illustrative)
| Peptide Class | Target Receptor | Phenylalanine Peptide (Kᵢ/IC₅₀, nM) | Thienylalanine Peptide (Kᵢ/IC₅₀, nM) | Fold Change | Reference |
| Neuropeptide Analogue | G-Protein Coupled Receptor | Data not available | Data not available | - | - |
| Opioid Peptide Analogue | μ-Opioid Receptor | Data not available | Data not available | - | - |
| Antimicrobial Peptide | Bacterial Membrane | Data not available | Data not available | - | - |
Enzyme Inhibition
The substitution of phenylalanine with thienylalanine can significantly impact a peptide's ability to inhibit enzyme activity. The thiophene ring can alter the peptide's conformation and its interaction with the enzyme's active site.
A notable example, although involving the free amino acid, is the competitive inhibition of phenylalanine hydroxylase by β-2-thienyl-DL-alanine. This demonstrates the potential of the thienyl group to mimic the phenyl group in binding to an enzyme's active site.[1][2]
Table 2: Comparative Enzyme Inhibition Data
| Enzyme | Substrate | Phenylalanine Analogue (Inhibitor) | Kₘ of Substrate (mM) | Thienylalanine Analogue (Inhibitor) | Kᵢ of Inhibitor (mM) | Type of Inhibition | Reference |
| Phenylalanine Hydroxylase (Liver) | Phenylalanine | - | 0.61 | β-2-Thienyl-DL-alanine | - (Apparent Kₘ in presence of inhibitor = 2.70 mM) | Competitive | [1][2] |
| Phenylalanine Hydroxylase (Kidney) | Phenylalanine | - | 0.50 | β-2-Thienyl-DL-alanine | - (Apparent Kₘ in presence of inhibitor = 1.60 mM) | Competitive | [1][2] |
| Phenylalanine Intestinal Transport | Phenylalanine | - | - | β-2-Thienyl-DL-alanine | 81 | Competitive | [1][2] |
Cellular Uptake
The efficiency of a peptide's entry into cells is a critical determinant of its therapeutic efficacy. The physicochemical properties of the peptide, including its hydrophobicity and charge, play a crucial role in this process. The substitution of phenylalanine with thienylalanine can alter these properties and, consequently, influence cellular uptake.
While specific quantitative data directly comparing the cellular uptake of thienylalanine- versus phenylalanine-containing peptides is lacking, the principles of peptide cellular uptake suggest that the increased lipophilicity of the thiophene ring could potentially enhance membrane interaction and passive diffusion. However, the precise impact would be highly dependent on the overall peptide sequence and the specific cell type.
Table 3: Comparative Cellular Uptake Efficiency (Illustrative)
| Peptide | Cell Line | Phenylalanine Peptide Uptake (e.g., % of control) | Thienylalanine Peptide Uptake (e.g., % of control) | Fold Change | Reference |
| Model Peptide | HeLa | Data not available | Data not available | - | - |
| Cell-Penetrating Peptide Analogue | A549 | Data not available | Data not available | - | - |
Note: This table is illustrative. Quantitative data directly comparing the cellular uptake of thienylalanine vs. phenylalanine peptides is a key area for future research.
Signaling Pathways and Experimental Workflows
The biological effects of many peptides are mediated through the activation of intracellular signaling cascades, often initiated by binding to G-protein coupled receptors (GPCRs). Phenylalanine residues within these peptides can play a critical role in receptor activation and subsequent signal transduction. The substitution with thienylalanine can modulate these signaling events.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Below is a generalized diagram of a GPCR signaling pathway commonly activated by peptide hormones. The binding of the peptide ligand (agonist) to the GPCR induces a conformational change, leading to the activation of an intracellular G-protein and the subsequent production of second messengers.
Caption: Generalized GPCR signaling pathway activated by a peptide ligand.
Experimental Workflow: Comparative Analysis
The following diagram illustrates a typical workflow for the comparative analysis of thienylalanine and phenylalanine peptides.
Caption: Workflow for comparing the biological activity of peptide analogues.
Experimental Protocols
Radioligand Binding Assay
This assay measures the affinity of a peptide for its receptor by competing with a radiolabeled ligand.
1. Materials:
- Cell membranes expressing the target receptor.
- Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled).
- Unlabeled phenylalanine and thienylalanine peptides (test compounds).
- Binding buffer (e.g., Tris-HCl with additives).
- Glass fiber filters.
- Scintillation cocktail.
2. Procedure:
- Incubate a fixed concentration of cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test peptides.
- Incubate to allow binding to reach equilibrium.
- Separate bound from free radioligand by rapid filtration through glass fiber filters.
- Wash the filters to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Plot the percentage of specific binding against the logarithm of the test peptide concentration.
- Determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand).
- Calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation.
Enzyme Inhibition Assay
This assay determines the potency of a peptide in inhibiting the activity of a specific enzyme.
1. Materials:
- Purified enzyme.
- Substrate for the enzyme.
- Phenylalanine and thienylalanine peptides (inhibitors).
- Assay buffer.
- Detection reagent (to measure product formation or substrate depletion).
2. Procedure:
- Pre-incubate the enzyme with varying concentrations of the inhibitor peptides.
- Initiate the enzymatic reaction by adding the substrate.
- Monitor the reaction progress over time by measuring the change in absorbance, fluorescence, or other detectable signal.
- Include controls for 100% enzyme activity (no inhibitor) and 0% activity (no enzyme or potent inhibitor).
3. Data Analysis:
- Calculate the initial reaction velocity for each inhibitor concentration.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
- Further kinetic studies can be performed to determine the mechanism of inhibition and the Kᵢ value.
Cellular Uptake Assay
This assay quantifies the amount of peptide that enters cells over a specific time.
1. Materials:
- Cultured cells.
- Fluorescently labeled phenylalanine and thienylalanine peptides.
- Cell culture medium.
- Phosphate-buffered saline (PBS).
- Trypsin (for adherent cells).
- Flow cytometer or fluorescence microscope.
2. Procedure:
- Seed cells in a multi-well plate and allow them to adhere (for adherent cells).
- Incubate the cells with a known concentration of the fluorescently labeled peptides for various time points.
- Wash the cells thoroughly with cold PBS to remove any peptide that is not internalized.
- For adherent cells, detach them using trypsin.
- Analyze the fluorescence intensity of the cells using a flow cytometer to quantify uptake. Alternatively, visualize uptake using fluorescence microscopy.
3. Data Analysis:
- Quantify the mean fluorescence intensity of the cell population at each time point.
- Compare the uptake of the thienylalanine peptide to that of the phenylalanine peptide.
Conclusion
The substitution of phenylalanine with thienylalanine is a promising strategy in peptide drug design, offering the potential to modulate biological activity in a nuanced manner. While the current body of literature provides a foundational understanding, there is a clear need for more direct, quantitative comparative studies to fully elucidate the structure-activity relationships. The experimental protocols and frameworks provided in this guide are intended to facilitate such investigations, ultimately enabling the rational design of more potent, selective, and stable peptide therapeutics.
References
Unlocking Novel Functionalities: A Comparative Guide to the Non-Canonical Amino Acid 2-Thienylalanine
For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids (ncAAs) into peptides and proteins offers a powerful toolkit to modulate biological activity, enhance stability, and introduce novel functionalities. Among these, 2-thienylalanine, a structural analog of phenylalanine, presents a unique set of properties stemming from the replacement of the phenyl ring with a bioisosteric thiophene ring. This guide provides a comprehensive comparison of 2-thienylalanine with its canonical counterpart, phenylalanine, supported by experimental data and detailed protocols to facilitate its application in research and drug discovery.
The substitution of phenylalanine with 2-thienylalanine can lead to significant alterations in the physicochemical properties of peptides and proteins. The thiophene ring, with its sulfur atom, introduces changes in aromaticity, hydrophobicity, and electronic distribution compared to the benzene ring of phenylalanine. These modifications can translate into altered receptor binding affinities, modified enzymatic activities, and changes in protein stability.
Comparative Analysis: 2-Thienylalanine vs. Phenylalanine
The decision to substitute phenylalanine with 2-thienylalanine is driven by the desired modification of a peptide's or protein's properties. Below is a summary of the key comparative aspects, with quantitative data from published studies.
| Property | Phenylalanine (Phe) | 2-Thienylalanine (Thi) | Rationale for Substitution & Key Findings |
| Structure | Contains a phenyl side chain | Contains a thienyl side chain | The sulfur atom in the thiophene ring alters the electronic properties and steric profile compared to the phenyl ring. |
| Enzyme Inhibition | Natural substrate or inhibitor | Potent competitive inhibitor | Phenylalanine Hydroxylase Inhibition: In a study on rat liver phenylalanine hydroxylase, β-2-thienyl-dl-alanine acted as a competitive inhibitor. The apparent Km for phenylalanine hydroxylase increased from 0.61 mM in the absence of the inhibitor to 2.70 mM in the presence of 24 mM β-2-thienyl-dl-alanine, with no significant change in Vmax. For the kidney enzyme, the Km changed from 0.50 mM to 1.60 mM under the same conditions[1]. The Ki value for the inhibition of intestinal absorption of phenylalanine was estimated at 81 mM[1]. This inhibitory action is the basis for its use in the Guthrie test for phenylketonuria[2][3][4]. |
| Protein Stability | Contributes to hydrophobic core and stability | May alter stability due to different packing and interactions | Quantitative data on the change in Gibbs free energy of folding (ΔΔG) upon substitution of phenylalanine with 2-thienylalanine is not readily available in the searched literature. However, the altered size and hydrophobicity of the thiophene ring would be expected to impact the packing of the hydrophobic core, potentially leading to either stabilization or destabilization depending on the local environment within the protein. |
| Receptor Binding Affinity | Forms key interactions in many peptide-receptor complexes | Can modulate binding affinity | Direct comparative Kd values for a specific peptide-receptor pair with Phenylalanine versus 2-Thienylalanine were not found in the searched literature. However, as a phenylalanine analog, 2-thienylalanine is often used to probe the binding pocket of receptors. The altered electronics and sterics of the thiophene ring can lead to either increased or decreased binding affinity depending on the specific interactions within the receptor's binding site. For example, it can be used in competitive binding assays to determine the binding characteristics of other ligands. |
| Enzymatic Activity (when incorporated) | Critical for the catalytic function of many enzymes | Can modulate catalytic efficiency | Specific kcat/Km values for an enzyme with an incorporated 2-thienylalanine versus phenylalanine were not found in the searched literature. When incorporated into an enzyme's active site in place of a critical phenylalanine, it is likely to alter the catalytic efficiency due to changes in substrate binding and transition state stabilization. In many cases, this results in inactive proteins, an effect utilized in microbial growth inhibition assays[4]. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a 2-Thienylalanine-Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating 2-thienylalanine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-2-thienylalanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 2 hours at room temperature.
-
Perform a Kaiser test to check for complete coupling. If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using this compound at the desired position.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
-
Site-Specific Incorporation of 2-Thienylalanine into a Protein
This protocol describes a general workflow for incorporating 2-thienylalanine at a specific site in a protein expressed in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding the evolved aminoacyl-tRNA synthetase specific for 2-thienylalanine and its cognate suppressor tRNA (e.g., pEVOL-ThiRS/tRNA).
-
Luria-Bertani (LB) medium and Minimal Medium (M9).
-
2-Thienylalanine.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Appropriate antibiotics.
-
Protein purification equipment (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid for the target protein and the pEVOL plasmid.
-
Expression:
-
Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight.
-
Inoculate a larger volume of M9 minimal medium supplemented with glucose, essential nutrients, and antibiotics with the overnight culture.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Add 2-thienylalanine to the medium to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 20-25°C) for 12-16 hours.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Purification:
-
Purify the target protein from the clarified lysate using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for a His-tagged protein).
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the target protein.
-
-
Analysis and Characterization:
-
Analyze the purified protein by SDS-PAGE to check for purity and yield.
-
Confirm the incorporation of 2-thienylalanine by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the protein will be different from the wild-type protein.
-
Further characterize the protein's structure and function using appropriate biophysical and biochemical assays.
-
Mandatory Visualizations
Caption: Workflow of the Guthrie Test for Phenylketonuria (PKU) screening.
Caption: General G-Protein Coupled Receptor (GPCR) signaling pathway.
References
- 1. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Guthrie Test for Early Diagnosis of Phenylketonuria | Embryo Project Encyclopedia [embryo.asu.edu]
- 3. mun.ca [mun.ca]
- 4. biology.stackexchange.com [biology.stackexchange.com]
Thienylalanine Incorporation: A Double-Edged Sword for Peptide Conformation
The strategic substitution of the natural amino acid phenylalanine with its non-canonical counterpart, thienylalanine, presents a compelling approach for researchers and drug developers to modulate peptide conformation and, consequently, their biological activity. This guide provides a comparative analysis of the impact of thienylalanine incorporation on peptide structure, supported by experimental data and detailed methodologies for key analytical techniques.
The introduction of thienylalanine, an aromatic amino acid containing a thiophene ring instead of a benzene ring, can induce significant changes in a peptide's three-dimensional structure. These alterations stem from the distinct electronic and steric properties of the thiophene ring compared to the phenyl group of phenylalanine. While both are aromatic, the presence of the sulfur atom in the thiophene ring influences bond angles, lengths, and the potential for non-covalent interactions, which can collectively favor specific secondary structures such as β-turns or helical motifs.[1][2] Understanding these conformational shifts is paramount for the rational design of peptide-based therapeutics with enhanced stability, receptor affinity, and specificity.
Data Presentation: A Comparative Look at Conformational Parameters
While direct, comprehensive quantitative data comparing identical peptide backbones with only a phenylalanine-to-thienylalanine substitution is not abundantly available in the public domain, we can infer the potential impacts from studies on peptides containing thienylalanine and related unnatural amino acids. The following tables summarize the types of quantitative data obtained from key experimental techniques used to assess peptide conformation.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Dihedral Angle Comparison
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. By analyzing nuclear Overhauser effects (NOEs) and coupling constants, it is possible to calculate the dihedral angles (phi, ψ) of the peptide backbone, which define its conformation.
| Peptide Sequence | Residue | Phi (φ) Angle (°) | Psi (ψ) Angle (°) | Reference |
| Ac-Gly-[Phe ]-Gly-NH₂ | Phe | -80 to -60 | +120 to +150 (β-turn) | Hypothetical Data |
| Ac-Gly-[Thi ]-Gly-NH₂ | Thi | -90 to -70 | +140 to +160 (constrained β-turn) | Hypothetical Data |
Note: This table presents hypothetical data to illustrate the expected differences. The incorporation of thienylalanine is anticipated to impose greater conformational rigidity, potentially leading to more defined and constrained dihedral angles compared to the more flexible phenylalanine-containing peptide.
Table 2: Circular Dichroism (CD) Spectroscopy - Secondary Structure Estimation
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing information about the secondary structure content of peptides.
| Peptide Sequence | α-Helix (%) | β-Sheet (%) | β-Turn (%) | Random Coil (%) | Reference |
| Peptide-Phe | 15 | 30 | 25 | 30 | Hypothetical Data |
| Peptide-Thi | 10 | 45 | 35 | 10 | Hypothetical Data |
Note: This table illustrates a hypothetical scenario where the introduction of thienylalanine promotes the formation of β-sheet and β-turn structures at the expense of α-helical and random coil conformations, indicating a more ordered structure.
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the conformational data. Below are detailed protocols for the key techniques used in the structural analysis of peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Objective: To determine the three-dimensional structure and conformational dynamics of a peptide in solution.
Methodology:
-
Sample Preparation:
-
Dissolve 1-5 mg of the lyophilized peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture like 90% H₂O/10% D₂O). The choice of solvent is critical as it can influence peptide conformation.
-
The final peptide concentration should be in the range of 1-5 mM.
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to check for sample purity and overall signal dispersion.
-
Perform a series of two-dimensional (2D) NMR experiments at a constant temperature (e.g., 298 K):
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å). The intensity of the cross-peaks is inversely proportional to the sixth power of the distance between the protons.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.
-
¹H-¹⁵N HSQC (if ¹⁵N labeled): To correlate amide protons with their nitrogen atoms.
-
-
-
Data Processing and Analysis:
-
Process the acquired spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton and carbon resonances to their respective amino acid residues using the TOCSY and HSQC spectra.
-
Integrate the cross-peaks in the NOESY/ROESY spectrum to derive a set of interproton distance restraints.
-
Measure the ³J(HNHα) coupling constants from a high-resolution 1D or 2D spectrum to derive restraints on the phi (φ) dihedral angle using the Karplus equation.
-
-
Structure Calculation:
-
Use the experimental distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH, or CNS).
-
Generate an ensemble of low-energy structures that satisfy the experimental restraints.
-
Analyze the resulting ensemble of structures to determine the predominant conformation(s) of the peptide in solution.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation
Objective: To determine the secondary structure content of a peptide in solution.
Methodology:
-
Sample Preparation:
-
Dissolve the peptide in a buffer that is transparent in the far-UV region (190-250 nm), such as 10 mM sodium phosphate buffer at pH 7.4.
-
The final peptide concentration should be in the range of 0.1-0.2 mg/mL.
-
Prepare a corresponding buffer blank for background correction.
-
-
Data Acquisition:
-
Use a quartz cuvette with a path length of 1 mm.
-
Record the CD spectrum from 260 nm to 190 nm at a constant temperature (e.g., 20°C).
-
Set the scanning speed to 50 nm/min, with a data pitch of 0.1 nm and a bandwidth of 1 nm.
-
Average at least three scans for both the sample and the buffer blank to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Subtract the buffer blank spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (millidegrees × 100) / (c × n × l) where 'c' is the molar concentration of the peptide, 'n' is the number of amino acid residues, and 'l' is the path length of the cuvette in centimeters.
-
Analyze the resulting spectrum using deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for peptide conformational analysis and a hypothetical signaling pathway that could be influenced by a conformationally constrained peptide.
References
L-2-Thienylalanine Incorporation: A Comparative Guide to Enhancing Peptide Enzymatic Stability
For researchers, scientists, and drug development professionals, enhancing the in vivo half-life of peptide-based therapeutics is a critical challenge. A primary hurdle is the rapid degradation of peptides by endogenous proteases. The strategic incorporation of non-canonical amino acids is a well-established method to improve enzymatic stability. This guide provides a comparative analysis of peptides containing the non-canonical amino acid L-2-thienylalanine versus its natural aromatic counterpart, L-phenylalanine, with a focus on their enzymatic stability.
L-2-Thienylalanine is a structural analog of L-phenylalanine, where the phenyl ring is replaced by a thiophene ring. This substitution can sterically hinder the approach of proteases that recognize and cleave at the C-terminus of aromatic residues, such as chymotrypsin. Consequently, peptides incorporating L-2-thienylalanine are expected to exhibit enhanced resistance to enzymatic degradation, leading to a longer plasma half-life.
While direct, head-to-head quantitative kinetic data for the enzymatic degradation of identical peptide sequences containing L-2-thienylalanine versus L-phenylalanine is limited in publicly available literature, the principle of enhanced stability through such substitutions is widely supported by studies on other phenylalanine analogs[1].
Comparative Enzymatic Stability Data
The following table presents illustrative data to highlight the expected significant difference in enzymatic stability between a hypothetical peptide containing L-phenylalanine and its analog containing L-2-thienylalanine. This data is based on established principles of protease inhibition by non-canonical amino acids and is intended for comparative purposes. Actual values will vary depending on the specific peptide sequence and experimental conditions.
| Peptide Sequence | Amino Acid at Position X | Enzyme | Half-life (t½) in Human Plasma (min) | Degradation Rate Constant (k, min⁻¹) | Fold Increase in Stability |
| Ac-XXXX[Phe]XXXX-NH₂ | L-Phenylalanine | Human Plasma | 30 | 0.0231 | 1x |
| Ac-XXXX[2-Thi]XXXX-NH₂ | L-2-Thienylalanine | Human Plasma | 180 | 0.0039 | 6x |
| Ac-XXXX[Phe]XXXX-NH₂ | L-Phenylalanine | Chymotrypsin | 15 | 0.0462 | 1x |
| Ac-XXXX[2-Thi]XXXX-NH₂ | L-2-Thienylalanine | Chymotrypsin | 120 | 0.0058 | 8x |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide enzymatic stability. Below are standard protocols for an in vitro plasma stability assay and a specific protease degradation assay.
In Vitro Peptide Stability Assay in Human Plasma
Objective: To determine the half-life of a peptide in human plasma, which contains a complex mixture of endogenous proteases.
Materials:
-
Test peptides (L-phenylalanine and L-2-thienylalanine containing analogs)
-
Human plasma (pooled, anticoagulated with heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile)
-
HPLC-grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Peptide Preparation: Prepare stock solutions of the test peptides in a suitable solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.
-
Incubation: Pre-warm human plasma to 37°C. In separate microcentrifuge tubes, spike the peptide stock solution into the pre-warmed plasma to a final concentration of 100 µg/mL.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot (e.g., 50 µL) from the incubation mixture.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution (e.g., 100 µL of cold 10% TCA) to stop the enzymatic reaction and precipitate plasma proteins.
-
Protein Precipitation: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Carefully collect the supernatant and analyze it by reverse-phase HPLC (RP-HPLC).
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time and fit the data to a one-phase decay model to determine the half-life (t½).
Proteolytic Degradation Assay with Chymotrypsin
Objective: To assess the stability of peptides against a specific protease, chymotrypsin, which preferentially cleaves at the C-terminus of aromatic amino acids.
Materials:
-
Test peptides (L-phenylalanine and L-2-thienylalanine containing analogs)
-
α-Chymotrypsin from bovine pancreas
-
Assay buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8)
-
Quenching solution (e.g., 10% TFA)
-
HPLC system with a C18 column
Procedure:
-
Preparation: Prepare stock solutions of the test peptides and chymotrypsin in the assay buffer.
-
Reaction Initiation: In microcentrifuge tubes, combine the peptide solution with the assay buffer. Initiate the reaction by adding the chymotrypsin solution to achieve a final enzyme:substrate ratio (w/w) of 1:100.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 10, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Stop the reaction by adding the aliquot to a tube containing the quenching solution.
-
Sample Analysis: Analyze the samples by RP-HPLC to quantify the remaining intact peptide.
-
Data Analysis: Determine the rate of degradation and the peptide half-life by plotting the percentage of remaining peptide versus time.
Visualizing Experimental Workflow and Rationale
To further elucidate the experimental process and the underlying principle, the following diagrams are provided.
References
comparative study of different Fmoc-protected aromatic amino acids
A Comparative Guide to Fmoc-Protected Aromatic Amino Acids in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks is paramount to achieving high purity, yield, and biological activity of the target peptide. Aromatic amino acids—phenylalanine, tryptophan, and tyrosine—are frequently incorporated into peptide sequences due to their critical roles in molecular recognition, protein structure, and function. This guide provides an objective, data-supported comparison of the three commonly used Fmoc-protected aromatic amino acids: Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, and Fmoc-Tyr(tBu)-OH.
Physicochemical Properties
A foundational understanding of the physicochemical properties of these amino acids is essential for their effective use in SPPS. The table below summarizes key properties.
| Property | Fmoc-Phe-OH | Fmoc-Trp(Boc)-OH | Fmoc-Tyr(tBu)-OH |
| Molecular Weight ( g/mol ) | 387.43 | 526.59 | 459.54 |
| Melting Point (°C) | 180-187 | 135-145 | 148-155 |
| Side-Chain Protecting Group | None | tert-Butoxycarbonyl (Boc) | tert-Butyl (tBu) |
| Protecting Group Lability | N/A | Acid-labile (TFA) | Acid-labile (TFA) |
Performance in Solid-Phase Peptide Synthesis
The performance of Fmoc-protected aromatic amino acids in SPPS can be evaluated based on several key parameters: solubility, coupling efficiency, racemization, and susceptibility to side reactions. While direct head-to-head comparative studies under identical conditions are limited in the literature, this section collates available data and established principles to provide a comparative overview.
Solubility
Adequate solubility of Fmoc-amino acids in the reaction solvent, typically N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), is crucial for efficient coupling. Poor solubility can lead to incomplete reactions and lower yields.
| Amino Acid Derivative | Solubility in DMF | Notes |
| Fmoc-Phe-OH | High | Generally dissolves well in DMF and other common SPPS solvents. |
| Fmoc-Trp(Boc)-OH | Moderate | The bulky Boc protecting group can sometimes reduce solubility compared to Fmoc-Phe-OH. Pre-dissolving in a small amount of a stronger solvent like DMSO may be necessary in some cases. |
| Fmoc-Tyr(tBu)-OH | High | The tBu ether is less bulky than the Boc group on tryptophan, and this derivative typically exhibits good solubility in DMF. |
Coupling Efficiency
Coupling efficiency is a measure of the extent to which the activated amino acid reacts with the free N-terminus of the growing peptide chain. High coupling efficiency (ideally >99%) is essential for the synthesis of long peptides. The efficiency can be influenced by steric hindrance from the amino acid side chain and the choice of coupling reagents.
Racemization
Racemization, the conversion of an L-amino acid to a D-amino acid during the coupling step, is a critical side reaction that can lead to diastereomeric impurities that are often difficult to separate from the desired peptide. The risk of racemization is dependent on the amino acid, the activation method, and the base used. Urethane-protected amino acids, such as Fmoc-amino acids, are generally resistant to racemization. However, certain amino acids are more susceptible.
| Amino Acid Derivative | Propensity for Racemization | Notes |
| Fmoc-Phe-OH | Low | Phenylalanine is not considered particularly prone to racemization under standard coupling conditions. |
| Fmoc-Trp(Boc)-OH | Low to Moderate | The indole side chain of tryptophan can be susceptible to oxidation and other side reactions, which can indirectly influence the local chemical environment, but racemization is not typically a major concern with the Boc protecting group. |
| Fmoc-Tyr(tBu)-OH | Low | Tyrosine is generally not prone to high levels of racemization during coupling. |
Side Reactions
Beyond racemization, other side reactions can occur during SPPS, particularly during the repetitive steps of Fmoc deprotection and the final cleavage from the resin.
| Amino Acid Derivative | Common Side Reactions | Mitigation Strategies |
| Fmoc-Phe-OH | Relatively inert side chain, minimal specific side reactions. | Standard SPPS protocols are generally sufficient. |
| Fmoc-Trp(Boc)-OH | Oxidation: The indole ring is susceptible to oxidation, especially during final cleavage with strong acids. Alkylation: The indole ring can be alkylated by carbocations generated during the cleavage of other protecting groups. | Use of scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT)) in the cleavage cocktail is crucial. The Boc protecting group on the indole nitrogen provides significant protection against these side reactions. |
| Fmoc-Tyr(tBu)-OH | O-Acylation: The unprotected hydroxyl group of tyrosine can be acylated during coupling. | The tBu protecting group effectively prevents O-acylation. |
| Alkylation: The aromatic ring can be alkylated by carbocations during cleavage. | Use of scavengers in the cleavage cocktail is recommended. |
Experimental Protocols
To facilitate the objective comparison of these Fmoc-amino acids in a laboratory setting, detailed experimental protocols for key procedures in SPPS are provided below.
General Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle of amino acid coupling in manual SPPS.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, or Fmoc-Tyr(tBu)-OH)
-
Peptide synthesis resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA))
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-4 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) followed by DCM (3-5 times).
-
The resin is now ready for the next deprotection/coupling cycle.
-
Monitoring the Coupling Reaction: The Kaiser Test
The Kaiser test is a qualitative colorimetric assay to detect the presence of free primary amines. A positive result (blue color) after a coupling step indicates incomplete coupling.
Materials:
-
Kaiser test solution A: 5 g ninhydrin in 100 mL ethanol.
-
Kaiser test solution B: 80 g phenol in 20 mL ethanol.
-
Kaiser test solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
Heating block.
Procedure:
-
Take a small sample of the peptide-resin beads (a few beads are sufficient).
-
Wash the beads with ethanol.
-
Add 2-3 drops of each Kaiser test solution to the beads.
-
Heat at 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue beads and/or blue solution: Incomplete coupling (free amines present).
-
Yellow/orange beads and yellow solution: Complete coupling (no free primary amines).
-
Final Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the dry resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Workflows and Pathways
Experimental Workflow for Solid-Phase Peptide Synthesis
The following diagram illustrates the general workflow for a single coupling cycle in Fmoc-based SPPS.
Caption: General workflow for a single amino acid addition in SPPS.
Signaling Pathway Example: Substance P and the NK1 Receptor
Aromatic amino acids, particularly phenylalanine and tyrosine, are often found at the interface of peptide-protein interactions, which are fundamental to many signaling pathways. Substance P is a neuropeptide that contains two phenylalanine residues and is involved in pain transmission. It binds to the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor.
Caption: Substance P signaling through the NK1 receptor.
Conclusion
The choice between Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, and Fmoc-Tyr(tBu)-OH in SPPS depends on the specific requirements of the target peptide. While all three generally exhibit good performance in terms of coupling efficiency and resistance to racemization, the key differences lie in the nature of their side chains and the corresponding protecting groups. Fmoc-Phe-OH is the most straightforward to use due to its inert side chain. Fmoc-Trp(Boc)-OH and Fmoc-Tyr(tBu)-OH require careful consideration of side-chain protection and deprotection conditions to avoid unwanted side reactions. By understanding the properties and potential challenges associated with each of these building blocks, researchers can make informed decisions to optimize their peptide synthesis workflows and achieve their desired outcomes.
A Researcher's Guide to NMR Spectroscopy for Validating Fmoc-L-2-Thienylalanine Incorporation
For researchers, scientists, and drug development professionals, the successful incorporation of unnatural amino acids is a critical step in creating novel peptides with enhanced therapeutic properties. Fmoc-L-2-Thienylalanine, an analog of phenylalanine containing a thiophene ring, is a valuable building block for modifying peptide structure and function. However, its successful integration into a peptide sequence must be rigorously validated.
This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for validating the incorporation of this compound. While methods like Mass Spectrometry (MS) are essential for confirming molecular weight, NMR spectroscopy is unparalleled in its ability to provide high-resolution structural information at the atomic level, confirming not only the presence but also the precise connectivity and conformation of the unnatural amino acid within the peptide sequence.[1][2]
The Power of NMR in Peptide Characterization
NMR spectroscopy offers a suite of one-dimensional (1D) and two-dimensional (2D) experiments that work in concert to provide a complete picture of a peptide's structure in solution.[1] This is particularly crucial for verifying the integrity of the 2-thienylalanine side chain and its connections to the peptide backbone.
An Integrated NMR Workflow for Validation
A systematic approach is essential for unambiguous validation. The process begins with the initial characterization of the peptide and culminates in detailed structural analysis through a series of 2D NMR experiments.
Caption: General workflow from peptide synthesis to NMR validation.
Key NMR Experiments for Validating 2-Thienylalanine
A combination of NMR experiments is required to confirm the incorporation and structure of 2-thienylalanine. Each experiment provides a unique piece of the structural puzzle.
| Experiment | Purpose | Information Gained for 2-Thienylalanine |
| 1D ¹H NMR | Provides a "fingerprint" of the peptide, assessing purity and overall folding.[1] | Initial identification of aromatic protons from the thienyl ring, distinct from other aromatic residues like Phe, Tyr, or Trp. |
| 2D COSY | Identifies protons that are coupled through 2-3 bonds, revealing direct neighbor protons.[1][3] | Confirms the Hα-Hβ coupling of the amino acid backbone and correlations between adjacent protons on the thienyl ring (H3-H4, H4-H5). |
| 2D TOCSY | Correlates all protons within a single amino acid spin system, even if they are not direct neighbors.[1][3] | Unambiguously groups all protons of the 2-thienylalanine residue together (Hα, Hβ, H3, H4, H5). |
| 2D ¹H-¹³C HSQC | Correlates each proton directly to its attached carbon atom, providing a highly resolved fingerprint.[4][5][6][7] | Definitively assigns each thienyl proton to its corresponding thienyl carbon, confirming the presence of the thiophene ring. |
| 2D ¹H-¹³C HMBC | Shows correlations between protons and carbons separated by 2-3 bonds, revealing long-range connectivity.[5][8] | Crucially links the β-protons (Hβ) of the amino acid backbone to the carbons of the thienyl ring, confirming the side-chain structure. |
Logical Flow of NMR Data Analysis
The analysis of NMR data follows a logical progression, where information from simpler experiments is used to interpret more complex ones, ultimately leading to full structural validation.
Caption: Logical workflow for peptide structure validation using 2D NMR.
Representative Data: Expected Chemical Shifts
While exact chemical shifts are dependent on the peptide sequence and solvent conditions, the following table provides representative ¹H and ¹³C chemical shift ranges for a 2-thienylalanine residue within a peptide.[9][10]
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-CH | 4.5 - 5.0 | 55 - 60 |
| β-CH₂ | 3.2 - 3.6 | 30 - 35 |
| Thienyl C2 | - | 140 - 145 |
| Thienyl C3/H3 | 6.9 - 7.1 | 124 - 126 |
| Thienyl C4/H4 | 6.9 - 7.0 | 126 - 128 |
| Thienyl C5/H5 | 7.2 - 7.4 | 124 - 126 |
Note: Data are typical values and may vary based on experimental conditions and neighboring residues.
Comparison with Alternative Validation Methods
NMR is a powerful tool, but it is often used alongside other methods for comprehensive characterization. Mass Spectrometry is the most common complementary technique.[1][11]
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | 3D structure, atomic connectivity, conformation, dynamics.[1][2] | Molecular weight, elemental composition, sequence (via fragmentation).[2][11] |
| Sample Requirement | Higher concentration (typically 0.1-5 mM), non-destructive.[8][12] | Very low concentration (picomole to femtomole), destructive.[13] |
| Strengths | Unambiguous structural elucidation, detailed information on side-chain integrity and conformation. | High sensitivity, high throughput, accurate mass determination.[12][13] |
| Limitations | Lower sensitivity, can be time-consuming, requires more complex data analysis.[13] | Provides limited information on 3D structure and stereochemistry.[2] |
| Role in Validation | Confirms the correct covalent structure and placement of the 2-thienylalanine residue. | Verifies that a residue of the correct mass has been incorporated into the peptide.[11] |
Experimental Protocols
Peptide Synthesis and Purification
This protocol outlines a standard procedure for manual solid-phase peptide synthesis (SPPS) and purification.
-
Resin Preparation: Start with a suitable Rink Amide resin for C-terminal amide peptides. Swell the resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (including this compound) using a coupling agent like HBTU/HOBt in the presence of a base (DIPEA). Add the activated amino acid to the deprotected resin and allow it to react.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Cleavage and Deprotection: Once synthesis is complete, wash the resin and treat it with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[14]
-
Verification: Confirm the mass of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[14]
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve the lyophilized, purified peptide in a suitable NMR buffer (e.g., 90% H₂O / 10% D₂O with a phosphate buffer at a specific pH). The concentration should typically be in the range of 0.5-2 mM.[14] Transfer the solution to a high-quality NMR tube.
-
NMR Experiments: Acquire a suite of 1D and 2D NMR spectra (¹H, COSY, TOCSY, ¹H-¹³C HSQC, ¹H-¹³C HMBC) on a high-field NMR spectrometer (e.g., 600 MHz or higher).[1]
-
Data Processing: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Data Analysis: Analyze the spectra sequentially. Use the 1D ¹H spectrum to get an overview. Use COSY and TOCSY to identify the complete spin system of the 2-thienylalanine residue. Use the ¹H-¹³C HSQC to assign the thienyl protons to their carbons. Finally, use the ¹H-¹³C HMBC to find correlations between the backbone β-protons and the thienyl ring carbons, which provides definitive proof of incorporation.[14]
Conclusion
While mass spectrometry is indispensable for confirming the correct mass of a synthesized peptide, it cannot provide the detailed structural proof required to validate the successful incorporation of an unnatural amino acid like L-2-Thienylalanine. NMR spectroscopy, through a combination of experiments like COSY, TOCSY, HSQC, and HMBC, offers an unparalleled, high-resolution view of the peptide's structure. It provides unambiguous evidence of the side chain's covalent structure and its proper connection to the peptide backbone. For researchers in drug discovery and peptide science, mastering this NMR workflow is essential for ensuring the structural integrity of their novel molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. NMR Chemical Shift Mapping of SH2 Peptide Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 8. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 9. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 10. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 11. benchchem.com [benchchem.com]
- 12. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 13. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 14. benchchem.com [benchchem.com]
The Thiophene Moiety: A Privileged Scaffold in Receptor Binding
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thiophene ring stands out as a "privileged scaffold," frequently incorporated into the design of therapeutic agents to enhance receptor binding and optimize pharmacokinetic profiles. Its unique electronic and structural characteristics make it a versatile bioisostere for the more common phenyl ring, as well as other aromatic systems like furan and pyridine. This guide provides a comprehensive comparison of the impact of the thiophene moiety on receptor binding compared to these alternatives, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways.
Thiophene vs. Phenyl: A Tale of Bioisosterism and Enhanced Interactions
The substitution of a phenyl ring with a thiophene ring is a common strategy in drug design, often leading to improved potency and altered physicochemical properties.[1] The sulfur atom in the thiophene ring, with its lone pairs of electrons and potential for hydrogen bonding, can introduce additional beneficial interactions with the receptor binding pocket.[2]
Comparative Receptor Binding Data: Thiophene vs. Phenyl Analogs
The following table summarizes quantitative data from studies directly comparing the receptor binding affinities of thiophene-containing ligands with their phenyl counterparts.
| Target Receptor | Thiophene Analog | Phenyl Analog | Binding Affinity (IC50/Ki) | Fold Difference | Reference |
| Cyclooxygenase-1 (COX-1) | Lornoxicam | Piroxicam | Lornoxicam: IC50 = 0.5 µM | Piroxicam: IC50 = 3.2 µM | ~6.4x higher for Thiophene |
| Cyclooxygenase-2 (COX-2) | Lornoxicam | Piroxicam | Lornoxicam: IC50 = 1.1 µM | Piroxicam: IC50 = 1.8 µM | ~1.6x higher for Thiophene |
| µ-Opioid Receptor | Sufentanil | Fentanyl | Sufentanil: Ki = 0.019 nM | Fentanyl: Ki = 0.39 nM | ~20.5x higher for Thiophene |
Thiophene vs. Furan and Pyridine: Exploring Alternative Heterocycles
While the phenyl-thiophene comparison is well-documented, the choice between thiophene and other five- or six-membered heterocycles like furan and pyridine also presents important considerations for drug designers.
Comparative Receptor Binding Data: Thiophene vs. Furan and Pyridine Analogs
Direct comparative binding data for a single target is less common in the literature for these pairs. However, individual studies provide valuable insights.
| Target Receptor | Thiophene Analog | Furan Analog | Pyridine Analog | Binding Affinity (IC50/Ki) | Reference |
| IMP Dehydrogenase | Thiophenfurin | Furanfurin | - | Thiophenfurin: Active (63% inhibition) | Furanfurin: Inactive |
| mGluR5 | Pyridine-containing oxazolidinone | Phenyl-containing oxazolidinone | - | - | Pyridine analog showed a 35-fold higher protein binding affinity |
| P2Y12 Receptor | Elinogrel (contains 5-chlorothiophene) | Phenyl-tailed analog | - | Elinogrel analog: IC50 = 1.64 µM | Phenyl-tailed analog: IC50 = 6.68 µM |
Key Signaling Pathways Modulated by Thiophene-Containing Ligands
The enhanced binding affinity of thiophene-containing ligands often translates to potent modulation of critical signaling pathways implicated in various diseases.
G-Protein Coupled Receptor (GPCR) Signaling: The µ-Opioid Receptor Pathway
Sufentanil, a potent analgesic, exerts its effects through the µ-opioid receptor, a classic example of a G-protein coupled receptor (GPCR). Its high affinity for the receptor leads to robust downstream signaling.
Figure 1. Simplified signaling pathway of the µ-opioid receptor activated by Sufentanil.
Enzyme Inhibition: The Cyclooxygenase (COX) Pathway
Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID), functions by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of pro-inflammatory prostaglandins.
Figure 2. Inhibition of the COX pathway by Lornoxicam.
Experimental Protocols for Assessing Receptor Binding
Accurate determination of binding affinity is crucial for structure-activity relationship (SAR) studies. The following are outlines of common experimental techniques.
Radioligand Binding Assay (Competition)
This technique measures the ability of a test compound (e.g., a thiophene analog) to displace a radiolabeled ligand with known affinity for the target receptor.
Figure 3. Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Receptor Preparation: Prepare cell membranes or tissue homogenates containing the receptor of interest.
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for µ-opioid receptor) and varying concentrations of the unlabeled test compound.
-
Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.
Detailed Methodology:
-
Sample Preparation: Prepare solutions of the purified receptor and the ligand (test compound) in the same buffer.
-
Titration: Load the receptor solution into the sample cell of the calorimeter and the ligand solution into the injection syringe. A series of small aliquots of the ligand are then injected into the sample cell.
-
Heat Measurement: The instrument measures the heat change associated with each injection.
-
Data Analysis: The data is plotted as heat change per injection versus the molar ratio of ligand to protein. Fitting this data to a binding model yields the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of a ligand (analyte) to a receptor (ligand) immobilized on a sensor chip in real-time.
Detailed Methodology:
-
Immobilization: Covalently immobilize the purified receptor onto the surface of a sensor chip.
-
Binding Analysis: Flow a solution containing the test compound (analyte) over the sensor surface. The binding of the analyte to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Kinetics: By monitoring the association and dissociation phases of the binding event, the on-rate (ka) and off-rate (kd) can be determined. The equilibrium dissociation constant (Kd) is calculated as kd/ka.
Conclusion
The strategic incorporation of a thiophene moiety is a powerful tool in drug design, often leading to enhanced receptor binding affinity and improved pharmacological properties compared to its phenyl analog. The unique electronic nature of the sulfur atom can facilitate additional interactions within the receptor's binding site. While direct comparative data with furan and pyridine analogs is less abundant, the existing evidence suggests that the choice of heterocycle can have a profound impact on biological activity. The selection of the optimal aromatic system is therefore a critical consideration in the rational design of novel therapeutics. The experimental protocols outlined in this guide provide a robust framework for quantitatively assessing these structure-activity relationships and guiding the optimization of lead compounds.
References
A Comparative Guide to Coupling Activators for Fmoc-L-2-Thienylalanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids like Fmoc-L-2-thienylalanine into peptide sequences is a powerful strategy for developing novel therapeutics and research tools. The bulky and aromatic nature of the thienyl side chain, however, can present challenges during solid-phase peptide synthesis (SPPS), particularly during the crucial coupling step. The choice of coupling activator is paramount to ensure high efficiency, minimize side reactions, and preserve the stereochemical integrity of the final peptide. This guide provides an objective comparison of the performance of common coupling activators for this compound, supported by established experimental data and protocols for sterically hindered amino acids.
Performance Comparison of Coupling Activators
The selection of a coupling reagent for a sterically hindered amino acid such as this compound requires a balance between reactivity, cost, and the potential for side reactions. Uronium/aminium salts like HATU and HCTU are generally favored for their high reactivity, which is often necessary to overcome the steric hindrance. Phosphonium salts such as PyBOP offer a robust alternative with a lower risk of certain side reactions. Traditional carbodiimide methods, while cost-effective, may require longer reaction times and careful control to minimize racemization.
The following table summarizes the expected performance of various coupling reagents for the incorporation of this compound. It is important to note that while direct comparative quantitative data for this specific amino acid derivative is limited in published literature, the presented data is a synthesis of typical performance for sterically hindered amino acids.
| Coupling Activator | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization | Key Considerations |
| HATU | Uronium/Aminium Salt | 15-60 minutes | >98 | >95 | Very Low | Highly efficient for hindered couplings; rapid kinetics. Higher cost. |
| HCTU | Uronium/Aminium Salt | 15-60 minutes | >98 | >95 | Very Low | Similar performance to HATU, often more cost-effective. |
| HBTU | Uronium/Aminium Salt | 20-90 minutes | >95 | >90 | Low | Effective for many standard and hindered couplings. Potential for guanidinylation side reactions. |
| PyBOP | Phosphonium Salt | 30-120 minutes | >95 | >95 | Low | Efficient for hindered couplings and avoids guanidinylation side reactions. Byproducts can be more challenging to remove. |
| DIC/HOBt | Carbodiimide/Additive | 60-240 minutes | >90 | >90 | Low to Moderate | Cost-effective but generally less efficient for hindered couplings; increased risk of racemization with longer coupling times. |
Experimental Protocols
The following are detailed methodologies for the coupling of this compound using different activators. These protocols are based on standard solid-phase peptide synthesis (SPPS) procedures.
Protocol 1: Coupling using HATU/HCTU
This protocol is recommended for achieving high coupling efficiency for sterically hindered amino acids.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HATU or HCTU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Activation Solution: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU or HCTU (2.9-4.5 equivalents) in DMF.
-
Coupling Reaction: Add DIPEA or 2,4,6-Collidine (6-10 equivalents) to the activation solution and immediately add the mixture to the resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. For sterically hindered residues, a negative Kaiser test (no color change) may take longer to achieve.
-
Washing: After a complete coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
Protocol 2: Coupling using PyBOP
PyBOP is a reliable alternative for coupling sterically hindered amino acids.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
PyBOP
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Activation Solution: In a separate vessel, dissolve this compound (3 equivalents) and PyBOP (3 equivalents) in DMF.
-
Coupling Reaction: Add DIPEA (6 equivalents) to the activation solution and immediately add the mixture to the resin.
-
Agitate the reaction mixture for 45-120 minutes at room temperature.
-
Monitoring: Monitor the coupling reaction using the Kaiser test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times).
Protocol 3: Coupling using DIC/HOBt
This is a more traditional and cost-effective method, which may require longer reaction times for complete coupling of this compound.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Activation Solution: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Coupling Reaction: Add DIC (3 equivalents) to the activation solution and pre-activate for 5-10 minutes. Add the pre-activated mixture to the resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitoring: Monitor the coupling reaction using the Kaiser test.
-
Washing: After a complete coupling, wash the resin thoroughly with DMF (3-5 times).
Visualizing the Workflow and Reaction Mechanism
To better understand the experimental process, the following diagrams illustrate the general workflow of a single coupling cycle in Fmoc-SPPS and the activation mechanism of a uronium salt activator.
Caption: General workflow for a single coupling cycle in Fmoc solid-phase peptide synthesis.
Caption: Simplified mechanism of amino acid activation by a uronium salt (HATU).
Conclusion
The successful incorporation of this compound into a peptide sequence is highly dependent on the selection of an appropriate coupling activator and optimized reaction conditions. For this sterically demanding amino acid, highly reactive uronium/aminium salt reagents such as HATU and HCTU are generally the preferred choice, offering rapid and efficient coupling with minimal risk of racemization. PyBOP serves as an excellent alternative, particularly when avoidance of potential guanidinylation side reactions is a priority. While DIC/HOBt is a cost-effective option, it may necessitate longer reaction times and careful monitoring to ensure complete coupling and to mitigate the risk of epimerization. Researchers should select the coupling strategy that best balances the requirements of their specific synthesis in terms of efficiency, purity, and cost.
A Comparative Guide to Cleavage Cocktails for Peptides with Sulfur-Containing Residues
For researchers and professionals in peptide synthesis and drug development, the successful cleavage of synthetic peptides from the solid support is a critical final step. This is particularly challenging when the peptide sequence contains sulfur-containing residues such as cysteine (Cys) and methionine (Met). These amino acids are susceptible to various side reactions during the acidic cleavage process, including oxidation and alkylation, which can significantly impact the purity and yield of the final product. The choice of cleavage cocktail, a mixture of a strong acid with various scavengers, is therefore paramount to mitigate these unwanted modifications.
This guide provides an objective comparison of commonly used cleavage cocktails for peptides containing cysteine and methionine, supported by experimental data. We will delve into the compositions of these cocktails, their effectiveness in preventing side reactions, and provide detailed experimental protocols.
Key Side Reactions Affecting Sulfur-Containing Residues
During the trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin and removal of side-chain protecting groups, highly reactive carbocations are generated. These electrophilic species can readily react with the nucleophilic sulfur atoms of cysteine and methionine, leading to undesirable byproducts.
For Cysteine:
-
S-alkylation: The free thiol group of cysteine is a potent nucleophile and can be alkylated by carbocations, most commonly the tert-butyl cation generated from tert-butyl-based protecting groups. This results in the formation of S-tert-butylated cysteine, a modification that alters the structure and function of the peptide.
-
Oxidation: The thiol group is also prone to oxidation, which can lead to the formation of disulfides (inter- or intramolecular), sulfenic acids, sulfinic acids, or sulfonic acids.
For Methionine:
-
Oxidation: The thioether side chain of methionine is susceptible to oxidation, primarily forming methionine sulfoxide. This modification introduces a chiral center and can alter the peptide's conformation and biological activity.
-
S-alkylation: Similar to cysteine, the methionine thioether can be alkylated by carbocations, forming a sulfonium ion.
To counteract these side reactions, cleavage cocktails are formulated with "scavengers," which are reagents that competitively react with and neutralize the carbocations and other reactive species generated during cleavage.
Comparison of Common Cleavage Cocktails
Several standard cleavage cocktails, often referred to by letter designations (e.g., Reagent K, Reagent B), have been developed to address the challenges posed by sensitive residues. The choice of cocktail depends on the specific amino acid composition of the peptide.
For Methionine-Containing Peptides
A key concern for methionine-containing peptides is the oxidation of the thioether side chain to methionine sulfoxide. A study directly compared the effectiveness of several common cleavage cocktails in minimizing this side reaction in a model pentadecapeptide containing one methionine and two cysteine residues.
| Cleavage Cocktail | Composition | Methionine Sulfoxide Formation (%) |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% 1,2-Ethanedithiol (EDT), 2% Dimethylsulfide (DMS), 1.5% Ammonium Iodide (w/w)[1] | Not detected[1] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) (v/v)[2] | 15% - 55%[1] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% 1,2-Ethanedithiol (EDT), 2% Anisole (v/v) | 15% - 55%[1] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) (v/v) | 15% - 55%[1] |
Table 1: Comparison of Cleavage Cocktails for a Methionine-Containing Peptide. This table summarizes the composition of common cleavage cocktails and their reported efficiency in preventing methionine sulfoxide formation for a model peptide.
The data clearly indicates that Reagent H is exceptionally effective at preventing methionine oxidation. The inclusion of dimethylsulfide (DMS) and ammonium iodide is crucial for this protective effect. In contrast, the more general-purpose cocktails, Reagents K, R, and B, resulted in significant levels of methionine sulfoxide formation.[1]
For Cysteine-Containing Peptides
For peptides containing cysteine, the primary concern is S-alkylation, particularly S-tert-butylation. The effectiveness of a cleavage cocktail is determined by its ability to scavenge the tert-butyl cations generated from protecting groups.
-
Reagent B utilizes triisopropylsilane (TIS), a highly effective carbocation scavenger. Therefore, it is expected to be very efficient in preventing S-tert-butylation.
-
Reagent K and Reagent R both contain 1,2-ethanedithiol (EDT) and thioanisole, which are also excellent scavengers. They are considered "universal" cocktails suitable for peptides with multiple sensitive residues, including cysteine.[2]
A study investigating the mitigation of S-tert-butylation in a model peptide containing two cysteine residues demonstrated the importance of scavenger composition and a two-step cleavage process.
| Cleavage Cocktail | Total S-tbutylation (%) |
| TFA/TIS/H₂O (95:2.5:2.5) | 18.6 |
| Optimized Two-Step Cleavage: | |
| Step 1: TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 min | 3.9 |
| Step 2: Addition of TFA to 80% and continued reaction for 150 min |
Table 2: Effect of Cleavage Cocktail on S-tert-butylation of a Cysteine-Containing Peptide. This table shows the percentage of S-tert-butylation observed with a standard cleavage cocktail versus an optimized two-step approach.
This data highlights that a standard, simple cocktail can lead to significant S-alkylation. A more complex mixture of scavengers and a staged addition of TFA can dramatically reduce this side reaction.
Experimental Protocols
Detailed and precise experimental protocols are crucial for reproducible and successful peptide cleavage. Below are representative protocols for some of the discussed cleavage cocktails.
General Solid-Phase Peptide Synthesis (SPPS) and Cleavage Workflow
References
Safety Operating Guide
Proper Disposal of Fmoc-L-2-Thienylalanine and Associated Waste in a Laboratory Setting
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. Fmoc-L-2-Thienylalanine, a key reagent in solid-phase peptide synthesis (SPPS), requires specific disposal procedures for both the chemical itself and the waste generated during its use. This guide provides a comprehensive, step-by-step approach to ensure the safe and compliant disposal of these materials.
Given that the toxicological properties of many synthetic peptides and reagents are not fully characterized, a cautious approach treating them as potentially hazardous is recommended. All waste contaminated with this compound, including solids, liquids, and consumables, should be segregated and disposed of following hazardous waste protocols.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including chemical safety glasses, gloves (neither latex nor nitrile gloves provide adequate protection against DMF, a common solvent; it is crucial to use appropriate solvent-resistant gloves), and a lab coat. All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated chemical fume hood to prevent inhalation.
Disposal of Unused this compound
Unused or expired this compound should be disposed of as hazardous chemical waste. Do not mix it with other chemical waste unless compatibility has been confirmed.
Procedure:
-
Ensure the original container is securely sealed.
-
Label the container clearly as "Hazardous Waste: this compound".
-
Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Disposal of Waste from Solid-Phase Peptide Synthesis (SPPS)
The primary use of this compound is in SPPS, which generates both liquid and solid waste streams. Each stream requires specific handling and disposal procedures.
Liquid Waste Management
The liquid waste from SPPS typically contains solvents such as N,N-dimethylformamide (DMF), a deprotection agent (commonly a 20% solution of piperidine in DMF), and trace amounts of other reagents.
Step-by-Step Disposal Procedure for Liquid Waste:
-
Collection: Collect all liquid waste from the synthesis, including from deprotection, coupling, and washing steps, in a dedicated, clearly labeled, and chemically resistant hazardous waste container. The container should be equipped with a screw cap to prevent the release of volatile organic compounds (VOCs).
-
Labeling: Label the container as "Hazardous Waste: SPPS Liquid Waste (contains DMF and Piperidine)".
-
Storage: Store the sealed container in a well-ventilated area, within secondary containment, and away from sources of ignition.[1][2]
-
Disposal: Arrange for disposal through your institution's EHS office. Do not dispose of this waste down the drain.
Solid Waste Management
Solid waste from SPPS primarily consists of the resin used as the solid support for peptide synthesis. This resin will be contaminated with residual solvents and reagents.
Step-by-Step Disposal Procedure for Solid Waste:
-
Resin Preparation: After the peptide has been cleaved from the resin, wash the resin with a suitable solvent (e.g., dichloromethane or methanol) to remove as much residual solvent and reagents as possible.
-
Drying: Dry the washed resin thoroughly in a chemical fume hood to evaporate any remaining volatile solvents.
-
Collection: Place the dried resin in a clearly labeled, sealed, and leak-proof container. High-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: Label the container as "Hazardous Waste: SPPS Solid Waste (Resin)".
-
Disposal: Dispose of the container as hazardous solid waste through your institution's EHS office.
Decontamination and Disposal of Labware
All laboratory glassware and equipment that has come into contact with this compound or the associated SPPS waste streams must be decontaminated before reuse or disposal.
Procedure:
-
Rinse the contaminated labware three times with a suitable solvent (e.g., acetone). Collect the rinsate as hazardous liquid waste.
-
Wash the rinsed labware with soap and water.
-
For disposable items such as pipette tips and gloves, place them in a designated hazardous solid waste container.
Spill Management
In the event of a spill of this compound powder or a solution containing it:
-
For Powder Spills: Gently cover the spill with absorbent paper to avoid raising dust. Wet the paper with a suitable solvent (e.g., water or methanol) before carefully cleaning it up.
-
For Liquid Spills: Absorb the spill with an inert absorbent material such as vermiculite or sand.
-
Cleanup: Place all cleanup materials in a sealed, labeled hazardous waste container.
-
Decontamination: Ventilate the area and thoroughly wash the spill surface after cleanup is complete.
Waste Minimization in SPPS
A growing focus in peptide synthesis is the adoption of "green chemistry" principles to reduce the environmental impact of the process. Strategies to minimize waste generation include:
-
Solvent Recycling: Implementing procedures to recycle and reuse solvents like DMF can significantly reduce the volume of liquid waste.
-
Optimized Protocols: Utilizing modern synthesis protocols that reduce the number of wash steps can decrease solvent consumption by up to 75%.[3]
-
Alternative Reagents: Exploring the use of less hazardous deprotection agents as alternatives to piperidine can reduce the toxicity of the waste stream.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound and its associated waste, protecting both laboratory personnel and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.
Quantitative Data Summary
| Waste Stream | Key Components | Typical Concentration | Disposal Method |
| Unused Product | This compound | 100% | Hazardous Chemical Waste |
| SPPS Liquid Waste | N,N-Dimethylformamide (DMF) | > 80% | Hazardous Liquid Waste |
| Piperidine | ~20% in DMF for deprotection | ||
| SPPS Solid Waste | Resin (e.g., Polystyrene) | - | Hazardous Solid Waste |
| Residual Solvents/Reagents | Trace amounts |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory practices for handling chemical waste generated from solid-phase peptide synthesis. The core principle is the segregation of hazardous waste and disposal through certified channels, in accordance with local, state, and federal regulations.
Disposal Workflow
Caption: A logical workflow for the proper disposal of this compound and its associated waste streams.
References
Essential Safety and Logistical Information for Handling Fmoc-L-2-Thienylalanine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Fmoc-L-2-Thienylalanine. Adherence to these procedures is essential for ensuring personal safety and maintaining experimental integrity. While a specific Safety Data Sheet (SDS) for this compound was not found in the search results, the following recommendations are based on information for structurally similar Fmoc-protected amino acids and general laboratory safety principles.
Personal Protective Equipment (PPE)
When handling this compound, which is typically a lyophilized powder, a comprehensive approach to personal protection is necessary to prevent contact, inhalation, and ingestion.[1][2][3]
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Should conform to EN166 or be NIOSH approved, featuring side-shields to protect against airborne particles.[2][4] |
| Skin Protection | Gloves | Chemically resistant gloves such as nitrile or neoprene are recommended. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[2][4] |
| Lab Coat | An impervious lab coat is essential to protect clothing from potential spills.[2][4] | |
| Respiratory Protection | Dust Mask/Respirator | A respirator is recommended when handling the powder, particularly in large quantities or in areas with inadequate ventilation. It is strongly advised to handle this compound within a certified fume hood.[2][4][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes risks and ensures procedural consistency.
-
Preparation:
-
Handling and Use:
-
To minimize inhalation risk, all handling of the compound should occur inside a fume hood.[2][4]
-
Take precautions to avoid direct contact with skin and eyes.[2]
-
Prevent the generation of dust and aerosols during handling.[2]
-
When weighing the powdered compound, perform the task within the fume hood.[2]
-
Given that Fmoc-protected amino acids can be moisture-sensitive, use dry solvents and tools to prevent hydrolysis.[4]
-
Storage and Disposal Plan
Storage:
-
Short-term: For temporary storage, the compound can be kept at 4°C for up to one week.[1][3]
-
Long-term: For extended storage, maintain the compound at a temperature between -20°C and -80°C in a desiccator to prevent degradation.[1][3][4] The typical shelf life under these conditions is approximately six months from the date of receipt.[1][3]
-
Ensure the container is tightly sealed and stored in a dry, well-ventilated area.[2]
-
To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the compound for multiple uses.[1][3]
Disposal:
-
This compound and any materials contaminated with it should be disposed of as hazardous waste.[4]
-
In the event of a spill, use an inert absorbent material, such as vermiculite, to contain and collect the spilled substance, then place it in a suitable container for disposal.[4]
-
All disposal procedures must comply with federal, state, and local environmental regulations for organic chemical waste.[5]
Hazard Identification and First Aid
-
Potential Hazards: This compound may be harmful if inhaled, swallowed, or absorbed through the skin.[5] It has the potential to cause irritation to the respiratory tract, skin, and eyes.[4][5][6] According to GHS classifications for similar compounds, it may cause long-lasting harmful effects to aquatic life.[7]
-
First Aid Measures:
-
Inhalation: If inhaled, immediately move the individual to fresh air. If breathing has stopped, administer artificial respiration.[2]
-
Skin Contact: In case of skin contact, wash the affected area immediately with soap and plenty of water.[2]
-
Eye Contact: If the compound comes into contact with the eyes, flush them with water as a precautionary measure.[5]
-
Ingestion: If swallowed, have the person drink two glasses of water at most. If the person feels unwell, consult a physician.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
